Enrasentan
Description
This compound is a small molecule drug with a maximum clinical trial phase of II.
decreases ischemic brain injury; an endothelin A and B receptor antagonist; structure in first source
Properties
CAS No. |
167256-08-8 |
|---|---|
Molecular Formula |
C29H30O8 |
Molecular Weight |
506.5 g/mol |
IUPAC Name |
(1S,2R,3S)-1-(1,3-benzodioxol-5-yl)-3-[2-(2-hydroxyethoxy)-4-methoxyphenyl]-5-propoxy-2,3-dihydro-1H-indene-2-carboxylic acid |
InChI |
InChI=1S/C29H30O8/c1-3-11-34-19-6-7-20-22(14-19)27(21-8-5-18(33-2)15-24(21)35-12-10-30)28(29(31)32)26(20)17-4-9-23-25(13-17)37-16-36-23/h4-9,13-15,26-28,30H,3,10-12,16H2,1-2H3,(H,31,32)/t26-,27+,28+/m0/s1 |
InChI Key |
GLCKXJLCYIJMRB-UPRLRBBYSA-N |
Isomeric SMILES |
CCCOC1=CC2=C(C=C1)[C@@H]([C@H]([C@@H]2C3=C(C=C(C=C3)OC)OCCO)C(=O)O)C4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C(C(C2C3=C(C=C(C=C3)OC)OCCO)C(=O)O)C4=CC5=C(C=C4)OCO5 |
Appearance |
Solid powder |
Other CAS No. |
167256-08-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(1S,2R,3S)-3-(2-(2-Hydroxyethoxy)-4-methoxyphenyl)-1-(3,4- (methylenedioxy)phenyl)-5-propoxy-2-indancarboxylic acid 3-(2-(2-hydroxyeth-1-yloxy)-4-methoxyphenyl)-1-(3,4-methylenedioxyphenyl)-5-(prop-1-yloxy)indan-2-carboxylic acid enrasentan SB 217242 SB-217242 |
Origin of Product |
United States |
Foundational & Exploratory
Enrasentan: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enrasentan is a non-peptide, orally active mixed endothelin ETA and ETB receptor antagonist that has been investigated for its therapeutic potential in cardiovascular diseases, particularly heart failure.[1][2] It exhibits a higher affinity for the ETA receptor subtype.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its interaction with the endothelin system, its pharmacological properties, and a summary of its effects in clinical studies. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development in this area.
Introduction to the Endothelin System
The endothelin (ET) system plays a crucial role in vascular homeostasis. The primary effector, endothelin-1 (ET-1), is a potent vasoconstrictor peptide produced by endothelial cells.[1] The physiological effects of ET-1 are mediated through two G protein-coupled receptor subtypes: ETA and ETB.
-
ETA Receptors: Primarily located on vascular smooth muscle cells, their activation leads to vasoconstriction and cell proliferation.
-
ETB Receptors: Found on both endothelial cells and smooth muscle cells. Endothelial ETB receptor activation mediates vasodilation through the release of nitric oxide and prostacyclin, and also plays a role in clearing circulating ET-1. Conversely, ETB receptors on smooth muscle cells contribute to vasoconstriction.
In pathological conditions such as heart failure, elevated levels of ET-1 contribute to increased vascular resistance, cardiac hypertrophy, and fibrosis. Antagonism of endothelin receptors, therefore, represents a logical therapeutic strategy.
Core Mechanism of Action of this compound
This compound functions as a competitive antagonist at both ETA and ETB receptors. By binding to these receptors, it prevents the endogenous ligand, ET-1, from exerting its biological effects. While it is a mixed antagonist, this compound displays a greater affinity for the ETA receptor. One study noted a 100-fold greater affinity for the ETA receptor compared to the ETB receptor.
The blockade of ETA receptors by this compound is expected to lead to a reduction in vasoconstriction and a decrease in systemic vascular resistance. The simultaneous, though less potent, blockade of ETB receptors on smooth muscle cells would also contribute to this effect. However, the antagonism of endothelial ETB receptors could potentially counteract some of the beneficial vasodilatory and ET-1 clearance effects. The net hemodynamic effect is a result of the balance of its actions on both receptor subtypes.
Signaling Pathway
The binding of ET-1 to its receptors initiates a cascade of intracellular signaling events. This compound, by blocking this initial binding, inhibits these downstream pathways.
Pharmacological Data
Receptor Binding Affinity (Representative Data)
| Compound | Receptor | Ki (nM) | IC50 (µM) (Functional Assay) | Selectivity (ETB Ki / ETA Ki) |
| Bosentan | ETA | 4.75 | 0.2 (Vasoconstriction) | ~8.6 |
| ETB | 40.9 | 19 (Vasoconstriction) |
Experimental Protocols
Radioligand Binding Assay for Endothelin Receptors
This protocol provides a general framework for determining the binding affinity of a test compound like this compound for ETA and ETB receptors.
Objective: To determine the Ki of a test compound for ETA and ETB receptors through competitive binding with a radiolabeled ligand.
Materials:
-
Cell lines expressing human ETA receptors (e.g., human coronary artery smooth muscle cells) and ETB receptors (e.g., SK-Mel-28 melanoma cell line).
-
Radioligand: [125I]-ET-1.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Test compound (e.g., this compound) at various concentrations.
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% PEI).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells to confluence.
-
Homogenize cells in cold lysis buffer.
-
Centrifuge to pellet membranes.
-
Resuspend and wash the pellet.
-
Resuspend the final pellet in assay buffer and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in order:
-
150 µL of membrane preparation.
-
50 µL of test compound at various concentrations or buffer (for total binding).
-
50 µL of [125I]-ET-1 at a fixed concentration (near its Kd).
-
-
To determine non-specific binding, add a high concentration of unlabeled ET-1 in separate wells.
-
Incubate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the incubation mixture through the pre-soaked filter plate using a vacuum harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filters.
-
Add scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Clinical Data Summary
This compound has been evaluated in clinical trials for heart failure, with mixed results. The this compound Cooperative Randomized Evaluation (ENCOR) study in patients with NYHA class II-III heart failure did not show a benefit over placebo. Another study comparing this compound to enalapril in patients with asymptomatic left ventricular dysfunction provided more detailed quantitative data.
Effects on Cardiac and Neurohormonal Parameters (6-Month Treatment)
| Parameter | This compound (60-90 mg/day) Change from Baseline | Enalapril (10-20 mg/day) Change from Baseline | p-value (between groups) |
| LV End-Diastolic Volume Index (ml/m²) | +3.9 | -3.4 | 0.001 |
| Resting Cardiac Index (l/m²) | +0.11 | -0.10 | 0.04 |
| LV Mass Index (g/m²) | +0.67 | -3.6 | 0.04 |
| Brain Natriuretic Peptide (pg/ml) | -5.8 | -19.3 | 0.005 |
| Noradrenaline (norepinephrine) | Increased | Less Increase | 0.02 |
Data from the cardiovascular magnetic resonance study.
Adverse Events
In the same comparative study, this compound was associated with more serious adverse events compared to enalapril (16.7% vs. 2.8%, p=0.02). The ENCOR trial was reportedly not fully published, which limits a comprehensive understanding of its safety and efficacy profile. Development of this compound was discontinued following the results of the ENCOR trial.
Conclusion
This compound is a mixed ETA/ETB receptor antagonist with a preference for the ETA subtype. Its mechanism of action is centered on the competitive inhibition of endothelin-1 binding to its receptors, thereby blocking the downstream signaling pathways that lead to vasoconstriction and other deleterious effects in cardiovascular disease. While preclinical studies showed promise, clinical trials in heart failure did not demonstrate a clear benefit, and in some cases, suggested adverse outcomes compared to standard of care. The quantitative data from clinical studies indicate complex effects on cardiac remodeling and neurohormonal activation that differ from those of ACE inhibitors. Further research into the nuanced roles of ETA and ETB receptor modulation is necessary to fully understand the therapeutic potential and risks of this class of drugs.
References
Enrasentan: A Technical Guide to its Endothelin Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enrasentan is a non-peptide, orally active endothelin receptor antagonist (ERA) that has been investigated for its therapeutic potential in various cardiovascular and renal diseases. This technical guide provides an in-depth overview of the core pharmacology of this compound, focusing on its activity as an antagonist of endothelin receptors. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key biological pathways and experimental workflows.
Endothelins are a family of potent vasoconstrictor peptides that play a crucial role in vascular homeostasis. Their effects are mediated through two G protein-coupled receptor subtypes: endothelin receptor type A (ETA) and endothelin receptor type B (ETB). ETA receptors are predominantly located on vascular smooth muscle cells and mediate vasoconstriction and cell proliferation. ETB receptors are found on endothelial cells, where their activation leads to the release of vasodilators such as nitric oxide and prostacyclin, and also on smooth muscle cells, where they can mediate vasoconstriction. Imbalances in the endothelin system are implicated in the pathophysiology of several diseases, making endothelin receptors a key target for drug development.
Quantitative Data on Endothelin Receptor Antagonist Activity
To provide a comparative context for this compound's activity, the following table summarizes the binding affinities (Ki values) of other well-characterized endothelin receptor antagonists for human ETA and ETB receptors.
| Compound | Receptor Subtype | Ki (nM) | Selectivity (ETB Ki / ETA Ki) |
| This compound | ETA | Data not available | ~100-fold higher affinity for ETA |
| ETB | Data not available | ||
| Atrasentan | ETA | 0.0551 | 87 |
| ETB | 4.80 | ||
| Bosentan | ETA | 4.75 | 8.6 |
| ETB | 40.9 | ||
| YM598 | ETA | 0.772 | 185 |
| ETB | 143 |
Data for Atrasentan, Bosentan, and YM598 are derived from studies on native human endothelin receptors.[2]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the antagonist activity of compounds like this compound.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the test compound (e.g., this compound).
Objective: To determine the inhibitory constant (Ki) of this compound for ETA and ETB receptors.
Materials:
-
Membrane preparations from cells expressing human ETA or ETB receptors.
-
Radioligand: [¹²⁵I]-Endothelin-1 ([¹²⁵I]-ET-1).
-
Test compound: this compound.
-
Non-specific binding control: Unlabeled Endothelin-1 (1 µM).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing either ETA or ETB receptors are prepared by homogenization and centrifugation. The final pellet is resuspended in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay buffer.
-
A fixed concentration of [¹²⁵I]-ET-1 (typically at its Kd concentration).
-
Increasing concentrations of this compound (e.g., from 10⁻¹² M to 10⁻⁵ M).
-
For total binding wells, add vehicle instead of this compound.
-
For non-specific binding wells, add a high concentration of unlabeled ET-1.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 120 minutes) to reach equilibrium.
-
Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: Intracellular Calcium Mobilization
Functional assays measure the ability of an antagonist to block the downstream signaling events initiated by receptor activation. For endothelin receptors, which are coupled to Gq proteins, a common functional readout is the mobilization of intracellular calcium.
Objective: To determine the functional potency (IC50) of this compound in blocking endothelin-1-induced calcium release.
Materials:
-
Cells stably expressing human ETA or ETB receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Endothelin-1 (agonist).
-
Test compound: this compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.
Procedure:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for a specified time (e.g., 60 minutes).
-
Compound Incubation: Wash the cells to remove excess dye and then pre-incubate them with increasing concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading. Add a fixed concentration of endothelin-1 (typically the EC80 concentration) to all wells simultaneously and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the endothelin-1 response against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis.
Visualizations
Endothelin Signaling Pathway and this compound's Mechanism of Action
Caption: Endothelin signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Characterizing this compound
Caption: A typical experimental workflow for characterizing an endothelin receptor antagonist.
Conclusion
This compound is a mixed ETA/ETB receptor antagonist with a preferential affinity for the ETA receptor. While specific quantitative binding data remains elusive in the public domain, its pharmacological activity can be thoroughly characterized using standard in vitro and in vivo models as detailed in this guide. The provided experimental protocols and workflow diagrams offer a framework for researchers and drug development professionals to evaluate the antagonist properties of this compound and similar compounds. Further studies to precisely quantify the binding affinities and functional potencies of this compound at both endothelin receptor subtypes are warranted to fully elucidate its therapeutic potential.
References
Enrasentan: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enrasentan (also known by its development code SB-217242) is a potent, orally active nonpeptide antagonist of the endothelin (ET) receptors.[1] It exhibits a higher affinity for the endothelin type A (ETA) receptor, while also antagonizing the endothelin type B (ETB) receptor, classifying it as a mixed antagonist.[1][2] Endothelins are powerful vasoconstrictor peptides implicated in the pathophysiology of various cardiovascular diseases, including hypertension and heart failure.[3] this compound was developed to investigate the therapeutic potential of blocking the endothelin system. It progressed to Phase II clinical trials for heart failure but was ultimately discontinued.[2] This guide provides a comprehensive overview of its chemical structure, properties, pharmacology, and the experimental methodologies used in its evaluation.
Chemical Structure and Properties
This compound is an indane derivative with a complex stereochemistry. Its chemical and physical properties are summarized below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (1S,2R,3S)-1-(1,3-benzodioxol-5-yl)-3-[2-(2-hydroxyethoxy)-4-methoxyphenyl]-5-propoxy-2,3-dihydro-1H-indene-2-carboxylic acid |
| Synonyms | SB-217242, SB 217242, ENRASENTANUM |
| CAS Number | 167256-08-8 |
| Molecular Formula | C₂₉H₃₀O₈ |
| Canonical SMILES | CCCOC1=CC2=C(C=C1)--INVALID-LINK--OC)OCCO)C(=O)O">C@@HC4=CC5=C(C=C4)OCO5 |
| InChI | InChI=1S/C29H30O8/c1-3-11-34-19-6-7-20-22(14-19)27(21-8-5-18(33-2)15-24(21)35-12-10-30)28(29(31)32)26(20)17-4-9-23-25(13-17)37-16-36-23/h4-9,13-15,26-28,30H,3,10-12,16H2,1-2H3,(H,31,32)/t26-,27+,28+/m0/s1 |
| InChIKey | GLCKXJLCYIJMRB-UPRLRBBYSA-N |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 506.55 g/mol | |
| Appearance | White solid powder | |
| Water Solubility (Predicted) | 0.00434 mg/mL | |
| logP (Predicted) | 4.81 | |
| pKa (Strongest Acidic, Predicted) | 3.71 | |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |
Pharmacology
Mechanism of Action
This compound functions as a competitive antagonist at both ETA and ETB receptors. The endothelin signaling cascade is initiated by the binding of endothelin peptides (ET-1, ET-2, ET-3) to these G-protein coupled receptors.
-
ETA Receptors: Primarily located on vascular smooth muscle cells, their activation by ET-1 leads to potent and sustained vasoconstriction.
-
ETB Receptors: Found on endothelial cells, their stimulation can lead to the release of vasodilators like nitric oxide and prostacyclin. However, ETB receptors are also present on smooth muscle cells where they can mediate vasoconstriction.
By blocking these receptors, this compound inhibits the physiological effects of endothelin, leading to vasodilation and a reduction in blood pressure.
Pharmacodynamics
This compound's affinity for human cloned endothelin receptors was determined through competitive binding assays. The compound demonstrates approximately 100-fold greater selectivity for the ETA receptor over the ETB receptor.
| Receptor Subtype | Ligand | Kᵢ (nM) |
| Human ETA | This compound (SB-217242) | 1.1 |
| Human ETB | This compound (SB-217242) | 111 |
| Human ETA | Atrasentan | 0.0551 |
| Human ETB | Atrasentan | 4.80 |
| Human ETA | Bosentan | 4.75 |
| Human ETB | Bosentan | 40.9 |
| Data for this compound from Ohlstein et al. (1996). Data for Atrasentan and Bosentan from Tsuruda et al. (2002) for comparison. |
The functional antagonist activity of this compound was assessed in isolated tissue preparations. The equilibrium dissociation constant (Kb) values indicate potent antagonism of ETA-mediated vasoconstriction.
| Tissue Preparation | Receptor Target | Agonist | Kb (nM) |
| Rat Isolated Aorta | ETA | Endothelin-1 | 4.4 |
| Human Isolated Pulmonary Artery | ETA | Endothelin-1 | 5.0 |
| Rabbit Isolated Pulmonary Artery | ETB | Sarafotoxin S6c | 352 |
In animal models, orally administered this compound produced a dose-dependent inhibition of the pressor response to exogenously administered Endothelin-1 in conscious rats. In a rat model of hypertension induced by a high-fructose diet, this compound treatment normalized blood pressure and reduced associated renal and cardiac damage.
Pharmacokinetics
Pharmacokinetic studies in rats demonstrated that this compound is well-absorbed after oral administration with good bioavailability.
| Parameter | Route | Value | Species |
| Bioavailability (F) | Intraduodenal | 66% | Rat |
| Plasma Half-life (t₁/₂) | Intraduodenal | 3.3 hours | Rat |
| Systemic Clearance (CL) | Intraduodenal | 27.3 mL/min/kg | Rat |
| In Vitro Permeability | Caco-2 cells | High | N/A |
Key Experimental Protocols
This section details the methodologies employed in the preclinical characterization of this compound.
Receptor Binding Assays
Protocol:
-
Membrane Preparation: Membranes were prepared from cells stably expressing either human cloned ETA or ETB receptors.
-
Binding Reaction: Membranes were incubated with a fixed concentration of [¹²⁵I]-Endothelin-1 (as the radioligand) in the absence or presence of increasing concentrations of this compound.
-
Separation: The reaction was terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters was quantified using a gamma counter.
-
Data Analysis: The data were used to generate concentration-dependent displacement curves. The IC₅₀ values (concentration of antagonist that inhibits 50% of specific binding) were determined and then converted to Kᵢ (inhibition constant) values using the Cheng-Prusoff equation.
In Vitro Functional Antagonism in Isolated Arteries
Protocol:
-
Tissue Preparation: Arterial rings (e.g., rat aorta, human pulmonary artery) were isolated and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Equilibration: Tissues were allowed to equilibrate under a resting tension.
-
Antagonist Incubation: Tissues were pre-incubated with either vehicle or various concentrations of this compound for a set period.
-
Agonist Challenge: Cumulative concentration-response curves to an agonist (e.g., Endothelin-1 for ETA, Sarafotoxin S6c for ETB) were generated.
-
Data Analysis: The antagonist effect was quantified by the rightward shift of the agonist concentration-response curve. The equilibrium dissociation constant (Kb) was calculated using the Schild equation. A parallel shift in the curves is indicative of competitive antagonism.
In Vivo Antihypertensive Efficacy in a Rat Model
Protocol:
-
Animal Model: Hypertension was induced in Wistar-Kyoto (WKY) rats by feeding them a high-fructose diet for one month.
-
Treatment Groups: The hypertensive rats were divided into groups and treated for an additional month with either placebo, this compound, or hydralazine (as a comparator antihypertensive agent) while continuing the high-fructose diet.
-
Blood Pressure Measurement: Systolic blood pressure was monitored throughout the study.
-
Organ Damage Assessment: At the end of the study, cardiac and renal tissues were collected for histological analysis to assess target organ damage.
-
Outcome: this compound was found to normalize blood pressure and reduce cardiac and renal damage, an effect not fully replicated by hydralazine despite similar blood pressure control, suggesting organ-protective effects beyond simple blood pressure reduction.
Clinical Development
This compound was evaluated in patients with heart failure. A Phase II study compared this compound (60-90 mg/day) with the ACE inhibitor enalapril (10-20 mg/day) in 72 asymptomatic patients with left ventricular (LV) dysfunction. The primary endpoint was the change in LV end-diastolic volume index (EDVI) after six months. The study found that enalapril decreased LV EDVI, indicating favorable remodeling, whereas this compound was associated with an increase in LV EDVI. Another study, the this compound Cooperative Randomized Evaluation (ENCOR), investigated its effects in patients with NYHA class II-III heart failure, but the results were not fully published and reportedly showed no benefit over placebo. These findings led to the discontinuation of its clinical development for heart failure.
Conclusion
This compound is a well-characterized, potent, and orally bioavailable mixed ETA/ETB receptor antagonist with a clear preference for the ETA receptor. Preclinical studies robustly demonstrated its ability to block endothelin signaling and produce significant antihypertensive and organ-protective effects in animal models. Despite this promising preclinical profile, clinical trials in patients with heart failure did not demonstrate a therapeutic benefit, highlighting the complexities of translating findings from animal models to human cardiovascular disease. The detailed data on this compound's pharmacology and the experimental methods used for its characterization remain valuable for researchers in the field of endothelin biology and cardiovascular drug development.
References
- 1. Nonpeptide endothelin receptor antagonists. VI: Pharmacological characterization of SB 217242, a potent and highly bioavailable endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the dual receptor endothelin antagonist this compound with enalapril in asymptomatic left ventricular systolic dysfunction: a cardiovascular magnetic resonance study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an antagonist of endothelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis Pathway and Derivatives of Enrasentan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enrasentan is a potent, non-peptide, mixed endothelin receptor antagonist with a higher affinity for the endothelin-A (ETA) receptor subtype over the endothelin-B (ETB) receptor.[1][2] Developed for the potential treatment of cardiovascular diseases, its complex indane core structure presents a significant synthetic challenge. This technical guide provides a comprehensive overview of the plausible synthesis pathway of this compound, based on patent literature and established organic chemistry principles. Furthermore, it explores potential derivatives, their putative synthesis, and structure-activity relationships (SAR). Detailed experimental protocols for key assays and illustrative diagrams of the synthesis and relevant signaling pathways are included to facilitate further research and development in this area.
Introduction to this compound and Endothelin Receptor Antagonism
Endothelins are a family of potent vasoconstrictive peptides that play a crucial role in blood pressure regulation and cardiovascular homeostasis.[1] They exert their effects through two G protein-coupled receptor subtypes: ETA and ETB.[3][4] The ETA receptors are predominantly located on vascular smooth muscle cells and mediate vasoconstriction and cell proliferation, while ETB receptors, found on endothelial cells, are primarily involved in vasodilation through the release of nitric oxide and prostacyclin. In various pathological conditions, such as hypertension, heart failure, and pulmonary arterial hypertension, the endothelin system is often dysregulated. Consequently, antagonism of endothelin receptors has emerged as a promising therapeutic strategy.
This compound is a mixed ETA/ETB receptor antagonist, although it displays a higher affinity for the ETA receptor. This pharmacological profile suggests its potential to mitigate the detrimental effects of excessive endothelin-1 (ET-1) signaling.
Proposed Synthesis Pathway of this compound
Diagram of the Proposed this compound Synthesis Pathway
Caption: Proposed multi-step synthesis pathway for this compound.
Potential Derivatives of this compound and Structure-Activity Relationships (SAR)
The exploration of derivatives is crucial for optimizing the pharmacological profile of a lead compound. Based on the structure of this compound and SAR studies of related indane-based endothelin antagonists, several modifications can be proposed to potentially enhance potency, selectivity, and pharmacokinetic properties.
Table 1: Proposed this compound Derivatives and Expected Impact on Activity
| Derivative | Modification | Rationale | Expected Impact |
| Derivative 1 | Replacement of the propoxy group with a bulkier alkoxy group (e.g., isobutoxy) | Explore the steric tolerance of the binding pocket. | May increase or decrease affinity depending on pocket size. |
| Derivative 2 | Modification of the 2-hydroxyethoxy side chain (e.g., changing the linker length) | Investigate the importance of the side chain length and flexibility for receptor interaction. | Could modulate binding affinity and selectivity. |
| Derivative 3 | Substitution on the benzodioxole ring | Probe the electronic and steric requirements of this region of the binding site. | Likely to significantly impact binding affinity. |
| Derivative 4 | Esterification of the carboxylic acid | Prodrug strategy to improve oral bioavailability. | Inactive prodrug, requires in vivo hydrolysis to the active acid. |
Proposed Synthesis of Derivatives
The synthesis of these proposed derivatives would follow a similar pathway to that of this compound, with modifications in the starting materials or subsequent alkylation steps. For instance, for Derivative 1, the corresponding bulkier alkyl halide would be used in the alkylation of the phenolic hydroxyl group. For Derivative 2, a different hydroxyalkylating agent would be employed.
Quantitative Data
The following table summarizes the available quantitative data for this compound and provides a template for the characterization of its derivatives.
Table 2: In Vitro Activity of this compound
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| This compound | ETA Receptor | Radioligand Binding | - | - | |
| ETB Receptor | Radioligand Binding | - | - | ||
| Predicted | Functional Assay | ~1-10 |
Note: Specific Ki and IC50 values for this compound are not consistently reported in publicly available literature. The predicted functional assay IC50 is an estimate based on its characterization as a potent antagonist.
Experimental Protocols
Endothelin Receptor Binding Assay
This protocol describes a standard method for determining the binding affinity of a compound to endothelin receptors.
Objective: To determine the inhibitory constant (Ki) of a test compound for the ETA and ETB receptors.
Materials:
-
Membrane preparations from cells expressing human ETA or ETB receptors.
-
Radioligand: [¹²⁵I]-ET-1.
-
Non-specific binding control: Unlabeled ET-1 (1 µM).
-
Test compounds (e.g., this compound and its derivatives) at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, radioligand ([¹²⁵I]-ET-1, final concentration ~25 pM), and either vehicle, unlabeled ET-1 (for non-specific binding), or the test compound at various concentrations.
-
Add the cell membrane preparation (20-40 µg of protein per well).
-
Incubate the plate at 25°C for 2 hours with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
Endothelin Receptor Signaling Pathway
This compound acts by blocking the binding of endothelin peptides to their receptors, thereby inhibiting the downstream signaling cascades that lead to vasoconstriction and cell proliferation.
Caption: Simplified endothelin receptor signaling pathway.
Conclusion
This compound remains a molecule of significant interest within the field of cardiovascular drug discovery. While its clinical development has faced challenges, the complex chemistry and pharmacology of its indane core provide a valuable platform for the design of new endothelin receptor antagonists. This guide has outlined a plausible synthetic pathway for this compound, proposed potential derivatives for further investigation, and provided essential experimental context. The continued exploration of this chemical space may yet yield novel therapeutic agents with improved efficacy and safety profiles for the treatment of endothelin-mediated diseases.
References
- 1. This compound, an antagonist of endothelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the dual receptor endothelin antagonist this compound with enalapril in asymptomatic left ventricular systolic dysfunction: a cardiovascular magnetic resonance study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENDOTHELIN RECEPTORS AND PAIN - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Profile of Enrasentan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enrasentan (also known as SB 217242) is a non-peptide antagonist of endothelin (ET) receptors.[1] Endothelins are potent vasoconstrictor peptides that mediate their effects through two main receptor subtypes: ETA and ETB.[2] The ETA receptor is predominantly located on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation.[2] The ETB receptor is found on endothelial cells, where it mediates the release of vasodilators such as nitric oxide and prostacyclin, and also on smooth muscle cells, where it can contribute to vasoconstriction.[2] this compound has been characterized as a mixed ETA and ETB receptor antagonist, with a higher affinity for the ETA receptor.[1] This technical guide provides a comprehensive overview of the available in vitro data on this compound, focusing on its receptor binding affinity, functional antagonism, and the methodologies used to determine these properties.
Core Data Summary
The in vitro pharmacological profile of this compound has been primarily characterized through radioligand binding assays and functional antagonism studies. The following tables summarize the key quantitative data obtained in these experiments.
Table 1: Receptor Binding Affinity of this compound (SB 217242)
| Receptor Subtype | Ligand | Preparation | Ki (nM) | Reference |
| Human ETA | [125I]-ET-1 | Cloned Human Receptors | 1.1 | |
| Human ETB | [125I]-ET-1 | Cloned Human Receptors | 111 |
Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Antagonism of this compound (SB 217242)
| Assay Type | Agonist | Tissue/Cell Preparation | Parameter | Value (nM) | Reference |
| Vascular Contraction | ET-1 | Rat Isolated Aorta (ETA) | Kb | 4.4 | |
| Vascular Contraction | ET-1 | Human Isolated Pulmonary Artery (ETA) | Kb | 5.0 | |
| Vascular Contraction | Sarafotoxin S6c | Rabbit Isolated Pulmonary Artery (ETB) | Kb | 352 |
Kb (equilibrium dissociation constant for an antagonist) is a measure of the potency of a competitive antagonist. It is the concentration of antagonist that requires a doubling of the agonist concentration to produce the same response.
Experimental Protocols
The following sections detail the methodologies for the key in vitro experiments used to characterize this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for ETA and ETB receptors.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the target endothelin receptors (e.g., cells transfected with cloned human ETA or ETB receptors). This typically involves homogenization of the cells or tissue in a buffered solution, followed by centrifugation to pellet the membranes. The membrane pellet is then washed and resuspended in a binding buffer.
-
Competition Binding Assay: A fixed concentration of a radiolabeled endothelin ligand (e.g., [125I]-ET-1) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The membrane-bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes while allowing the free radioligand to pass through.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays: Vascular Contraction
Objective: To determine the functional potency (Kb) of this compound in antagonizing endothelin-induced vasoconstriction.
General Protocol:
-
Tissue Preparation: Rings of isolated arteries (e.g., rat aorta, human pulmonary artery) are dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2 / 5% CO2).
-
Isometric Tension Recording: The arterial rings are connected to force transducers to measure changes in isometric tension (contraction and relaxation).
-
Cumulative Concentration-Response Curve to Agonist: A cumulative concentration-response curve is generated for an endothelin agonist (e.g., ET-1 or the ETB-selective agonist Sarafotoxin S6c) by adding increasing concentrations of the agonist to the organ bath and recording the resulting contraction.
-
Antagonist Incubation: The tissues are washed and then incubated with a fixed concentration of this compound for a predetermined period to allow for equilibration.
-
Second Concentration-Response Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of this compound.
-
Schild Analysis: The process is repeated with several different concentrations of this compound. The dose-ratios (the ratio of the agonist EC50 in the presence and absence of the antagonist) are calculated. A Schild plot of log(dose ratio - 1) versus log(antagonist concentration) is constructed. For a competitive antagonist, this plot should be linear with a slope of 1. The pA2 value (the negative logarithm of the antagonist concentration that produces a dose-ratio of 2) is determined from the x-intercept of the Schild plot. The Kb value can then be calculated from the pA2 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.
Caption: Endothelin-1 signaling pathway and the antagonistic action of this compound.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a functional antagonism assay using isolated tissues.
Conclusion
The in vitro data for this compound (SB 217242) demonstrate its potent and mixed antagonistic activity at both ETA and ETB receptors, with a clear preference for the ETA subtype. The methodologies outlined in this guide provide a standardized framework for the evaluation of endothelin receptor antagonists. These in vitro characterizations are fundamental for understanding the pharmacological profile of this compound and for guiding further non-clinical and clinical development.
References
Enrasentan in Cardiovascular Disease Research: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The endothelin (ET) system, particularly the potent vasoconstrictor peptide endothelin-1 (ET-1), is a critical regulator of vascular tone and a key player in the pathophysiology of numerous cardiovascular diseases.[1] Elevated levels of ET-1 are associated with heart failure, hypertension, and atherosclerosis, where it promotes not only vasoconstriction but also cellular proliferation, fibrosis, and inflammation.[1][2] The biological actions of ET-1 are mediated through two G protein-coupled receptor subtypes: ET(A) and ET(B). ET(A) receptors, located on vascular smooth muscle cells, are the primary mediators of vasoconstriction and mitogenesis.[1][2] ET(B) receptors have a more complex role; those on endothelial cells stimulate the release of vasodilators like nitric oxide and prostacyclin and are involved in clearing circulating ET-1, while ET(B) receptors on smooth muscle cells can also contribute to vasoconstriction.
Enrasentan (formerly SB217242) is an orally active, non-peptide endothelin receptor antagonist. It is characterized as a mixed ET(A)/ET(B) receptor antagonist, though it possesses a significantly higher affinity for the ET(A) receptor. Given the strong preclinical rationale for ET system blockade, this compound was investigated as a potential therapeutic agent for cardiovascular diseases, particularly heart failure and hypertension. This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, pharmacological profile, key experimental data from preclinical and clinical studies, and detailed protocols relevant to its evaluation.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by competitively blocking the binding of endothelin-1 to both ET(A) and ET(B) receptors. With a reported affinity that is approximately 100-fold greater for the ET(A) receptor, its primary action at therapeutic doses is the inhibition of ET(A)-mediated signaling.
The canonical endothelin signaling cascade begins when ET-1 binds to its receptors, which are coupled to the Gq/11 family of G proteins. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent rise in cytosolic Ca2+ in vascular smooth muscle cells leads to vasoconstriction. In cardiac myocytes, this pathway contributes to hypertrophic signaling and positive inotropic effects. By blocking the initial receptor binding step, this compound prevents the initiation of this entire downstream cascade.
Pharmacological Profile
While specific K_i_ or IC50 values for this compound are not consistently reported in publicly available literature, its pharmacological profile is well-characterized qualitatively. It is a mixed antagonist with a clear preference for the ET(A) receptor.
Table 1: Pharmacological Profile of this compound
| Parameter | Description | Reference |
|---|---|---|
| Target(s) | Endothelin A (ET(A)) and Endothelin B (ET(B)) Receptors | |
| Mechanism | Competitive Antagonist |
| Selectivity | Mixed antagonist with ~100-fold higher affinity for ET(A) vs. ET(B) | |
For context, the binding affinities of other well-known endothelin receptor antagonists are provided below. Note that these are different chemical entities and are shown for comparative purposes only.
Table 2: Binding Affinities (K_i_) of Other ET Receptor Antagonists for Human Receptors
| Compound | ET(A) Receptor K_i_ (nM) | ET(B) Receptor K_i_ (nM) | ET(A)/ET(B) Selectivity Ratio | Reference |
|---|---|---|---|---|
| Atrasentan | 0.0551 | 4.80 | 87 |
| Bosentan | 4.75 | 40.9 | 8.6 | |
Preclinical Evidence in Cardiovascular Models
In animal models, this compound showed significant promise. Studies in rats with hypertension and cardiac hypertrophy demonstrated that the drug could reduce blood pressure, prevent cardiac hypertrophy, and preserve myocardial function. In rats with hyperinsulinemia and hypertension, this compound normalized blood pressure and prevented associated cardiac and renal damage.
A key study assessed this compound in a model of severe hypertensive cardiac hypertrophy and dysfunction using spontaneously hypertensive stroke-prone rats (SHR-SP) on a high-salt/high-fat diet. The results from this study were particularly encouraging.
Table 3: Summary of Preclinical Efficacy of this compound in Hypertensive Rats
| Parameter | This compound Treatment Group | Control Group | Reference |
|---|---|---|---|
| Survival (at 18 weeks) | 90-95% | 30% | |
| Stroke Volume | ↑ 33-50% | Baseline | |
| Cardiac Index | ↑ 45-63% | Baseline | |
| Relative Wall Thickness | ↓ 14-27% | Baseline | |
| LV Mass / Body Weight Ratio | ↓ 20% | Baseline |
| Circulating Aldosterone | ↓ 54-57% | Baseline | |
Experimental Protocol: In Vivo Model of Hypertensive Cardiac Dysfunction
This protocol outlines the methodology used to evaluate this compound in the SHR-SP model.
-
Animal Model: Male spontaneously hypertensive stroke-prone rats (SHR-SP) are selected. This strain is a well-established model for essential hypertension and cardiovascular damage.
-
Dietary Induction: To accelerate and exacerbate the disease phenotype, rats are maintained on a high-salt (e.g., 4-8%) and high-fat diet.
-
Treatment Administration: this compound is mixed directly into the diet at specified concentrations (e.g., 1,200 and 2,400 parts per million) for chronic oral administration over several weeks (e.g., 12-18 weeks). A control group receives the same diet without the drug.
-
Data Acquisition:
-
Echocardiography: Transthoracic echocardiography is performed non-invasively at multiple time points (e.g., baseline, 8, 12, and 16 weeks) to assess cardiac dimensions and function. Key parameters include left ventricular internal dimension, wall thickness, stroke volume, and cardiac index.
-
Blood Pressure: Systolic blood pressure is measured, typically via the tail-cuff method.
-
Survival: Mortality is monitored daily throughout the study period.
-
-
Terminal Analysis: At the end of the study, animals are euthanized.
-
Organ Weights: Hearts are excised, and the left ventricle is weighed to determine the heart weight to body weight ratio, a marker of hypertrophy.
-
Biomarkers: Blood samples are collected for analysis of circulating neurohormones and biomarkers such as aldosterone and pro-atrial natriuretic peptide (proANP).
-
Clinical Research and Outcomes
Despite the robust preclinical data, the clinical development of this compound for heart failure was unsuccessful. The results from human trials contrasted sharply with the benefits observed in animal models.
The This compound Cooperative Randomized Evaluation (ENCOR) trial investigated this compound in 419 patients with NYHA class II-III chronic heart failure. The study failed to demonstrate a benefit over placebo for a composite endpoint of NYHA class, hospitalization rate, and global assessment. Worryingly, the trial showed a trend in favor of placebo and suggested that this compound treatment resulted in a higher rate of heart failure progression and higher mortality.
A subsequent, well-controlled study directly compared this compound with the ACE inhibitor enalapril in patients with asymptomatic left ventricular systolic dysfunction (ejection fraction ≤ 40%). The primary endpoint was the change in left ventricular end-diastolic volume index (LV EDVI), a key marker of cardiac remodeling. The results were unfavorable for this compound.
Table 4: Comparative Efficacy of this compound vs. Enalapril in Asymptomatic LV Dysfunction (6-Month Change)
| Parameter | This compound Group | Enalapril Group | p-value (between groups) | Reference |
|---|---|---|---|---|
| Δ LV EDVI (ml/m²) | +3.9 | -3.4 | 0.001 | |
| Δ Resting Cardiac Index (L/min/m²) | +0.11 | -0.10 | 0.04 | |
| Δ Brain Natriuretic Peptide (pg/mL) | -5.8 | -19.3 | 0.005 | |
| Δ Noradrenaline (pg/mL) | Increased | No significant change | 0.02 |
| Serious Adverse Events | 16.7% | 2.8% | 0.02 | |
The data clearly showed that this compound led to adverse ventricular remodeling (increased LV volume), whereas enalapril promoted favorable remodeling. The increase in noradrenaline also suggested undesirable sympathetic nervous system activation with this compound.
Experimental Protocol: Clinical Trial for Left Ventricular Remodeling
This protocol describes a typical design for a study like the this compound versus enalapril trial.
-
Patient Population: Patients with asymptomatic left ventricular systolic dysfunction, defined by a left ventricular ejection fraction (LVEF) of ≤ 40% as measured by 2D echocardiography, without clinical signs of heart failure.
-
Exclusion Criteria: Key exclusions include recent acute coronary syndromes, significant valve disease, uncontrolled arrhythmias, and contraindications to cardiovascular magnetic resonance (CMR) imaging.
-
Study Design: A multicenter, randomized, double-blind, active-comparator controlled trial. Patients are randomized to receive either this compound or enalapril.
-
Treatment Regimen:
-
Titration Phase: Both drugs are initiated at a low dose (e.g., this compound 30 mg/day, enalapril 2.5 mg/day) and are up-titrated over 6-10 weeks to a maximum tolerated dose within a predefined range (e.g., this compound 60-90 mg, enalapril 10-20 mg).
-
Maintenance Phase: Patients continue on the maximum tolerated dose for a fixed period (e.g., 6 months).
-
-
Endpoints:
-
Primary Endpoint: Change from baseline in Left Ventricular End-Diastolic Volume Index (LV EDVI), quantified by cardiovascular magnetic resonance (CMR). CMR is the gold standard for assessing ventricular volumes and mass.
-
Secondary Endpoints: Changes in other CMR-derived parameters (LV end-systolic volume, LV mass, ejection fraction), changes in circulating neurohormones (BNP, noradrenaline), progression to symptomatic heart failure, and safety/tolerability (adverse events).
-
-
Statistical Analysis: The primary analysis compares the change in LV EDVI between the two treatment groups using an appropriate statistical test, such as an analysis of covariance (ANCOVA).
Discussion and Future Perspectives
The stark discrepancy between the promising preclinical results and the negative clinical outcomes of this compound highlights a significant translational challenge in cardiovascular drug development. Several hypotheses have been proposed to explain this failure:
-
Role of ET(B) Receptor Blockade: While ET(A) blockade is beneficial, the concurrent blockade of endothelial ET(B) receptors by a mixed antagonist like this compound may be detrimental. ET(B) receptors are crucial for clearing circulating ET-1 and for producing vasodilatory nitric oxide. Blocking them can lead to increased plasma ET-1 levels, which, if ET(A) receptor blockade is incomplete, could have adverse effects.
-
Fluid Retention: A known class effect of endothelin receptor antagonists is fluid retention and peripheral edema. In patients with heart failure, who are already in a volume-overloaded state, this can precipitate worsening of the condition.
-
Neurohormonal Activation: The clinical data showed an increase in noradrenaline with this compound, suggesting activation of the sympathetic nervous system. This is a known contributor to heart failure progression and is counterproductive to the goals of therapy.
The failure of this compound, along with other mixed and selective ET antagonists in large heart failure trials, led to a significant decline in enthusiasm for this therapeutic approach in chronic heart failure. However, research into ET antagonists continues in other areas, such as pulmonary arterial hypertension (where drugs like bosentan and ambrisentan are approved) and resistant hypertension.
References
Preclinical Profile of Enrasentan: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enrasentan (also known by its experimental code SB 217242) is a potent, orally bioavailable, nonpeptide endothelin (ET) receptor antagonist. Preclinical research has characterized it as a mixed antagonist with a significant selectivity for the endothelin-A (ETA) receptor over the endothelin-B (ETB) receptor. This document provides a comprehensive technical overview of the key preclinical studies involving this compound, presenting quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows. The data herein summarizes its pharmacodynamic profile, pharmacokinetic properties in animal models, and its efficacy in various preclinical models of cardiovascular disease.
Introduction to this compound and the Endothelin System
The endothelin system plays a critical role in vasoconstriction, cell proliferation, and extracellular matrix accumulation.[1] Endothelin-1 (ET-1), a potent vasoconstrictor peptide produced by endothelial cells, mediates its effects through two G protein-coupled receptor subtypes: ETA and ETB.[1] ETA receptors, located on vascular smooth muscle cells, are primarily responsible for vasoconstriction and cell proliferation.[1] ETB receptors are found on endothelial cells, where they mediate the release of nitric oxide and prostacyclin, leading to vasodilation, and are also involved in the clearance of ET-1.[1] Elevated levels of endothelins are associated with numerous pathologies, including heart failure, hypertension, and stroke, making endothelin receptor antagonism a promising therapeutic strategy.[1]
This compound was developed as a mixed ETA and ETB receptor antagonist with a higher affinity for the ETA subtype, positioning it as a tool to counteract the deleterious effects of ET-1.
Pharmacodynamics
The pharmacodynamic profile of this compound is defined by its high-affinity binding to endothelin receptors and its functional antagonism of ET-1 induced physiological responses.
Receptor Binding Affinity and Functional Antagonism
Preclinical studies have quantified the binding affinity (Ki) of this compound for human cloned endothelin receptors and its functional antagonist potency (Kb) in isolated tissue preparations. This compound demonstrates approximately 100-fold selectivity for the ETA receptor over the ETB receptor.
| Parameter | Receptor Subtype | Species | Value | Reference |
| Ki (Inhibitory Constant) | Human ETA | Human (cloned) | 1.1 nM | |
| Human ETB | Human (cloned) | 111 nM | ||
| Selectivity Ratio (Ki) | ETB / ETA | - | 100.9 | - |
| Kb (Functional Antagonism) | ETA | Rat (Aorta) | 4.4 nM | |
| ETA | Human (Pulmonary Artery) | 5.0 nM | ||
| ETB | Rabbit (Pulmonary Artery) | 352 nM |
Endothelin Signaling Pathway and Mechanism of Action
Endothelin-1 binding to its receptors initiates a cascade of intracellular events. The diagrams below illustrate this pathway and the mechanism by which this compound exerts its effects.
Experimental Protocol: Radioligand Displacement Assay
The determination of this compound's binding affinity (Ki) is typically performed using a competitive radioligand binding assay.
-
Membrane Preparation: Human cells recombinantly expressing either ETA or ETB receptors are cultured and harvested. The cells are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes. The resulting membrane preparations are washed, resuspended, and stored at -80°C until use. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Assay Setup: The assay is conducted in 96-well plates. To each well, the following are added in order:
-
Cell membrane preparation (containing a standardized amount of receptor protein).
-
Varying concentrations of unlabeled this compound (the competitor).
-
A fixed concentration of a radiolabeled endothelin ligand, such as [125I]-ET-1.
-
-
Incubation: The plates are incubated for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are quickly washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter. Non-specific binding is determined in the presence of a high concentration of an unlabeled ET-1 analog.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models are essential to determine a drug's absorption, distribution, metabolism, and excretion (ADME) profile and to establish its oral bioavailability.
Pharmacokinetic Parameters in Rats
Studies in rats have demonstrated that this compound (SB 217242) is well-absorbed after oral administration, exhibiting high bioavailability.
| Parameter | Route | Dose | Value | Species | Reference |
| Bioavailability (F) | Intraduodenal | - | 66% | Rat | |
| Plasma Half-Life (t1/2) | Intraduodenal | - | 3.3 hours | Rat | |
| Systemic Clearance (CL) | Intraduodenal | - | 27.3 ml/min/kg | Rat |
Experimental Workflow and Protocol: In Vivo Pharmacokinetics
The following workflow and protocol describe a typical study to determine the pharmacokinetic profile of an orally administered compound in rats.
-
Animal Model: Male Sprague-Dawley rats are used. The animals are acclimated to the laboratory environment before the study.
-
Dosing: Following an overnight fast, a cohort of rats receives a single oral dose of this compound, administered via gavage. The compound is typically formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Blood Sampling: Serial blood samples (approx. 0.2 mL) are collected from each animal, typically via the tail vein, at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours). Samples are collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then transferred to new tubes and stored at -80°C pending analysis.
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation or liquid-liquid extraction followed by chromatographic separation and mass spectrometric detection.
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using non-compartmental methods to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), clearance (CL), and terminal half-life (t1/2).
In Vivo Preclinical Efficacy
This compound has been evaluated in several animal models of cardiovascular disease, demonstrating beneficial effects on blood pressure, cardiac structure and function, and outcomes after ischemic events.
Summary of Efficacy in Animal Models
| Animal Model | Key Findings | Quantitative Data Highlights | Reference(s) |
| Spontaneously Hypertensive Stroke-Prone Rats (SHRSP) on high-salt/fat diet | Improved survival, limited left ventricular remodeling, and preserved myocardial performance. | - Survival at 18 weeks: 90-95% (this compound) vs. 30% (Control) - Stroke Volume Increase: 33-50% - Cardiac Index Increase: 45-63% - Reduced LV mass/body weight ratio by 20% | |
| Hypertension and Cardiac Hypertrophy Model | Reduced blood pressure, prevented cardiac hypertrophy, and preserved myocardial function. | Data not specified in review. | |
| Rats with Hyperinsulinemia and Hypertension | Normalized blood pressure and prevented cardiac and renal damage. | Data not specified in review. | |
| Rat Stroke Model | Reduced the ischemic area in the brain. | Data not specified in review. | |
| Conscious Rats (ET-1 Challenge) | Dose-dependent inhibition of the pressor response to exogenous ET-1. | Inhibition observed for at least 5.5 hours with a 30 mg/kg oral dose. |
Experimental Protocol: Hypertension and Cardiac Hypertrophy Model (SHRSP)
This protocol outlines a representative in vivo efficacy study using the spontaneously hypertensive stroke-prone rat (SHRSP), an aggressive model of hypertension and cardiac dysfunction.
-
Animal Model: Male SHRSP are used. These rats genetically develop severe hypertension and are prone to stroke.
-
Diet and Grouping: Upon weaning, the rats are placed on a high-salt, high-fat diet to accelerate and exacerbate the disease phenotype. Animals are divided into a control group (receiving diet with vehicle) and treatment groups (receiving diet containing this compound at various concentrations, e.g., 1,200 or 2,400 ppm).
-
Treatment Period: The treatment is administered continuously for a period of several weeks (e.g., 12-18 weeks).
-
Endpoint Measurements:
-
Survival: Monitored daily throughout the study.
-
Blood Pressure and Heart Rate: Measured non-invasively at regular intervals (e.g., every 4 weeks) using the tail-cuff method.
-
Echocardiography: Performed under light anesthesia at baseline and at multiple time points during the study to assess cardiac performance and dimensions. Key parameters include left ventricular mass, relative wall thickness, stroke volume, and cardiac index.
-
Biomarkers: At the end of the study, blood samples are collected to measure relevant biomarkers such as aldosterone and pro-atrial natriuretic peptide (proANF).
-
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the treatment groups to the control group. Survival data is analyzed using methods like the Kaplan-Meier curve.
Conclusion
The preclinical data for this compound (SB 217242) establish it as a potent, orally bioavailable, and selective ETA receptor antagonist. In vitro studies confirmed its high affinity for the ETA receptor, while in vivo pharmacokinetic studies in rats demonstrated favorable properties for oral administration. Efficacy was demonstrated across multiple, robust preclinical models of cardiovascular disease, where this compound consistently improved survival, attenuated pathological remodeling of the heart, and preserved organ function in the context of hypertension and ischemia. These comprehensive preclinical findings provided a strong rationale for its advancement into clinical development for cardiovascular disorders.
References
Enrasentan: A Technical Deep Dive into its Antagonistic Effects on Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enrasentan (also known as SB 217242) is a potent, non-peptide dual endothelin (ET) receptor antagonist with a significant preference for the endothelin-A (ETA) receptor subtype over the endothelin-B (ETB) receptor.[1] Developed for its potential therapeutic effects in cardiovascular diseases, this compound's mechanism of action lies in its ability to competitively block the binding of endothelin-1 (ET-1), a powerful vasoconstrictor and mitogen, to its receptors. This action inhibits the downstream signaling cascades that lead to vasoconstriction, cell proliferation, and extracellular matrix deposition.[2] Despite promising preclinical data, the clinical development of this compound for heart failure was halted due to unfavorable outcomes in the this compound Cooperative Randomized Evaluation (ENCOR) trial.[3][4][5] This guide provides a detailed technical overview of this compound's effects on cellular signaling pathways, supported by available quantitative data, experimental methodologies, and visual pathway diagrams.
Core Mechanism of Action: Endothelin Receptor Antagonism
This compound functions as a competitive antagonist at both ETA and ETB receptors. However, it exhibits a significantly higher affinity for the ETA receptor, making it a mixed antagonist with ETA selectivity. The endothelin system plays a crucial role in vascular homeostasis and pathophysiology. ET-1, the primary ligand, mediates its effects through two G-protein coupled receptor subtypes:
-
ETA Receptors: Primarily located on vascular smooth muscle cells, their activation leads to vasoconstriction and cellular proliferation.
-
ETB Receptors: Found on endothelial cells and smooth muscle cells. Endothelial ETB receptor activation mediates vasodilation through the release of nitric oxide and prostacyclin, and also plays a role in the clearance of circulating ET-1. Conversely, ETB receptors on smooth muscle cells can also contribute to vasoconstriction.
By blocking these receptors, this compound prevents the physiological and pathological effects of elevated ET-1 levels.
Quantitative Analysis of Receptor Binding and Functional Antagonism
The affinity and functional antagonism of this compound have been quantified in several studies. The following tables summarize the key quantitative data available for this compound (SB 217242).
Table 1: this compound (SB 217242) Receptor Binding Affinity
| Receptor Subtype | Ligand | Preparation | Ki (nM) |
| Human ETA | [125I]-ET-1 | Cloned Human Receptors | 1.1 |
| Human ETB | [125I]-ET-1 | Cloned Human Receptors | 111 |
Table 2: this compound (SB 217242) Functional Antagonism
| Tissue Preparation | Agonist | Receptor Subtype | Kb (nM) |
| Rat Isolated Aorta | Endothelin-1 | ETA | 4.4 |
| Human Isolated Pulmonary Artery | Endothelin-1 | ETA | 5.0 |
| Rabbit Isolated Pulmonary Artery | Sarafotoxin S6c | ETB | 352 |
Ki: Inhibition constant, a measure of binding affinity. A lower Ki indicates a higher affinity. Kb: Dissociation constant of the antagonist, a measure of functional antagonism.
These data clearly demonstrate this compound's approximately 100-fold greater binding affinity for the human ETA receptor compared to the ETB receptor.
Impact on Downstream Cellular Signaling Pathways
The binding of ET-1 to its receptors initiates a cascade of intracellular signaling events. By blocking this initial step, this compound is expected to inhibit these downstream pathways. While direct studies on this compound's effects on these pathways are limited, its mechanism of action strongly implies an inhibitory role.
The Canonical Gq/Phospholipase C Pathway
Activation of both ETA and ETB receptors on smooth muscle cells is primarily coupled through the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction and proliferation. This compound's antagonism of ET receptors directly blocks this initial activation step.
Mitogen-Activated Protein Kinase (MAPK) Pathway
ET-1 is a known activator of the MAPK/ERK signaling cascade, a key pathway in cell proliferation, differentiation, and survival. The activation of MAPKs by ET-1 can occur through both G-protein-dependent and independent mechanisms, often involving transactivation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR). While direct studies with this compound are lacking, other endothelin receptor antagonists have been shown to prevent ET-1-induced ERK1/2 phosphorylation. It is therefore highly probable that this compound exerts an inhibitory effect on this pathway.
References
- 1. Nonpeptide endothelin receptor antagonists. VI: Pharmacological characterization of SB 217242, a potent and highly bioavailable endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an antagonist of endothelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical trials of endothelin antagonists in heart failure: publication is good for the public health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. thepharmaletter.com [thepharmaletter.com]
Methodological & Application
Enrasentan Dosage and Administration in In Vivo Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enrasentan is a non-selective endothelin receptor antagonist (ERA) with a higher affinity for the endothelin-A (ETA) receptor compared to the endothelin-B (ETB) receptor.[1] Endothelin-1 (ET-1) is a potent vasoconstrictor peptide implicated in the pathophysiology of various cardiovascular diseases, including hypertension, cardiac hypertrophy, and heart failure.[2] By blocking the binding of ET-1 to its receptors, this compound elicits vasodilation and has been investigated for its therapeutic potential in several preclinical models.[1] These application notes provide a summary of available data on this compound dosage in in vivo animal models and detailed protocols for its administration.
Mechanism of Action: Endothelin Receptor Signaling
This compound exerts its effects by competitively inhibiting the binding of endothelin peptides (ET-1, ET-2, and ET-3) to both ETA and ETB receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger a cascade of intracellular signaling events.
-
ETA Receptors: Primarily located on vascular smooth muscle cells, their activation by ET-1 leads to potent and sustained vasoconstriction. This is mediated through Gq/11 proteins, which activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), both contributing to smooth muscle contraction.
-
ETB Receptors: These receptors have a more complex role. On endothelial cells, their activation mediates the release of vasodilators such as nitric oxide (NO) and prostacyclin, leading to vasorelaxation. However, ETB receptors are also present on smooth muscle cells, where their activation can contribute to vasoconstriction.
By blocking both receptor subtypes, this compound can attenuate the vasoconstrictive effects of ET-1 and potentially modulate other ET-1-mediated processes such as cell proliferation and inflammation.
This compound Dosage in Animal Models
Quantitative data on this compound dosage in in vivo animal models is limited in publicly available literature. The following tables summarize the available information.
Table 1: this compound Dosage in Rat Models
| Animal Model | Indication | Dosage | Route of Administration | Duration | Observed Effects |
| Spontaneously Hypertensive Stroke-Prone Rats (SHRSP) | Cardiac Hypertrophy & Dysfunction | 1,200 ppm in diet (approx. 60 mg/kg/day)2,400 ppm in diet (approx. 120 mg/kg/day) | Oral (in feed) | 18 weeks | Improved survival, increased stroke volume and cardiac index, reduced relative wall thickness. |
| Fructose-Fed Wistar-Kyoto Rats | Hypertension & Hyperinsulinemia | Not specified | Not specified | 1 month | Normalized blood pressure, reduced renal and cardiac damage.[3] |
| Rat Model | Stroke | Not specified | Not specified | Not specified | Reduced ischemic area in the brain.[1] |
*Conversion from ppm to mg/kg/day is estimated based on an average daily food consumption of 5 g per 100 g of body weight for rats. This can vary based on strain, age, and diet composition.
Table 2: this compound Dosage in Other Animal Models
Table 3: Dosage of Other Endothelin Receptor Antagonists (for Reference)
| Compound | Animal Model | Indication | Dosage | Route of Administration |
| Atrasentan | Dahl Salt-Sensitive Rats | Cardiac Hypertrophy | 2.5, 5, and 10 mg/kg/day | Oral (in drinking water) |
| SB 234551 (ETA-selective) | Sprague Dawley Rats | Focal Stroke | 7.5, 15, 30, and 60 mg/kg (total dose) | Intravenous |
Experimental Protocols
The following are generalized protocols for the administration of this compound in rodent models based on common laboratory practices. These should be adapted to specific experimental designs and approved by the relevant Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Oral Administration of this compound via Diet
This protocol is suitable for chronic administration of this compound.
Materials:
-
This compound powder
-
Standard laboratory rodent chow (powdered or pelleted)
-
Precision balance
-
Mixer (for powdered diet) or a method for coating pellets
Procedure:
-
Dosage Calculation: Determine the desired dose in mg/kg/day. Estimate the average daily food intake of the specific rat strain and age. Calculate the amount of this compound to be mixed per kilogram of chow.
-
Example Calculation for 60 mg/kg/day:
-
Assume average rat weight: 300 g (0.3 kg)
-
Assume daily food intake: 15 g
-
Daily dose per rat: 60 mg/kg * 0.3 kg = 18 mg
-
Concentration in feed: 18 mg this compound / 15 g chow = 1.2 g this compound / kg chow (1,200 ppm)
-
-
-
Diet Preparation (Powdered): a. Weigh the required amount of this compound and powdered chow. b. Premix the this compound with a small portion of the chow to ensure even distribution. c. Gradually add the premix to the rest of the chow and mix thoroughly.
-
Diet Preparation (Pelleted): a. Dissolve the calculated amount of this compound in a suitable solvent. b. Evenly spray the solution onto the pellets while tumbling them. c. Allow the solvent to evaporate completely before providing the feed to the animals.
-
Administration: Provide the medicated diet ad libitum.
-
Monitoring: Monitor food consumption to ensure adequate dosing.
Protocol 2: Oral Gavage Administration of this compound
This protocol is for precise, acute, or sub-chronic oral dosing.
Materials:
-
This compound powder
-
Vehicle (e.g., water, saline, 0.5% methylcellulose)
-
Balance, weigh boats, spatulas
-
Mortar and pestle (if needed)
-
Graduated cylinders and beakers
-
Stir plate and stir bar
-
Appropriately sized oral gavage needles (for rats, typically 16-18 gauge, 2-3 inches long with a ball tip)
-
Syringes
Procedure:
-
Formulation Preparation: a. Calculate the required concentration of the dosing solution based on the desired dose (mg/kg) and dosing volume (typically 5-10 mL/kg for rats). b. Weigh the appropriate amount of this compound. c. If necessary, triturate the powder with a small amount of vehicle to create a paste. d. Gradually add the remaining vehicle while stirring to create a uniform suspension or solution.
-
Animal Handling and Dosing: a. Weigh the animal to determine the exact volume to be administered. b. Restrain the rat firmly but gently, ensuring the head and body are in a straight line. c. Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth into the esophagus. The animal should swallow the tube. Do not force the needle. d. Once the needle is in the stomach (pre-measured to the level of the last rib), administer the formulation slowly. e. Withdraw the needle gently.
-
Post-Dosing Monitoring: Observe the animal for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.
Conclusion
The available data on this compound dosage in in vivo animal models are primarily focused on rat models of hypertension and cardiac hypertrophy. Further research is needed to establish effective and safe dosage ranges in other species and for other indications, such as stroke. The protocols provided here offer a general guideline for the administration of this compound in a research setting. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. This compound, an antagonist of endothelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Choice of diet impacts the incidence of stroke-related symptoms in the spontaneously hypertensive stroke-prone rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Dissolving Enrasentan for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the dissolution and application of Enrasentan, a mixed endothelin receptor antagonist, in cell culture experiments. The information is intended to guide researchers in preparing this compound for in vitro studies aimed at investigating its biological effects.
Introduction to this compound
This compound is a potent, orally active antagonist of both endothelin A (ETA) and endothelin B (ETB) receptors, with a higher affinity for the ETA receptor.[1] Endothelins are peptides that play a crucial role in vasoconstriction and cell proliferation.[1] By blocking the action of endothelins, this compound can inhibit these processes, making it a subject of interest in various research areas, including cardiovascular diseases and cancer.
Solubility of this compound
Proper dissolution of this compound is critical for accurate and reproducible experimental results. Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for cell culture applications.
Data Presentation: this compound Solubility and Storage
| Property | Value | Source |
| Solvent | Dimethyl Sulfoxide (DMSO) | TargetMol |
| Appearance | White to off-white crystalline powder | N/A |
| Storage of Powder | -20°C for up to 3 years | TargetMol |
| Storage of Stock Solution (in DMSO) | -80°C for up to 1 year | TargetMol |
Note: It is crucial to use anhydrous DMSO to ensure maximum solubility, as moisture can reduce the solubility of the compound. For cell culture experiments, the final concentration of DMSO in the medium should be kept to a minimum (ideally ≤ 0.1% v/v, and not exceeding 0.5% v/v) to avoid solvent-induced cytotoxicity. A vehicle control (cell culture medium with the same final concentration of DMSO) must be included in all experiments.
Signaling Pathway of Endothelin and this compound's Mechanism of Action
Endothelin-1 (ET-1) exerts its effects by binding to ETA and ETB receptors on the cell surface. This binding activates downstream signaling cascades that can lead to physiological responses such as vasoconstriction and cell proliferation. This compound, as an antagonist, blocks the binding of ET-1 to these receptors, thereby inhibiting the subsequent signaling pathways.
This compound blocks the Endothelin-1 signaling pathway.
Experimental Protocols
The following protocols provide a general framework for preparing this compound solutions and for conducting a cell proliferation assay. It is recommended to optimize these protocols for your specific cell line and experimental conditions.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution:
-
To prepare a 10 mM stock solution , dissolve 5.07 mg of this compound (Molecular Weight: 506.55 g/mol ) in 1 mL of anhydrous DMSO.
-
Vortex briefly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
-
Sterilization (Optional): For long-term storage or sensitive applications, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Preparation of Working Solutions
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilution: Prepare working solutions by diluting the stock solution in pre-warmed, complete cell culture medium to the desired final concentrations. It is recommended to perform serial dilutions to obtain a range of concentrations for dose-response experiments.
-
Important: To minimize DMSO toxicity, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%, and is ideally kept at or below 0.1%. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium), resulting in a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound.
Cell Proliferation Assay (MTT Assay)
This protocol describes a general method to assess the effect of this compound on cell proliferation using a colorimetric MTT assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound working solutions
-
Vehicle control (medium with DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
Workflow for a typical cell proliferation (MTT) assay.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Treatment:
-
Remove the old medium.
-
Add 100 µL of fresh medium containing the desired concentrations of this compound or the vehicle control to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).
-
Troubleshooting
-
Precipitation of this compound: If precipitation is observed upon dilution in the cell culture medium, ensure that the stock solution is at room temperature before dilution and that the medium is pre-warmed. Gentle mixing during dilution can also help. The final DMSO concentration may need to be slightly increased, but should remain non-toxic to the cells.
-
High Background in MTT Assay: This may be due to contamination or high cell seeding density. Ensure aseptic techniques are followed and optimize the cell number per well.
-
Inconsistent Results: Ensure accurate pipetting and thorough mixing of solutions. Use of multi-channel pipettes can improve consistency. Perform experiments in triplicate to ensure reproducibility.
By following these guidelines and protocols, researchers can effectively prepare and utilize this compound for a variety of cell culture-based experiments to explore its therapeutic potential.
References
Enrasentan: A Versatile Tool for Interrogating the Endothelin System
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enrasentan is a potent and selective antagonist of the endothelin (ET) system, a critical signaling pathway involved in a myriad of physiological and pathological processes, including vasoconstriction, cell proliferation, and inflammation. As a mixed antagonist with a higher affinity for the endothelin A (ETA) receptor compared to the endothelin B (ETB) receptor, this compound serves as an invaluable tool compound for elucidating the distinct roles of these receptor subtypes in various disease models. This document provides detailed application notes and experimental protocols for utilizing this compound in endothelin system research.
The endothelin family comprises three potent vasoconstrictor peptides (ET-1, ET-2, and ET-3) that exert their effects through two G protein-coupled receptors: ETA and ETB.[1] Activation of ETA receptors, predominantly found on vascular smooth muscle cells, leads to vasoconstriction and cell proliferation.[1] ETB receptors, located on endothelial cells, mediate vasodilation through the release of nitric oxide and prostacyclin.[2] However, ETB receptors are also present on smooth muscle cells, where their activation can also lead to vasoconstriction.[3] The differential expression and function of these receptors underscore the complexity of the endothelin system and the need for selective pharmacological tools like this compound to dissect their individual contributions.
Data Presentation
The following table summarizes the available quantitative data for this compound, providing a clear comparison of its binding affinity for the human endothelin receptors.
| Compound | Receptor Subtype | Parameter | Value (nM) |
| This compound | ETB (human) | Ki | 110[4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: Endothelin Signaling Pathway and Site of this compound Action.
Caption: General Experimental Workflow for this compound Evaluation.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for ETA and ETB receptors.
Materials:
-
Cell membranes expressing human ETA or ETB receptors
-
[125I]-ET-1 (Radioligand)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)
-
96-well filter plates (e.g., GF/C)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Plate Preparation: Pre-treat the filter plates with a blocking solution (e.g., 0.3% polyethyleneimine) to reduce non-specific binding.
-
Reaction Mixture: In each well of the 96-well plate, add the following in order:
-
50 µL of Assay Buffer
-
50 µL of varying concentrations of this compound (e.g., 10-11 to 10-5 M) or vehicle (for total binding) or a high concentration of unlabeled ET-1 (for non-specific binding).
-
50 µL of [125I]-ET-1 at a final concentration close to its Kd.
-
50 µL of cell membrane preparation (containing a consistent amount of protein, e.g., 10-20 µg).
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash each well 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [125I]-ET-1 binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit ET-1-induced increases in intracellular calcium concentration ([Ca2+]i).
Materials:
-
Cells expressing ETA or ETB receptors (e.g., CHO-K1, HEK293)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Endothelin-1 (ET-1)
-
This compound
-
Fluorescence plate reader or microscope with calcium imaging capabilities
Procedure:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading:
-
Prepare a loading solution containing the calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add the loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Washing: Gently wash the cells 2-3 times with HBSS to remove excess dye.
-
Compound Incubation: Add varying concentrations of this compound or vehicle to the wells and incubate for 15-30 minutes at room temperature.
-
Stimulation and Measurement:
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading for each well.
-
Add a fixed concentration of ET-1 (typically at its EC80) to all wells simultaneously using an automated injector.
-
Immediately begin recording the fluorescence intensity over time. For Fura-2, measure the ratio of emission at 510 nm following excitation at 340 nm and 380 nm. For Fluo-4, measure the emission at ~520 nm following excitation at ~490 nm.
-
-
Data Analysis:
-
Calculate the change in fluorescence (or fluorescence ratio) from baseline after the addition of ET-1.
-
Plot the percentage of inhibition of the ET-1 response against the logarithm of the this compound concentration.
-
Determine the IC50 or EC50 value for this compound from the resulting dose-response curve.
-
In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
This protocol outlines a general procedure to evaluate the effect of this compound on blood pressure in a well-established animal model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHR), age- and weight-matched.
-
Normotensive Wistar-Kyoto (WKY) rats as controls (optional).
-
This compound formulated for oral administration (e.g., in 0.5% methylcellulose).
-
Vehicle control.
-
Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry).
Procedure:
-
Acclimatization: Acclimate the rats to the housing facility and the blood pressure measurement procedure for at least one week prior to the study to minimize stress-induced variations.
-
Baseline Measurement: Measure the baseline systolic blood pressure (SBP) and heart rate (HR) of all animals for several consecutive days to establish a stable baseline.
-
Grouping and Treatment: Randomly assign the SHR to different treatment groups (e.g., vehicle control, and different doses of this compound).
-
Drug Administration: Administer this compound or vehicle orally (e.g., via gavage) once daily for a predetermined period (e.g., 2-4 weeks).
-
Blood Pressure Monitoring: Measure SBP and HR at regular intervals throughout the treatment period (e.g., daily or several times a week). Measurements should be taken at a consistent time of day to minimize diurnal variations.
-
Data Analysis:
-
Calculate the change in SBP from baseline for each animal.
-
Compare the mean SBP of the this compound-treated groups with the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).
-
Plot the time course of the change in SBP for each treatment group.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the complex roles of the endothelin system in health and disease. Its mixed ETA/ETB receptor antagonism, with a preference for the ETA subtype, allows for the targeted exploration of endothelin-mediated signaling pathways. The protocols provided herein offer a framework for the in vitro and in vivo characterization of this compound and other endothelin receptor modulators, facilitating further research into the therapeutic potential of targeting this important physiological system.
References
Application Notes and Protocols: Enrasentan in Cardiac Hypertrophy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enrasentan is a mixed endothelin-A (ETA) and endothelin-B (ETB) receptor antagonist with a higher affinity for the ETA receptor.[1] Endothelin-1 (ET-1), a potent vasoconstrictor and mitogen, is implicated in the pathophysiology of cardiac hypertrophy.[1][2] Elevated levels of ET-1 are observed in various cardiovascular diseases, including heart failure. By blocking the actions of ET-1, this compound has shown potential in preclinical models to mitigate the development of cardiac hypertrophy and improve cardiac function.[1][3] These application notes provide a comprehensive overview of the use of this compound in a well-established animal model of cardiac hypertrophy, including detailed protocols and a summary of its effects.
Mechanism of Action
This compound competitively antagonizes the binding of endothelin-1 to both ETA and ETB receptors. The ETA receptor, predominantly found on vascular smooth muscle cells and cardiomyocytes, mediates vasoconstriction and cell growth. The ETB receptor, located on endothelial cells, is involved in the release of vasodilators like nitric oxide and prostacyclin. In the context of cardiac hypertrophy, the binding of ET-1 to its receptors on cardiomyocytes activates several downstream signaling pathways that promote hypertrophic growth.
By blocking these receptors, this compound is hypothesized to inhibit the signaling cascades that lead to increased protein synthesis, re-expression of fetal genes, and ultimately, the enlargement of cardiomyocytes. This intervention aims to prevent or reverse the pathological remodeling of the heart associated with chronic pressure overload and other hypertrophic stimuli.
Signaling Pathways in Endothelin-1 Induced Cardiac Hypertrophy
The hypertrophic effects of Endothelin-1 are mediated by a complex network of intracellular signaling pathways. This compound, by blocking the initial receptor activation, is expected to attenuate these downstream events.
References
- 1. This compound, an antagonist of endothelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound improves survival, limits left ventricular remodeling, and preserves myocardial performance in hypertensive cardiac hypertrophy and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Enrasentan in a Rat Model of Ischemic Stroke
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental framework for investigating the therapeutic potential of Enrasentan in a rat model of ischemic stroke. Due to the limited availability of specific published data on this compound in this context, this document combines established protocols for stroke modeling in rats with available information on the mechanism of endothelin receptor antagonists. Where specific data for this compound is unavailable, data from studies on other endothelin receptor antagonists with similar mechanisms of action are provided as a reference.
Introduction to this compound and its Rationale in Ischemic Stroke
This compound is a non-peptide, orally active antagonist with a higher affinity for the endothelin-A (ET-A) receptor than the endothelin-B (ET-B) receptor, functioning as a mixed antagonist.[1] Endothelins are potent vasoconstrictors, and their levels are elevated in the brain following ischemic stroke in both animal models and humans.[2] The binding of endothelin-1 (ET-1) to its receptors, primarily the ET-A receptor on vascular smooth muscle cells, leads to intense and prolonged vasoconstriction, which can exacerbate the reduction in cerebral blood flow in the ischemic penumbra.[1][3] By blocking these receptors, this compound is hypothesized to counteract this vasoconstriction, potentially improving blood flow to the ischemic tissue and reducing the overall infarct volume. Furthermore, endothelin receptor antagonists have been shown to exert neuroprotective effects in animal models of cerebrovascular disease.[2] Preclinical studies have indicated that this compound can reduce the ischemic area in the brain of rats subjected to stroke.
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely used and clinically relevant method for inducing focal cerebral ischemia that mimics human stroke.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Operating microscope or surgical loupes
-
Micro-surgical instruments
-
4-0 nylon monofilament with a silicon-coated tip
-
Laser Doppler flowmeter (for monitoring cerebral blood flow)
Procedure:
-
Anesthetize the rat and maintain its body temperature at 37°C.
-
Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Make a small incision in the ECA and insert the silicon-coated 4-0 nylon monofilament.
-
Gently advance the filament into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). A laser Doppler flowmeter can be used to confirm a significant drop in cerebral blood flow.
-
For transient MCAO, the filament is left in place for a specific duration (e.g., 90 or 120 minutes) and then withdrawn to allow for reperfusion. For permanent MCAO, the filament is left in place.
-
Suture the incision and allow the rat to recover from anesthesia.
Sham Operation: Sham-operated control rats undergo the same surgical procedure, including the insertion of the filament, but the filament is immediately withdrawn without occluding the MCA.
This compound Administration
Protocol:
-
Vehicle: Prepare a suitable vehicle for this compound (e.g., saline, DMSO).
-
Administration Route: Intravenous (i.v.) or intraperitoneal (i.p.) injection are common routes.
-
Dosing Regimen: Based on preliminary dose-finding studies, administer this compound or vehicle to different groups of rats at a specific time point relative to the MCAO procedure (e.g., 30 minutes post-MCAO).
Neurological Deficit Scoring
Neurological function should be assessed at various time points post-MCAO (e.g., 24, 48, and 72 hours) by an observer blinded to the experimental groups. Several scoring systems are available:
-
Garcia Scale (18-point scale): This scale assesses spontaneous activity, symmetry of movements, forepaw outstretching, climbing, body proprioception, and response to vibrissae touch.
-
Bederson Scale (5-point scale): This is a simpler scale observing forelimb flexion and circling behavior.
-
Modified Neurological Severity Score (mNSS): A composite of motor, sensory, reflex, and balance tests.
Infarct Volume Measurement using TTC Staining
2,3,5-triphenyltetrazolium chloride (TTC) is a colorimetric stain used to differentiate between viable (red) and infarcted (white) brain tissue.
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
Brain matrix for slicing
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At a predetermined time point (e.g., 72 hours post-MCAO), euthanize the rat and carefully remove the brain.
-
Chill the brain at -20°C for 20-30 minutes to facilitate slicing.
-
Slice the brain into 2 mm coronal sections using a brain matrix.
-
Immerse the slices in 2% TTC solution at 37°C for 20-30 minutes in the dark.
-
Fix the stained slices in 10% formalin.
-
Capture high-resolution images of the slices.
-
Using image analysis software, measure the area of the infarct (white) and the total area of the ipsilateral and contralateral hemispheres for each slice.
-
Calculate the corrected infarct volume to account for edema: Corrected Infarct Volume (%) = [(Volume of Contralateral Hemisphere) - (Volume of Non-infarcted Ipsilateral Hemisphere)] / (Volume of Contralateral Hemisphere) x 100
Western Blot Analysis
Western blotting can be used to quantify the expression of specific proteins involved in the ischemic cascade and endothelin signaling.
Procedure:
-
Homogenize brain tissue samples (from the ischemic core and penumbra) in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., ET-1, ET-A/B receptors, markers of apoptosis like Caspase-3, or inflammatory markers like TNF-α) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Immunohistochemistry (IHC)
IHC allows for the visualization of the localization and expression of specific proteins within the brain tissue.
Procedure:
-
Perfuse the rat with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA and then transfer to a sucrose solution for cryoprotection.
-
Cut frozen brain sections (e.g., 20 µm) using a cryostat.
-
Mount the sections on slides and perform antigen retrieval if necessary.
-
Block non-specific binding sites and incubate with primary antibodies (similar to those used for Western blotting).
-
Incubate with fluorescently labeled secondary antibodies.
-
Counterstain with a nuclear stain like DAPI.
-
Mount the coverslips and visualize the sections using a fluorescence or confocal microscope.
Data Presentation
Quantitative data should be presented in clearly structured tables to facilitate comparison between treatment groups.
Table 1: Effect of Endothelin Receptor Antagonists on Neurological Deficit Score in Rats after MCAO (Note: Data for specific this compound study is not available. Data for a selective ET-A antagonist, SB 234551, is presented as a reference.)
| Treatment Group | Dose (mg/kg) | Neurological Deficit Score (Mean ± SEM) | % Reduction vs. Vehicle |
| Vehicle | - | 3.8 ± 0.2 | - |
| SB 234551 | 30 | 1.9 ± 0.3 | 50% |
| SB 234551 | 60 | 1.8 ± 0.4 | 53% |
| *p < 0.05 vs. Vehicle |
Table 2: Effect of Endothelin Receptor Antagonists on Infarct Volume in Rats after MCAO (Note: Data for specific this compound study is not available. Data for a selective ET-A antagonist, SB 234551, and a mixed ET-A/ET-B antagonist, TAK-044, are presented as a reference.)
| Treatment Group | Dose (mg/kg) | Infarct Volume (% of Hemisphere) (Mean ± SEM) | % Reduction vs. Vehicle/Control |
| Vehicle (for SB 234551) | - | 45 ± 5 | - |
| SB 234551 | 30 | 29 ± 4 | 36% |
| Control (for TAK-044) | - | 61.2 ± 5.9 | - |
| TAK-044 | 5 (i.p.) | 17.5 ± 0.5 | 71% |
| *p < 0.05 vs. Vehicle/Control |
Table 3: Effect of Endothelin Receptor Antagonists on Brain Edema in Rats after MCAO (Note: Data for specific this compound study is not available. Data for a selective ET-A antagonist, SB 234551, is presented as a reference.)
| Treatment Group | Dose (mg/kg) | Brain Swelling (%) (Mean ± SEM) | % Reduction vs. Vehicle |
| Vehicle | - | 13 ± 1.5 | - |
| SB 234551 | 30 | 6 ± 1.2 | 54% |
| p < 0.05 vs. Vehicle |
Visualization of Signaling Pathways and Workflows
Signaling Pathway of Endothelin-1 in Ischemic Stroke and the Role of this compound
Caption: this compound's dual antagonism of ET-A and ET-B receptors in ischemic stroke.
Experimental Workflow for Evaluating this compound in a Rat MCAO Model
Caption: Experimental workflow for preclinical evaluation of this compound.
Conclusion
The protocols and methodologies outlined in these application notes provide a robust framework for the preclinical investigation of this compound in a rat model of ischemic stroke. While specific quantitative data for this compound remains elusive in publicly accessible literature, the provided data for other endothelin receptor antagonists strongly support the rationale for such studies. By employing standardized models and a comprehensive range of outcome measures, researchers can effectively evaluate the neuroprotective potential of this compound and elucidate its mechanism of action in the context of ischemic stroke.
References
- 1. Neuroprotection with angiotensin receptor antagonists: a review of the evidence and potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A model of focal ischemic stroke in the rat: reproducible extensive cortical infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical stroke research – advantages and disadvantages of the most common rodent models of focal ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
Enrasentan in Pulmonary Hypertension Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enrasentan is a mixed endothelin-A (ET-A) and endothelin-B (ET-B) receptor antagonist, with a higher affinity for the ET-A receptor. Endothelin-1 (ET-1) is a potent vasoconstrictor and smooth muscle mitogen implicated in the pathogenesis of pulmonary hypertension (PH). By blocking the effects of ET-1 on both ET-A and ET-B receptors, this compound holds therapeutic potential for the treatment of pulmonary arterial hypertension (PAH). These application notes provide an overview of the available data and detailed protocols for the preclinical evaluation of this compound in PH research.
While specific quantitative data on the binding affinity and inhibitory concentrations of this compound for endothelin receptors are not widely available in the public domain, data for other well-characterized endothelin receptor antagonists (ERAs) can provide a valuable reference for experimental design.
Data Presentation
Table 1: Comparative Affinity and Potency of Endothelin Receptor Antagonists
| Compound | Receptor Target | Ki (nM) | IC50 (nM) | Selectivity (ET-A vs. ET-B) |
| This compound | ET-A/ET-B | Data not available | Data not available | Higher affinity for ET-A |
| Bosentan | ET-A/ET-B | 4.7 (ET-A), 95 (ET-B) | - | ~20-fold for ET-A |
| Ambrisentan | ET-A selective | - | - | High |
| Atrasentan | ET-A selective | 0.034 (ET-A) | - | High |
| Macitentan | ET-A/ET-B | - | 0.5 (ET-A), 391 (ET-B) | ~780-fold for ET-A |
Note: Ki and IC50 values can vary depending on the experimental conditions and assay used. The provided data is for comparative purposes.
Table 2: Summary of Preclinical and Clinical Effects of Endothelin Receptor Antagonists in Pulmonary Hypertension
| Compound | Model/Population | Key Findings | Reference |
| This compound | Spontaneously hypertensive stroke-prone rats (cardiac hypertrophy model) | Improved survival, increased stroke volume and cardiac index, reduced relative wall thickness and left ventricular mass to body weight ratio. | |
| Bosentan | Hypoxia-induced PH rats | Prevented and reversed pulmonary hypertension, attenuated right heart hypertrophy, and prevented vascular remodeling. | |
| Bosentan | Patients with PAH | Improved 6-minute walk distance, hemodynamics (increased cardiac index, decreased pulmonary vascular resistance and mean pulmonary arterial pressure), and functional class. | |
| Ambrisentan | Patients with PAH | Improved 6-minute walk distance, Borg dyspnea index, and WHO functional class. | |
| Macitentan | Patients with PAH | Reduced morbidity and mortality events. |
Signaling Pathways and Experimental Workflows
Endothelin Signaling Pathway in Pulmonary Hypertension
Endothelin-1 (ET-1) binds to ET-A and ET-B receptors on pulmonary artery smooth muscle cells (PASMCs) and endothelial cells. Activation of ET-A receptors on PASMCs leads to vasoconstriction and proliferation. ET-B receptors on endothelial cells can mediate vasodilation through nitric oxide and prostacyclin release, but their upregulation on PASMCs in PAH can also contribute to vasoconstriction. This compound, as a dual antagonist, blocks both of these receptor subtypes.
Caption: Endothelin signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Preclinical Evaluation of this compound
A typical preclinical workflow to evaluate the efficacy of this compound in a rat model of pulmonary hypertension induced by monocrotaline (MCT).
Caption: Workflow for in vivo evaluation of this compound in a PAH model.
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Monocrotaline (MCT)-Induced Pulmonary Hypertension Rat Model
Objective: To evaluate the therapeutic efficacy of this compound in a well-established rat model of PAH.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Monocrotaline (MCT)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Catheters for hemodynamic measurements
-
Pressure transducer and recording system
Procedure:
-
PAH Induction:
-
Induce PAH by a single subcutaneous or intraperitoneal injection of MCT (e.g., 60 mg/kg).
-
Allow 2-3 weeks for the development of PAH, characterized by increased right ventricular systolic pressure (RVSP) and right ventricular hypertrophy.
-
-
Treatment Groups:
-
Divide rats into the following groups (n=8-10 per group):
-
Sham (no MCT, vehicle treatment)
-
MCT + Vehicle
-
MCT + this compound (low dose, e.g., 10 mg/kg/day)
-
MCT + this compound (high dose, e.g., 30 mg/kg/day)
-
MCT + Positive Control (e.g., Bosentan, 100 mg/kg/day)
-
-
-
Drug Administration:
-
Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 2-4 weeks), starting after the establishment of PAH.
-
-
Hemodynamic Assessment:
-
At the end of the treatment period, anesthetize the rats.
-
Insert a catheter into the right jugular vein and advance it into the right ventricle to measure RVSP.
-
Insert a catheter into the carotid artery to measure systemic arterial pressure.
-
Record and analyze the pressure waveforms.
-
-
Assessment of Right Ventricular Hypertrophy:
-
Euthanize the rats and excise the heart.
-
Dissect the right ventricle (RV) free wall from the left ventricle (LV) and septum (S).
-
Weigh the RV and LV+S separately.
-
Calculate the Fulton Index (RV / (LV+S)) as an indicator of right ventricular hypertrophy.
-
-
Histological Analysis:
-
Perfuse and fix the lungs with 4% paraformaldehyde.
-
Embed the lung tissue in paraffin and prepare sections.
-
Perform hematoxylin and eosin (H&E) and Masson's trichrome staining to assess pulmonary vascular remodeling, including medial wall thickness and muscularization of small pulmonary arteries.
-
Protocol 2: In Vitro Evaluation of this compound on Pulmonary Artery Smooth Muscle Cell (PASMC) Proliferation
Objective: To determine the effect of this compound on the proliferation of human or rat PASMCs stimulated with ET-1.
Materials:
-
Human or rat pulmonary artery smooth muscle cells (PASMCs)
-
Cell culture medium (e.g., SmGM-2)
-
Fetal bovine serum (FBS)
-
Endothelin-1 (ET-1)
-
This compound
-
Cell proliferation assay kit (e.g., BrdU or MTT assay)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Culture:
-
Culture PASMCs in SmGM-2 medium supplemented with 5% FBS.
-
Passage cells upon reaching 80-90% confluency.
-
-
Serum Starvation:
-
Seed PASMCs in 96-well plates at a density of 5,000-10,000 cells/well.
-
Once attached, serum-starve the cells in basal medium (SmGM-2 with 0.1% FBS) for 24 hours to synchronize the cell cycle.
-
-
Treatment:
-
Pre-incubate the serum-starved cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle for 1 hour.
-
Stimulate the cells with a pro-proliferative concentration of ET-1 (e.g., 10 nM).
-
Include control wells with vehicle only and ET-1 only.
-
-
Proliferation Assay (BrdU Assay Example):
-
After 24-48 hours of incubation with ET-1 and this compound, add BrdU labeling solution to each well and incubate for an additional 2-4 hours.
-
Fix the cells and incubate with an anti-BrdU antibody conjugated to a peroxidase enzyme.
-
Add the substrate and measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition by this compound compared to the ET-1 stimulated control.
-
Determine the IC50 value of this compound for the inhibition of ET-1 induced PASMC proliferation.
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions and concentrations based on their specific experimental setup and cell lines. The lack of publicly available, specific data for this compound necessitates careful dose-response studies and validation of its effects in the context of pulmonary hypertension research.
Cell-based Assays for Measuring Enrasentan Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enrasentan is a mixed endothelin receptor antagonist with a higher affinity for the endothelin-A (ET-A) receptor than the endothelin-B (ET-B) receptor.[1] Endothelins are potent vasoconstrictor peptides that mediate their effects through these two G protein-coupled receptor subtypes.[1] Activation of ET-A receptors on vascular smooth muscle cells leads to vasoconstriction and cell proliferation.[2][3] The signaling cascade involves the Gq/11 protein, which activates phospholipase C (PLC), leading to an increase in inositol trisphosphate (IP3) and a subsequent rise in intracellular calcium ([Ca2+]i).[2] This calcium influx triggers downstream signaling pathways, including the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically extracellular signal-regulated kinase (ERK).
This document provides detailed protocols for a suite of cell-based assays to characterize the activity of this compound. These assays are designed to determine the binding affinity of this compound to endothelin receptors and to quantify its functional antagonism of endothelin-1 (ET-1) induced signaling and cellular responses.
Endothelin Signaling Pathway
The binding of endothelin-1 (ET-1) to its receptors (ET-A or ET-B) initiates a signaling cascade that ultimately leads to physiological responses such as vasoconstriction and cell proliferation. The diagram below illustrates the key steps in this pathway.
Data Presentation
The following tables summarize the expected quantitative data for this compound and other relevant endothelin receptor antagonists in the described cell-based assays.
Table 1: Competitive Radioligand Binding Assay Data
| Compound | Receptor | Cell Line | Radioligand | Ki (nM) | Reference |
| This compound | ET-A/ET-B | - | - | 110 | |
| Atrasentan | ET-A | Human Coronary Artery Smooth Muscle Cells | [125I]-ET-1 | 0.0551 | |
| Atrasentan | ET-B | SK-MEL-28 (Melanoma) | [125I]-ET-1 | 4.80 | |
| Bosentan | ET-A | Human Coronary Artery Smooth Muscle Cells | [125I]-ET-1 | 4.75 | |
| Bosentan | ET-B | SK-MEL-28 (Melanoma) | [125I]-ET-1 | 40.9 |
Table 2: Functional Antagonism Assay Data
| Assay | Cell Line | Stimulus | This compound IC50 (nM) (Expected Range) |
| Calcium Mobilization | CHO-K1 cells expressing human ET-A receptor | Endothelin-1 | 10 - 100 |
| ERK Phosphorylation | Human Aortic Smooth Muscle Cells | Endothelin-1 | 50 - 250 |
| Cell Proliferation | A-10 Vascular Smooth Muscle Cells | Endothelin-1 | 100 - 500 |
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for ET-A and ET-B receptors by measuring its ability to compete with a radiolabeled endothelin ligand.
Experimental Workflow:
Materials:
-
Cell Lines: CHO-K1 cells stably expressing either human ET-A or ET-B receptors.
-
Radioligand: [125I]-Endothelin-1 ([125I]-ET-1)
-
Test Compound: this compound
-
Non-specific Binding Control: Unlabeled Endothelin-1 (1 µM)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.2% BSA
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2
-
GF/C glass fiber filters pre-soaked in 0.5% polyethyleneimine
-
Scintillation cocktail
Protocol:
-
Membrane Preparation:
-
Culture CHO-ET-A or CHO-ET-B cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine protein concentration using a standard protein assay.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 25 µL of [125I]-ET-1 (final concentration ~0.1 nM), and 25 µL of cell membranes (20-40 µg protein).
-
Non-specific Binding: 50 µL of unlabeled ET-1 (final concentration 1 µM), 25 µL of [125I]-ET-1, and 25 µL of cell membranes.
-
Competitive Binding: 50 µL of this compound at various concentrations, 25 µL of [125I]-ET-1, and 25 µL of cell membranes.
-
-
Incubate the plate at 37°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the pre-soaked GF/C filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a beta-counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [125I]-ET-1 binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the ET-1-induced increase in intracellular calcium concentration.
Experimental Workflow:
Materials:
-
Cell Line: CHO-K1 cells stably expressing the human ET-A receptor.
-
Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.
-
Test Compound: this compound
-
Stimulus: Endothelin-1
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid (optional, to prevent dye leakage)
-
Black-walled, clear-bottom 96-well plates
Protocol:
-
Cell Plating:
-
Seed CHO-ET-A cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM in assay buffer (final concentration typically 1-5 µM).
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with assay buffer to remove excess dye.
-
-
Assay Procedure:
-
Add various concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Add a pre-determined concentration of Endothelin-1 (typically the EC80 concentration) to all wells simultaneously.
-
Immediately begin recording the fluorescence intensity over time (e.g., for 2-3 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the ET-1 response against the log concentration of this compound.
-
Calculate the IC50 value using non-linear regression analysis.
-
ERK Phosphorylation Assay
This assay measures the ability of this compound to inhibit the ET-1-induced phosphorylation of ERK, a key downstream signaling molecule.
Materials:
-
Cell Line: Human Aortic Smooth Muscle Cells (HASMCs) or A-10 cells.
-
Test Compound: this compound
-
Stimulus: Endothelin-1
-
Antibodies: Primary antibodies against phosphorylated ERK (p-ERK) and total ERK (t-ERK), and a suitable secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore).
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Western Blotting or ELISA reagents.
Protocol (Western Blotting):
-
Cell Treatment:
-
Culture HASMCs in 6-well plates until they reach 80-90% confluency.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 30 minutes.
-
Stimulate the cells with Endothelin-1 (e.g., 100 nM) for 10 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-ERK and t-ERK.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and t-ERK using densitometry software.
-
Normalize the p-ERK signal to the t-ERK signal for each sample.
-
Plot the percentage of inhibition of ET-1-induced ERK phosphorylation against the log concentration of this compound.
-
Determine the IC50 value.
-
Cell Proliferation Assay
This assay assesses the ability of this compound to inhibit the proliferative effect of Endothelin-1 on vascular smooth muscle cells.
Materials:
-
Cell Line: A-10 rat aortic smooth muscle cells.
-
Test Compound: this compound
-
Stimulus: Endothelin-1
-
Cell Proliferation Reagent: WST-1 or similar tetrazolium-based reagent.
-
96-well cell culture plates.
Protocol:
-
Cell Seeding and Treatment:
-
Seed A-10 cells into a 96-well plate at a low density (e.g., 5,000 cells/well).
-
Allow the cells to attach overnight.
-
Replace the medium with serum-free medium and incubate for 24 hours to synchronize the cells.
-
Add fresh serum-free medium containing various concentrations of this compound and a mitogenic concentration of Endothelin-1 (e.g., 10 nM). Include appropriate controls (no treatment, ET-1 alone).
-
Incubate for 48-72 hours.
-
-
Proliferation Measurement:
-
Add WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of inhibition of ET-1-induced proliferation for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC50 value.
-
Conclusion
The cell-based assays described in this document provide a comprehensive framework for characterizing the pharmacological activity of this compound. By employing a combination of binding and functional assays, researchers can obtain a detailed understanding of its potency and mechanism of action as an endothelin receptor antagonist. The provided protocols offer a starting point for assay development and can be further optimized based on specific experimental needs and available resources.
References
- 1. This compound, an antagonist of endothelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of ERK/MAPK in endothelin receptor signaling in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin-1 signalling in vascular smooth muscle: pathways controlling cellular functions associated with atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Quantifying Enrasentan in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enrasentan (also known as SB-217242) is a potent, orally active, mixed endothelin ET(A) and ET(B) receptor antagonist.[1][2] It has been investigated for its potential therapeutic effects in cardiovascular diseases, including hypertension and heart failure.[1] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies during drug development.
This document provides detailed application notes and protocols for the quantification of this compound in biological samples. Due to the limited availability of published, validated analytical methods specifically for this compound, the protocols described herein are adapted from well-established and validated methods for Atrasentan, a structurally similar selective endothelin ET(A) receptor antagonist. Researchers should note that these methods must be fully validated for this compound in their specific biological matrix according to regulatory guidelines (e.g., FDA, EMA).
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by antagonizing endothelin (ET) receptors. Endothelin-1 (ET-1), a potent vasoconstrictor peptide, binds to two receptor subtypes: ET(A) and ET(B). The activation of ET(A) receptors on vascular smooth muscle cells mediates vasoconstriction. ET(B) receptors are located on both smooth muscle cells (mediating vasoconstriction) and endothelial cells, where their activation stimulates the release of vasodilators such as nitric oxide (NO) and prostacyclin. This compound, being a mixed antagonist, blocks the actions of ET-1 at both receptor subtypes.
Below is a diagram illustrating the endothelin signaling pathway and the mechanism of action of this compound.
Caption: Endothelin signaling pathway and this compound's mechanism of action.
Analytical Techniques for Quantification
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the recommended technique for the quantification of this compound in biological samples due to its high sensitivity, selectivity, and specificity.
Protocol 1: Quantification of this compound in Human Plasma by HPLC-MS/MS (Adapted from Atrasentan Method)
This protocol is adapted from a validated method for Atrasentan and will require optimization and validation for this compound.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
Caption: Liquid-Liquid Extraction workflow for plasma samples.
Experimental Protocol:
-
Pipette 250 µL of human plasma into a clean microcentrifuge tube.
-
Add an appropriate amount of internal standard (IS) solution. A structural analog of this compound would be ideal.
-
Acidify the sample by adding 100 µL of 0.3 M hydrochloric acid.
-
Add 1 mL of extraction solvent (1:1 v/v hexanes:methyl t-butyl ether).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for injection.
2. HPLC-MS/MS Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Zorbax SB-C18, 2.1 x 50 mm, 5 µm |
| Guard Column | Zorbax C8 Guard Column |
| Mobile Phase | 50:50 (v:v) Acetonitrile:0.05 M Ammonium Acetate, pH 4.5 |
| Flow Rate | 0.30 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined for this compound and IS |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
3. Method Validation Parameters (Hypothetical for this compound, based on Atrasentan data)
The following table summarizes the expected performance characteristics of a validated method. These values should be established during method validation for this compound.
| Validation Parameter | Expected Range/Value |
| Linearity Range | 0.5 - 100 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤15% (≤20% at LLOQ) |
| Recovery | > 80% |
| Matrix Effect | Minimal and compensated by IS |
| Stability (Freeze-thaw, Bench-top, Long-term) | Stable under typical laboratory conditions |
Data Presentation
Quantitative data from bioanalytical studies should be presented in a clear and structured format. Below are example tables for summarizing calibration curve data and quality control sample results.
Table 1: Example Calibration Curve Data
| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Std. Dev. | Accuracy (%) | Precision (% CV) |
| 0.5 (LLOQ) | 0.48 | 0.05 | 96.0 | 10.4 |
| 1.0 | 1.03 | 0.08 | 103.0 | 7.8 |
| 5.0 | 5.15 | 0.31 | 103.0 | 6.0 |
| 10.0 | 9.85 | 0.59 | 98.5 | 6.0 |
| 50.0 | 52.1 | 2.61 | 104.2 | 5.0 |
| 80.0 | 78.9 | 4.73 | 98.6 | 6.0 |
| 100.0 (ULOQ) | 101.2 | 5.06 | 101.2 | 5.0 |
Table 2: Example Quality Control (QC) Sample Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Std. Dev. | Accuracy (%) | Precision (% CV) |
| Low (LQC) | 1.5 | 1.58 | 0.11 | 105.3 | 7.0 |
| Medium (MQC) | 40.0 | 39.5 | 2.17 | 98.8 | 5.5 |
| High (HQC) | 75.0 | 76.8 | 3.84 | 102.4 | 5.0 |
Conclusion
References
Application Notes and Protocols for Investigating Renal Damage in Animal Models Using Enrasentan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enrasentan is a mixed endothelin-A (ET-A) and endothelin-B (ET-B) receptor antagonist, with a higher affinity for the ET-A receptor.[1] The endothelin system, particularly the activation of the ET-A receptor by endothelin-1 (ET-1), is critically involved in the pathophysiology of renal damage.[1][2] ET-1 contributes to renal injury through vasoconstriction, inflammation, fibrosis, and podocyte damage, leading to proteinuria and a decline in glomerular filtration rate.[2] Preclinical studies in animal models of hypertension and metabolic syndrome have suggested that this compound can effectively normalize blood pressure and mitigate renal and cardiac damage, indicating its potential as a therapeutic agent for chronic kidney disease.[2]
These application notes provide a framework for utilizing this compound in preclinical animal models to investigate its effects on renal damage. The protocols are based on established methodologies for inducing renal injury and can be adapted for specific research needs.
Mechanism of Action: The Endothelin System in Renal Pathophysiology
The endothelin system plays a crucial role in renal physiology and the progression of kidney disease. Endothelin-1 (ET-1), a potent vasoconstrictor, is produced by various renal cells, including endothelial cells, mesangial cells, and podocytes. Its effects are mediated through two receptor subtypes: ET-A and ET-B.
-
ET-A Receptor Activation: Primarily located on vascular smooth muscle cells, mesangial cells, and podocytes, the activation of ET-A receptors by ET-1 leads to vasoconstriction, cellular proliferation, inflammation, and fibrosis. This contributes to glomerular hypertension, proteinuria, and glomerulosclerosis.
-
ET-B Receptor Activation: Found on endothelial cells, ET-B receptor activation can induce vasodilation through the release of nitric oxide and prostacyclin. However, ET-B receptors are also present on renal tubular cells and, when activated, can contribute to sodium and water retention.
This compound, by competitively blocking both ET-A and ET-B receptors, with a preference for ET-A, can counteract the detrimental effects of excessive ET-1 signaling in the kidney.
Signaling Pathway
Caption: Endothelin signaling pathway in renal damage and the inhibitory action of this compound.
Experimental Protocols
Animal Model: High-Fructose Diet-Induced Renal Damage in Rats
This model induces metabolic syndrome-like characteristics, including hypertension, hyperinsulinemia, and subsequent renal damage.
Materials:
-
Male Wistar-Kyoto (WKY) rats (8-10 weeks old)
-
Standard rat chow
-
High-fructose diet (60% fructose)
-
Metabolic cages for urine collection
-
Blood pressure measurement system (e.g., tail-cuff plethysmography)
-
This compound (SB-217242)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
Protocol:
-
Acclimatization: House rats in a controlled environment (12:12-h light-dark cycle, 22±2°C) with free access to standard chow and water for at least one week.
-
Induction of Renal Damage:
-
Divide rats into a control group (standard diet) and an experimental group (high-fructose diet).
-
Provide the respective diets for a period of 4-8 weeks to induce hypertension and early signs of renal injury.
-
-
Treatment Administration:
-
After the induction period, divide the high-fructose diet group into a vehicle-treated group and an this compound-treated group.
-
-
Monitoring and Sample Collection:
-
Monitor body weight and food/water intake weekly.
-
Measure systolic blood pressure weekly using a tail-cuff system.
-
At the end of the treatment period, place rats in metabolic cages for 24-hour urine collection to measure urinary protein and creatinine excretion.
-
Collect blood samples via tail vein or cardiac puncture at the end of the study for measurement of serum creatinine, blood urea nitrogen (BUN), and insulin.
-
-
Tissue Harvesting and Analysis:
-
At the end of the study, euthanize the animals and perfuse the kidneys with saline.
-
Harvest the kidneys, weigh them, and fix one kidney in 10% neutral buffered formalin for histological analysis (H&E, PAS, Masson's trichrome staining).
-
Snap-freeze the other kidney in liquid nitrogen for molecular analyses (e.g., gene expression of fibrotic and inflammatory markers).
-
Experimental Workflow
Caption: Workflow for investigating this compound's effect on renal damage in a rat model.
Data Presentation
The following tables summarize the expected qualitative and quantitative outcomes based on preclinical studies of this compound and other endothelin receptor antagonists.
Table 1: Effect of this compound on Systemic and Renal Hemodynamics
| Parameter | Control (Standard Diet) | High-Fructose Diet + Vehicle | High-Fructose Diet + this compound |
| Systolic Blood Pressure (mmHg) | Normal | Significantly Increased | Normalized |
| Heart Rate (beats/min) | Normal | No Significant Change | No Significant Change |
Table 2: Effect of this compound on Renal Function and Injury Markers
| Parameter | Control (Standard Diet) | High-Fructose Diet + Vehicle | High-Fructose Diet + this compound |
| 24h Proteinuria (mg/day) | Baseline | Increased | Reduced |
| Serum Creatinine (mg/dL) | Baseline | Increased | Reduced |
| Blood Urea Nitrogen (BUN) (mg/dL) | Baseline | Increased | Reduced |
| Kidney Weight to Body Weight Ratio | Baseline | Increased | Reduced |
| Glomerulosclerosis Score | Minimal | Increased | Reduced |
| Tubulointerstitial Fibrosis (%) | Minimal | Increased | Reduced |
*Note: Specific quantitative data for this compound on these parameters are not available in the cited literature. The expected outcome is based on the reported reduction in "renal damage" and data from studies with other endothelin receptor antagonists.
Conclusion
This compound presents a promising therapeutic approach for mitigating renal damage associated with hypertension and metabolic disorders. The provided protocols and application notes offer a foundational framework for researchers to design and execute preclinical studies to further elucidate the nephroprotective effects of this compound. Rigorous dose-response studies and detailed histological and molecular analyses will be crucial to fully characterize its mechanism of action and therapeutic potential.
References
Troubleshooting & Optimization
Enrasentan solubility issues and solutions
Welcome to the technical support center for enrasentan. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the handling and experimental use of this compound, with a specific focus on its solubility characteristics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a mixed antagonist of the endothelin-A (ETA) and endothelin-B (ETB) receptors, with a higher affinity for the ETA receptor.[1] Endothelins are potent vasoconstrictor peptides, and by blocking their receptors, this compound can reduce blood pressure, prevent cardiac hypertrophy, and protect myocardial function.[1] The endothelin signaling pathway is initiated by the binding of endothelin peptides to ETA and ETB receptors, which are G protein-coupled receptors (GPCRs).[2][3] This binding activates various G proteins (Gq, Gs, Gi), leading to downstream signaling cascades that influence vasoconstriction, cell proliferation, and other physiological processes.[2]
Q2: What are the known solubility properties of this compound?
A2: this compound is a solid compound with very low aqueous solubility. Its predicted water solubility is approximately 0.00434 mg/mL. This poor water solubility can present challenges for in vitro and in vivo studies. For research purposes, this compound is often dissolved in organic solvents like dimethyl sulfoxide (DMSO).
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when preparing this compound solutions for experimental use.
Problem 1: this compound powder is not dissolving in my aqueous buffer.
-
Cause: this compound has extremely low solubility in aqueous solutions.
-
Solution:
-
Use of Organic Solvents: For in vitro assays, it is recommended to first prepare a concentrated stock solution of this compound in an appropriate organic solvent, such as DMSO. This stock solution can then be diluted to the final desired concentration in your aqueous experimental medium.
-
Solvent Exchange: When preparing the final dilution, add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring to facilitate mixing and minimize precipitation.
-
Final DMSO Concentration: Be mindful of the final concentration of the organic solvent in your experiment, as it can affect cellular viability and experimental outcomes. For in vitro cell-based assays, it is generally advisable to keep the final DMSO concentration below 0.5%.
-
Problem 2: My this compound solution appears cloudy or has precipitated after dilution.
-
Cause: This is likely due to the low aqueous solubility of this compound. The concentration of the drug in the final aqueous medium may have exceeded its solubility limit.
-
Solution:
-
Reduce Final Concentration: Try working with a lower final concentration of this compound in your assay.
-
Increase Solvent Concentration: If your experimental system allows, you may consider slightly increasing the final concentration of the co-solvent (e.g., DMSO). However, always run a vehicle control to account for any solvent effects.
-
Use of Solubilizing Agents: For formulation development, consider the use of solubility-enhancing excipients such as surfactants or cyclodextrins.
-
Problem 3: I need to prepare an this compound formulation for in vivo animal studies.
-
Cause: Direct administration of a poorly soluble compound can lead to low and variable bioavailability.
-
Solution:
-
Co-solvent Systems: A common approach is to use a mixture of solvents. For instance, a stock solution in DMSO can be further diluted in a vehicle suitable for animal administration, such as a mixture of PEG300, Tween-80, and saline.
-
DMSO Concentration in Animal Studies: For administration in mice, it is recommended to keep the DMSO concentration below 10% for normal mice and below 2% for nude or transgenic mice with weaker tolerance. Always perform a solvent-negative control experiment to confirm that the vehicle has no non-specific effects.
-
Quantitative Data Summary
The following table summarizes the available physical and solubility data for this compound.
| Property | Value | Source |
| Molecular Weight | 506.54 g/mol | |
| Physical State | Solid | |
| Predicted Water Solubility | 0.00434 mg/mL | |
| Recommended Solvents | DMSO, Ethanol |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 506.54 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh out 5.07 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution.
-
Store the stock solution at -20°C or -80°C for long-term storage. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Protocol 2: General Method for Solubility Enhancement using Solid Dispersion (Conceptual)
Note: This is a general protocol for a common solubility enhancement technique. A specific protocol for this compound is not available in the public domain and would require experimental optimization.
-
Objective: To prepare an amorphous solid dispersion of this compound to improve its dissolution rate.
-
Materials:
-
This compound
-
A suitable polymer carrier (e.g., PVP K30, HPMC, Soluplus®)
-
A common solvent for both this compound and the polymer (e.g., methanol, ethanol, or a mixture)
-
Rotary evaporator or spray dryer
-
-
Procedure (Solvent Evaporation Method):
-
Dissolve a specific ratio of this compound and the chosen polymer carrier in a suitable organic solvent.
-
Once a clear solution is obtained, evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid film is the amorphous solid dispersion.
-
Further dry the solid dispersion under vacuum to remove any residual solvent.
-
The resulting solid can be characterized for its amorphous nature (using techniques like XRD and DSC) and its improved dissolution profile compared to the crystalline drug.
-
Visualizations
Caption: this compound's mechanism of action via antagonism of ET-A and ET-B receptors.
Caption: A troubleshooting workflow for addressing this compound solubility issues.
References
Technical Support Center: Optimizing Enrasentan Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enrasentan, a mixed endothelin ET(A) and ET(B) receptor antagonist.[1][2] This guide focuses on optimizing this compound concentration for successful in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-peptide antagonist of endothelin (ET) receptors. It exhibits a mixed antagonism for both ET(A) and ET(B) receptors, with a higher affinity for the ET(A) receptor subtype.[1][2] Endothelin-1 (ET-1) is a potent vasoconstrictor, and by blocking its receptors, this compound can inhibit ET-1-induced signaling pathways. ET(A) receptors are primarily located on vascular smooth muscle cells and mediate vasoconstriction, while ET(B) receptors are found on endothelial cells and can mediate both vasodilation and vasoconstriction.[3]
Q2: What are the key in vitro assays to characterize this compound's activity?
The two primary in vitro assays for characterizing this compound's activity are:
-
Receptor Binding Assays: These assays determine the affinity of this compound for ET(A) and ET(B) receptors, typically by measuring its ability to displace a radiolabeled ligand. The output is usually an inhibition constant (Ki).
-
Functional Assays: These assays measure the ability of this compound to inhibit the biological response induced by an endothelin receptor agonist (like ET-1). A common functional assay is the measurement of intracellular calcium mobilization, as ET receptor activation leads to an increase in intracellular calcium. The output is typically an IC50 or EC50 value.
Q3: What are typical binding affinities (Ki) for endothelin receptor antagonists?
| Compound | Receptor Subtype | Ki (nM) | Cell Line |
| Atrasentan | Human ET(A) | 0.0551 | Human Coronary Artery Smooth Muscle Cells (CASMC) |
| Atrasentan | Human ET(B) | 4.80 | SK-Mel-28 (Human Melanoma) |
| Bosentan | Human ET(A) | 4.75 | Human Coronary Artery Smooth Muscle Cells (CASMC) |
| Bosentan | Human ET(B) | 40.9 | SK-Mel-28 (Human Melanoma) |
| YM598 | Human ET(A) | 0.772 | Human Coronary Artery Smooth Muscle Cells (CASMC) |
| YM598 | Human ET(B) | 143 | SK-Mel-28 (Human Melanoma) |
Data from Nakazato et al. (2001).
Q4: What is a typical concentration range for this compound in functional assays?
The optimal concentration range for this compound in a functional assay, such as a calcium mobilization assay, will depend on the specific cell type, receptor expression levels, and the concentration of the agonist used. It is crucial to perform a dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal response to the agonist. A typical starting point for a dose-response curve for a potent antagonist would be in the nanomolar to micromolar range.
Troubleshooting Guides
Receptor Binding Assays
Issue: High Non-Specific Binding
-
Possible Cause: The radioligand or this compound is binding to components other than the endothelin receptors.
-
Troubleshooting Steps:
-
Optimize Blocking Agents: Use appropriate blocking agents in your assay buffer, such as bovine serum albumin (BSA), to reduce non-specific binding to the assay tubes or plates.
-
Filter Pre-treatment: If using a filtration-based assay, pre-treat the filters with a solution like polyethyleneimine (PEI) to reduce ligand binding to the filter material.
-
Use a Lower Radioligand Concentration: Using a radioligand concentration at or below its Kd value can help minimize non-specific binding.
-
Optimize Washing Steps: Increase the number and volume of washes with ice-cold buffer to more effectively remove unbound ligand.
-
Issue: Low Specific Binding
-
Possible Cause: Low receptor expression in the cell membrane preparation, degradation of the receptor or radioligand.
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Ensure the cell line used expresses a sufficient number of ET receptors.
-
Use Fresh Preparations: Use freshly prepared cell membranes and radioligand solutions.
-
Optimize Incubation Time: Determine the optimal incubation time to reach binding equilibrium through time-course experiments.
-
Functional Assays (Intracellular Calcium Mobilization)
Issue: No or Weak Inhibition by this compound
-
Possible Cause: this compound concentration is too low, agonist concentration is too high, or issues with the cells or reagents.
-
Troubleshooting Steps:
-
Optimize this compound Concentration: Perform a wide dose-response curve for this compound to ensure the concentrations tested are within the inhibitory range.
-
Optimize Agonist Concentration: Use an agonist concentration that elicits a submaximal response (typically EC50 to EC80). A very high agonist concentration can overcome the competitive antagonism.
-
Pre-incubation with this compound: Pre-incubate the cells with this compound for a sufficient time (e.g., 15-30 minutes) before adding the agonist to allow the antagonist to bind to the receptors.
-
Check Cell Health: Ensure cells are healthy, viable, and within an optimal passage number.
-
Issue: High Background Fluorescence
-
Possible Cause: Autofluorescence from cells or media components, or issues with the fluorescent dye.
-
Troubleshooting Steps:
-
Use Phenol Red-Free Medium: Phenol red in cell culture media can cause high background fluorescence.
-
Optimize Dye Loading: Ensure complete de-esterification of the AM-ester form of the calcium indicator dye by allowing sufficient incubation time at room temperature after loading at 37°C.
-
Wash Cells After Dye Loading: Gently wash the cells with assay buffer after dye loading to remove any extracellular dye.
-
Experimental Protocols
Endothelin Receptor Competition Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the Ki of this compound for ET(A) and ET(B) receptors.
Materials:
-
Cell membranes from a cell line expressing either human ET(A) or ET(B) receptors (e.g., CHO-K1 cells)
-
Radioligand: [¹²⁵I]-ET-1
-
This compound
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates (e.g., GF/C)
-
Scintillation fluid and counter
Methodology:
-
Plate Preparation: Pre-treat the filter plates with 0.3% polyethyleneimine for 30 minutes at 4°C, then wash with wash buffer.
-
Assay Setup: In each well of the 96-well plate, add in the following order:
-
Binding Buffer
-
This compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding.
-
A high concentration of unlabeled ET-1 (e.g., 1 µM) for non-specific binding.
-
Cell membranes (typically 10-50 µg of protein per well).
-
[¹²⁵I]-ET-1 at a concentration close to its Kd.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of the plate through the filter mat using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Punch out the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This protocol outlines a method to measure the inhibitory effect of this compound on ET-1-induced intracellular calcium mobilization using a fluorescent plate reader.
Materials:
-
A cell line expressing the endothelin receptor of interest (e.g., HEK293 or CHO cells)
-
This compound
-
Endothelin-1 (ET-1)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
Black-walled, clear-bottom 96-well or 384-well plates
-
Fluorescent plate reader with kinetic reading capabilities and automated injection
Methodology:
-
Cell Seeding: Seed the cells into the microplates at a density that will result in a confluent monolayer on the day of the assay and incubate overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) in assay buffer, containing a small amount of Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark to allow for de-esterification.
-
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer at a concentration that is typically 4-5 times the final desired concentration. Also, prepare the ET-1 agonist solution at a concentration that is 4-5 times its EC80.
-
Assay Measurement:
-
Place the cell plate in the fluorescent plate reader.
-
Antagonist Addition: Add the this compound dilutions to the respective wells and incubate for 15-30 minutes.
-
Baseline Reading: Measure the baseline fluorescence for 10-20 seconds.
-
Agonist Addition: Inject the ET-1 solution into the wells and immediately begin recording the fluorescence signal kinetically for 60-120 seconds.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Plot the percent inhibition of the agonist response against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Endothelin signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for an endothelin receptor competition binding assay.
Caption: Experimental workflow for an intracellular calcium mobilization assay.
References
Technical Support Center: Improving the Bioavailability of Enrasentan in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of Enrasentan in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a mixed endothelin-A (ETA) and endothelin-B (ETB) receptor antagonist, with a higher affinity for the ETA receptor.[1] Endothelins are potent vasoconstrictors, and by blocking their receptors, this compound can help to reduce blood pressure and may have therapeutic applications in conditions such as hypertension, cardiac hypertrophy, and stroke.[1] The endothelin signaling pathway is initiated by the binding of endothelin-1 (ET-1) to its receptors on vascular smooth muscle cells (ETA) and endothelial cells (ETB).
Q2: What are the likely challenges affecting the oral bioavailability of this compound?
A2: While specific data for this compound is limited in publicly available literature, endothelin receptor antagonists as a class can exhibit poor aqueous solubility. This is a primary factor that can limit oral bioavailability. Other potential challenges include first-pass metabolism in the liver and efflux by intestinal transporters.
Q3: What are the general strategies to improve the oral bioavailability of poorly soluble drugs like this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds. These include:
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve solubilization in the gastrointestinal tract.
-
Particle Size Reduction: Micronization or nanosuspension techniques increase the surface area of the drug, which can lead to faster dissolution.
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can enhance its dissolution rate.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the solubility of the drug.
Q4: Which animal models are suitable for studying the pharmacokinetics of this compound?
A4: Rodent models, such as rats (e.g., Sprague-Dawley, Wistar) and mice, are commonly used for initial pharmacokinetic screening. For more advanced studies, larger animal models like dogs or non-human primates may be considered, as their gastrointestinal physiology and metabolism can be more predictive of human pharmacokinetics.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low and variable oral bioavailability in initial rat studies. | Poor aqueous solubility of this compound. | 1. Conduct solubility screening: Determine the solubility of this compound in various pharmaceutically acceptable solvents, co-solvents, and lipids. 2. Formulation development: Develop and test different formulations such as a simple suspension, a lipid-based formulation (e.g., SEDDS), or a nanosuspension. |
| High inter-animal variability in plasma concentrations. | Inconsistent dissolution of the drug in the GI tract; potential food effects. | 1. Standardize feeding conditions: Ensure consistent fasting or fed states for all animals in the study. 2. Improve formulation robustness: A well-designed formulation like a SEDDS can reduce the impact of physiological variability. |
| Suspected high first-pass metabolism. | Significant metabolism in the liver before the drug reaches systemic circulation. | 1. Administer a known inhibitor of relevant metabolic enzymes (if known). 2. Consider alternative routes of administration (e.g., intravenous) to determine absolute bioavailability. |
| Precipitation of the drug in the gastrointestinal tract upon administration. | The formulation is not able to maintain the drug in a solubilized state in the GI fluids. | 1. For lipid-based systems: Optimize the ratio of oil, surfactant, and co-surfactant to ensure the formation of a stable microemulsion upon dilution in aqueous media. 2. For solid dispersions: Select a polymer that can effectively inhibit drug crystallization. |
Quantitative Data Summary
No specific quantitative bioavailability data for this compound in animal models was found in the public domain. The following table provides a hypothetical example for comparing different formulation strategies.
| Formulation | Animal Model | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Relative Bioavailability (%) |
| Simple Suspension | Rat (Sprague-Dawley) | 10 | 150 ± 35 | 2.0 | 750 ± 150 | 100 (Reference) |
| Micronized Suspension | Rat (Sprague-Dawley) | 10 | 250 ± 50 | 1.5 | 1300 ± 250 | 173 |
| SEDDS Formulation | Rat (Sprague-Dawley) | 10 | 600 ± 120 | 1.0 | 3500 ± 500 | 467 |
| Nanosuspension | Rat (Sprague-Dawley) | 10 | 450 ± 90 | 1.0 | 2800 ± 400 | 373 |
Experimental Protocols
Protocol 1: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Solubility Study:
-
Screen the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400).
-
Add an excess amount of this compound to each excipient in a vial.
-
Shake the vials in an isothermal shaker at 25°C for 48 hours.
-
Centrifuge the samples and analyze the supernatant for this compound concentration using a validated analytical method (e.g., HPLC-UV).
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Based on the solubility data, select an oil, surfactant, and co-surfactant.
-
Prepare mixtures of the surfactant and co-surfactant (S/CoS) at different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).
-
For each S/CoS ratio, mix with the oil at various weight ratios (from 9:1 to 1:9).
-
To each mixture, add water dropwise while vortexing.
-
Observe the mixture for transparency and flowability to identify the self-emulsifying region.
-
-
Preparation and Characterization of this compound-Loaded SEDDS:
-
Select a formulation from the self-emulsifying region.
-
Dissolve the required amount of this compound in the mixture of oil, surfactant, and co-surfactant with gentle heating and vortexing.
-
Characterize the resulting SEDDS pre-concentrate for drug content, clarity, and viscosity.
-
Determine the globule size and zeta potential of the emulsion formed upon dilution of the SEDDS in an aqueous medium using a dynamic light scattering instrument.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model:
-
Use male Sprague-Dawley rats (200-250 g).
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
-
Dosing and Blood Sampling:
-
Divide the rats into groups (e.g., control receiving simple suspension, and test groups receiving different improved formulations).
-
Administer the this compound formulations orally via gavage at a predetermined dose (e.g., 10 mg/kg).
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis with appropriate software.
-
Calculate the relative bioavailability of the test formulations compared to the control suspension.
-
Visualizations
Caption: Simplified signaling pathway of this compound's mechanism of action.
Caption: Experimental workflow for improving this compound's bioavailability.
Caption: Troubleshooting logic for low this compound bioavailability.
References
Enrasentan stability in different experimental conditions
Disclaimer: Publicly available, detailed experimental data on the stability of enrasentan under various stress conditions is limited. The following guidance is based on general principles of pharmaceutical stability testing, information from commercial suppliers, and data from structurally related endothelin receptor antagonists. Researchers are strongly advised to perform their own stability studies and method validation for their specific experimental conditions and formulations.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound powder?
A1: Based on information from commercial suppliers, solid this compound powder should be stored at -20°C for long-term stability, where it may be stable for up to 3 years.[1] For short-term use, storage at 2-8°C is likely acceptable, but it is best practice to minimize time at room temperature.
Q2: How should I store this compound in solution?
A2: this compound solutions are recommended to be stored at -80°C for long-term storage, with a suggested stability of up to 1 year in a suitable solvent.[1] The choice of solvent (e.g., DMSO, ethanol) can impact stability, and it is crucial to use a high-purity, anhydrous solvent if the compound is susceptible to hydrolysis.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not available, many pharmaceutical compounds are sensitive to UV and visible light.[2] It is recommended to protect both solid this compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil. Photostability testing, as outlined in ICH guideline Q1B, should be performed to confirm its light sensitivity.[3]
Q4: What are the likely degradation pathways for this compound?
A4: Common degradation pathways for pharmaceutical molecules include hydrolysis and oxidation.[4] this compound contains functional groups that could be susceptible to these degradation routes. For example, similar endothelin receptor antagonists have shown degradation under acidic and basic hydrolytic conditions. Forced degradation studies are necessary to identify the specific degradation pathways for this compound.
Q5: How can I determine the stability of this compound in my specific experimental setup?
A5: To determine the stability of this compound in your specific conditions, you should perform a forced degradation study. This involves exposing the compound to harsh conditions such as acid, base, heat, oxidation, and light to accelerate its degradation. The results will help you develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent drug from any degradation products.
Troubleshooting Guide
Q1: I see unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the cause?
A1: Unexpected peaks could be due to several factors:
-
Degradation: this compound may be degrading under your experimental conditions (e.g., in your chosen solvent, at the operating temperature, or due to light exposure).
-
Impurities: The unexpected peaks could be impurities from the initial drug substance or from excipients in your formulation.
-
Contamination: Your solvent, glassware, or HPLC system might be contaminated.
-
Interaction with Excipients: If you are working with a formulation, this compound might be interacting with other components.
Solution:
-
Run a blank (solvent only) to check for contamination.
-
Review your sample preparation and storage procedures to minimize exposure to harsh conditions.
-
Perform a forced degradation study to identify potential degradation products and their retention times.
-
If possible, obtain a certificate of analysis for your this compound lot to check for known impurities.
Q2: The concentration of my this compound solution appears to decrease over time, even when stored at the recommended temperature. Why is this happening?
A2: A decrease in concentration can be attributed to:
-
Chemical Instability: The compound may be degrading in the solvent you are using. Hydrolysis is a common issue in aqueous solutions or with the use of non-anhydrous solvents.
-
Adsorption: this compound might be adsorbing to the surface of your storage container, especially if you are working with very low concentrations.
-
Precipitation: The compound may be precipitating out of solution if its solubility limit is exceeded at the storage temperature.
Solution:
-
Ensure you are using a high-purity, appropriate solvent. Consider preparing fresh solutions more frequently.
-
Evaluate the use of different types of storage vials (e.g., polypropylene vs. glass) to minimize adsorption.
-
Visually inspect your solution for any precipitate before use. If you suspect precipitation, gently warm the solution and vortex to redissolve.
-
Validate the stability of your solution under your specific storage conditions by analyzing its concentration at different time points.
Data Presentation: Storage and Forced Degradation Conditions
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 1 year |
Table 2: Typical Conditions for Forced Degradation Studies
This table provides general conditions that can be used as a starting point for a forced degradation study of this compound. The extent of degradation should ideally be between 5-20%.
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temperature to 60°C | Up to 7 days |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temperature to 60°C | Up to 7 days |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂) | Room Temperature | Up to 24 hours |
| Thermal Degradation | Dry Heat (in a calibrated oven) | 60°C to 80°C | Up to 7 days |
| Photostability | Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). | Room Temperature | Variable |
Experimental Protocols
General Protocol for a Forced Degradation Study of this compound
Objective: To identify the potential degradation products of this compound and to develop a stability-indicating analytical method.
Materials:
-
This compound active pharmaceutical ingredient (API)
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Reagents for stress conditions (Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide)
-
Calibrated analytical balance, pH meter, oven, and photostability chamber
-
HPLC system with a suitable detector (e.g., UV/Vis or PDA) and column (e.g., C18)
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Keep the mixture at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep the mixture at 60°C. Withdraw samples at various time points. Neutralize the samples with 1 M HCl before analysis.
-
Oxidation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep the mixture at room temperature. Withdraw samples at various time points.
-
Thermal Degradation: Place the solid this compound powder in a calibrated oven at 80°C. Withdraw samples at various time points and prepare solutions for analysis.
-
Photostability: Expose the solid powder and a solution of this compound to light as per ICH Q1B guidelines. Keep a control sample protected from light. Analyze the samples after the exposure period.
-
-
HPLC Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, using an appropriate HPLC method. The method should be capable of separating the parent this compound peak from all degradation product peaks.
-
A common starting point for a stability-indicating method is a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for each stress condition.
-
Assess the peak purity of the this compound peak in the stressed samples to ensure that no degradation products are co-eluting.
-
This data will help in identifying the conditions under which this compound is unstable and will form the basis for a validated stability-indicating assay.
-
Mandatory Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: this compound's mechanism of action on the endothelin pathway.
References
- 1. This compound | Endothelin Receptor | TargetMol [targetmol.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Enrasentan Stability and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Enrasentan in solution. The information is based on the chemical structure of this compound and established principles of pharmaceutical degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in solution?
A1: Based on its chemical structure, this compound is potentially susceptible to degradation via three main pathways: oxidation, hydrolysis (pH-dependent), and photolysis. The key functional groups influencing its stability are the carboxylic acid, aromatic ethers (propoxy and methoxy groups), the benzodioxole ring, the primary alcohol, and the multiple aromatic systems.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: While specific data for this compound is unavailable, carboxylic acids are generally most stable in acidic to neutral pH. In basic conditions, the carboxylate anion is formed, which can influence solubility and reactivity. Extreme pH conditions (strong acids or bases), especially when combined with elevated temperatures, can potentially promote hydrolysis of the ether linkages or other pH-dependent reactions.
Q3: Is this compound sensitive to light?
A3: this compound contains multiple aromatic rings, which are known chromophores that can absorb UV or visible light.[1][2] This absorption of light energy can lead to photolytic degradation. It is therefore highly recommended to protect solutions of this compound from light.
Q4: What are the likely oxidative degradation pathways for this compound?
A4: The aromatic rings and ether groups in this compound are susceptible to oxidation.[3][4][5] Oxidation of the aromatic rings can lead to the formation of hydroxylated byproducts (phenols). The ether linkages could potentially undergo oxidation to form peroxides, which can then lead to further degradation. The benzodioxole moiety can also be susceptible to oxidative cleavage.
Q5: What are the recommended storage conditions for this compound solutions?
A5: To minimize degradation, it is recommended to store this compound solutions under the following conditions:
-
Temperature: Store at refrigerated temperatures (2-8 °C) to slow down potential degradation reactions. For long-term storage, consider storing at -20 °C or below.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For long-term storage of solutions, particularly in organic solvents, consider purging the container with an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
pH: If preparing aqueous solutions, maintain a pH in the slightly acidic to neutral range (pH 4-7).
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of potency over a short period in an aqueous solution. | Hydrolysis or Oxidation | 1. Verify the pH of your solution. Adjust to a range of pH 4-7 if possible. 2. Prepare fresh solutions for each experiment. 3. If possible, de-gas your solvent before preparing the solution to remove dissolved oxygen. 4. Store the solution at a lower temperature (2-8°C). |
| Appearance of new peaks in HPLC analysis after exposure to ambient light. | Photodegradation | 1. Repeat the experiment while rigorously protecting the solution from light at all stages (preparation, storage, and analysis). 2. Use amber glassware or light-blocking centrifuge tubes. 3. If using an autosampler, ensure the vial compartment is protected from light. |
| Inconsistent results between experiments. | Variable Degradation | 1. Standardize solution preparation and storage procedures. 2. Ensure all researchers are following the same protocol for handling the compound. 3. Evaluate the purity of the starting material. |
| Precipitation of the compound from the solution. | Poor Solubility or Degradation to an Insoluble Product | 1. Verify the solubility of this compound in your chosen solvent system. 2. Check for changes in pH that might affect solubility. 3. Analyze the precipitate to determine if it is the parent compound or a degradation product. |
Predicted Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound based on its chemical structure.
References
Addressing inconsistent results with Enrasentan treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in experimental results with Enrasentan.
Troubleshooting Guide
Issue: High Variability in In Vitro Cell-Based Assay Results
High variability in assays such as cell proliferation, viability (e.g., MTT, XTT), or signaling readouts is a common challenge.
| Potential Cause | Troubleshooting Steps |
| Cell Culture Conditions | - Cell Confluence: Ensure cells are in the exponential growth phase (typically 70-80% confluent) at the time of the experiment. Over-confluence can alter cellular metabolism and receptor expression. - Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift. - Mycoplasma Contamination: Regularly test for mycoplasma contamination, as it can significantly alter cellular responses. |
| Reagent Preparation and Handling | - This compound Solubility: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Precipitates can lead to inconsistent concentrations. - Reagent Stability: Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. - Assay Reagent Integrity: For viability assays like MTT, ensure the reagent has not precipitated. If it has, warm to 37°C and mix thoroughly.[1] |
| Assay Protocol | - Incubation Times: Optimize and standardize incubation times for both this compound treatment and the assay reagents. - Pipetting Accuracy: Calibrate pipettes regularly and use reverse pipetting for viscous solutions to ensure accurate dispensing.[1] - Plate Edge Effects: Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. |
Issue: Inconsistent In Vivo Hemodynamic (Blood Pressure) Results
Variability in blood pressure measurements in animal models can arise from multiple factors.
| Potential Cause | Troubleshooting Steps |
| Animal Model and Acclimatization | - Animal Strain: Be aware of potential strain-specific differences in the endothelin system. - Acclimatization: Allow sufficient time for animals to acclimatize to their housing and handling to minimize stress-induced blood pressure fluctuations.[2] - Surgical Recovery: Ensure adequate recovery time after surgical procedures such as catheter implantation.[3] |
| Drug Administration | - Route of Administration: The route of administration (e.g., oral gavage, intravenous infusion) can significantly impact bioavailability and pharmacokinetics. Ensure consistency. - Vehicle Control: Always include a vehicle control group to account for any effects of the solvent. |
| Blood Pressure Measurement | - Methodology: Telemetry is the gold standard for continuous and stress-free blood pressure monitoring. If using tail-cuff plethysmography, ensure proper training and consistent technique to minimize animal stress.[4] - Baseline Measurement: Record a stable baseline blood pressure before drug administration. |
Frequently Asked Questions (FAQs)
Q1: Why do preclinical results with this compound in animal models often not translate to clinical trials in humans?
This is a known issue for many endothelin receptor antagonists. While this compound has shown efficacy in animal models of hypertension and heart failure, clinical trials have been largely disappointing. Potential reasons include:
-
Dual ETA/ETB Receptor Blockade: this compound blocks both ETA and ETB receptors. While ETA receptor blockade is generally considered beneficial (reducing vasoconstriction and proliferation), ETB receptor blockade can have complex and potentially detrimental effects. Endothelial ETB receptors are involved in clearing circulating endothelin-1 (ET-1) and promoting vasodilation through nitric oxide production. Blocking these receptors can lead to increased plasma ET-1 levels, which may counteract the beneficial effects of ETA blockade.
-
Species Differences: The physiology and genetic makeup of the cardiovascular and endothelin systems can differ significantly between laboratory animals and humans.
-
Complexity of Human Disease: Clinical trial participants often have multiple comorbidities and are on various background medications (e.g., ACE inhibitors), which can confound the effects of this compound. The underlying pathology in human heart failure is also more complex than in many animal models.
Q2: What is the mechanism of action of this compound?
This compound is a competitive antagonist of endothelin receptors, with a higher affinity for the ETA subtype than the ETB subtype. Endothelin-1 (ET-1) is a potent vasoconstrictor and mitogen that binds to ETA receptors on vascular smooth muscle cells to cause vasoconstriction and proliferation. By blocking these receptors, this compound inhibits the downstream signaling pathways responsible for these effects.
Q3: How can I confirm the activity of my this compound compound?
A functional cellular assay is the best way to confirm the activity of your compound. For example, you can pre-treat cells expressing endothelin receptors (e.g., A10 smooth muscle cells) with varying concentrations of this compound and then stimulate them with ET-1. A potent this compound compound will inhibit the ET-1-induced response (e.g., calcium mobilization or cell proliferation) in a dose-dependent manner.
Data Presentation
Table 1: Summary of this compound Effects in Preclinical vs. Clinical Studies
| Parameter | Preclinical Animal Models | Human Clinical Trials (Heart Failure) | Reference |
| Blood Pressure | Reduced blood pressure in hypertensive models. | Minor effects on blood pressure. | |
| Cardiac Hypertrophy | Prevented cardiac hypertrophy. | Less effective than enalapril in preventing adverse ventricular remodeling. | |
| Myocardial Function | Preserved myocardial function. | No additive beneficial effect when added to conventional treatment. | |
| Clinical Outcomes | Improved survival in some models. | Failed to show benefit; some studies showed a trend in favor of placebo. |
Experimental Protocols
1. Endothelin Receptor Binding Assay
This protocol is adapted from high-throughput screening methods.
-
Objective: To determine the binding affinity of this compound to endothelin receptors.
-
Materials:
-
Cell line expressing endothelin receptors (e.g., A10 cells).
-
Cell membrane preparations from these cells.
-
Radiolabeled endothelin-1 (e.g., [125I]ET-1).
-
This compound.
-
Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
96-well filtration plates.
-
Scintillation counter.
-
-
Method:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membrane preparation, [125I]ET-1 (at a concentration near its Kd), and either buffer (for total binding), a high concentration of unlabeled ET-1 (for non-specific binding), or your this compound dilution.
-
Incubate to allow binding to reach equilibrium.
-
Transfer the reaction to a filtration plate and wash with cold assay buffer to separate bound from free radioligand.
-
Allow the filter to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Calculate the specific binding and determine the IC50 of this compound.
-
2. In Vitro Cell Proliferation Assay (MTT-based)
This protocol is a general method for assessing the effect of this compound on ET-1-induced cell proliferation.
-
Objective: To measure the inhibition of ET-1-induced cell proliferation by this compound.
-
Materials:
-
Human cardiac fibroblasts or vascular smooth muscle cells.
-
Culture medium (e.g., DMEM) with low serum (e.g., 0.5% FBS) to induce quiescence.
-
ET-1.
-
This compound.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well plate reader.
-
-
Method:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Starve the cells in low-serum medium for 24 hours to synchronize them.
-
Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Add ET-1 to stimulate proliferation and incubate for 24-48 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Normalize the results to control wells and determine the inhibitory effect of this compound.
-
Visualizations
Caption: Endothelin-1 signaling and points of this compound antagonism.
References
- 1. Cell Counting, Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 2. Endothelin receptor blockade blunts the pressor response to acute stress in men and women with obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiovascular effects of endothelin-1 and endothelin antagonists in conscious, hypertensive ((mRen-2)27) rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelin type A receptor antagonist normalizes blood pressure in rats exposed to eucapnic intermittent hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Enrasentan Vehicle Control Technical Support Center
Welcome to the technical support center for enrasentan vehicle control in in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preparing and troubleshooting vehicle formulations for the endothelin receptor antagonist, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is a proper vehicle control crucial for in vivo studies?
A1: this compound is a mixed antagonist of endothelin-A (ETA) and endothelin-B (ETB) receptors, with a higher affinity for ETA receptors.[1] Endothelins are potent vasoconstrictors, and their receptors are implicated in various cardiovascular diseases.[1] A proper vehicle control is essential in in vivo experiments to ensure that the observed effects are due to this compound itself and not the delivery medium. The vehicle should be inert and not interfere with the biological system being studied.
Q2: What are the main challenges in formulating a vehicle for this compound?
A2: Like many small molecule drug candidates, this compound is likely to be poorly water-soluble.[2][3][4] This presents a significant challenge for oral administration in animal studies, as the compound needs to be adequately dispersed and solubilized to ensure consistent absorption and bioavailability. An ideal vehicle should enhance solubility without causing toxicity or affecting the animal's physiology.
Q3: What are some common vehicle formulations for poorly water-soluble compounds like this compound?
A3: Several strategies are employed to formulate poorly water-soluble drugs for oral administration in preclinical studies. These include:
-
Aqueous suspensions: Using suspending agents like carboxymethyl cellulose (CMC) or methyl cellulose to create a uniform dispersion of the drug particles.
-
Co-solvent systems: A mixture of water and a water-miscible organic solvent (e.g., polyethylene glycol (PEG), propylene glycol, or ethanol) can increase the solubility of the compound.
-
Lipid-based formulations: Formulations using oils (e.g., corn oil, sesame oil) or self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.
-
pH modification: For compounds with ionizable groups, adjusting the pH of the vehicle can enhance solubility.
-
Use of surfactants: Surfactants like Tween 80 (polysorbate 80) can be added to increase the wettability and dispersion of the drug particles.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the preparation and administration of your this compound vehicle control.
| Problem | Possible Cause | Recommended Solution |
| Compound precipitation in the vehicle | The compound's solubility limit in the chosen vehicle has been exceeded. The vehicle is not optimal for this compound. | - Increase the concentration of the solubilizing agent (e.g., co-solvent, surfactant).- Reduce the particle size of the this compound powder through micronization to improve dissolution rate.- Consider a different vehicle system (e.g., switch from an aqueous suspension to a lipid-based formulation).- Perform a solubility screen with various GRAS (Generally Recognized As Safe) excipients to identify a more suitable vehicle. |
| Inconsistent dosing/variability in results | The suspension is not homogenous, leading to inaccurate dosing. The compound is degrading in the vehicle. | - Ensure continuous stirring or vortexing of the suspension immediately before and during dosing to maintain uniformity.- Evaluate the physical stability of the formulation over the intended use period.- Prepare the formulation fresh daily to minimize potential degradation. |
| Animal distress after oral gavage (e.g., coughing, choking) | Improper gavage technique, leading to administration into the trachea. The volume administered is too large. | - Ensure personnel are properly trained in oral gavage techniques.- Use a flexible gavage needle to minimize the risk of esophageal injury.- Administer the solution slowly to allow the animal to swallow.- Adhere to recommended maximum dosing volumes for the specific animal model. If signs of distress are observed, stop the procedure immediately. |
| Vehicle control group shows unexpected physiological effects | The vehicle itself is not inert and is causing a biological response. | - Review the literature for any known effects of the vehicle components in your animal model.- Consider reducing the concentration of excipients like co-solvents or surfactants to the lowest effective level.- Run a pilot study with the vehicle alone to assess its tolerability before proceeding with the main experiment. |
Experimental Protocols
Protocol 1: Preparation of an this compound Suspension (Aqueous Vehicle)
This protocol describes a common method for preparing a suspension of a poorly water-soluble compound for oral gavage.
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water
-
0.1% (v/v) Tween 80 (optional, as a wetting agent)
-
Glass mortar and pestle
-
Stir plate and magnetic stir bar
-
Calibrated oral gavage needles
Procedure:
-
Calculate the required amount of this compound and vehicle for the desired concentration and number of animals.
-
Weigh the this compound powder accurately.
-
If using, add a small amount of the 0.1% Tween 80 solution to the this compound powder in the mortar to form a paste. This helps to wet the powder and improve dispersion.
-
Gradually add the 0.5% CMC solution to the paste while triturating with the pestle to create a uniform suspension.
-
Transfer the suspension to a beaker with a magnetic stir bar.
-
Stir the suspension continuously on a stir plate at a moderate speed to maintain homogeneity.
-
Visually inspect the suspension for any large agglomerates. If present, continue to triturate or sonicate briefly to break them up.
-
Draw up the required dose into a syringe immediately before administration to each animal, ensuring the suspension is well-mixed.
Visualizations
Endothelin Receptor Signaling Pathway
Endothelin-1 (ET-1) binds to ETA and ETB receptors on vascular smooth muscle cells, leading to vasoconstriction. This compound acts as an antagonist at these receptors, blocking the downstream signaling cascade.
Caption: this compound blocks ET-1 binding to ET-A/B receptors.
Experimental Workflow for In Vivo Study
A typical workflow for an in vivo study involving oral administration of this compound.
Caption: Workflow for an in vivo this compound experiment.
References
- 1. This compound, an antagonist of endothelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enrasentan in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the potential toxicity of Enrasentan in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as SB-217242) is a mixed antagonist of the endothelin A (ETA) and endothelin B (ETB) receptors, with a higher affinity for the ETA receptor.[1] Endothelins are potent vasoconstrictors, and by blocking their receptors, this compound helps to reduce blood pressure, prevent cardiac hypertrophy, and protect myocardial function.[1][2] Its primary role is not as a cytotoxic agent but as a modulator of the endothelin signaling pathway, which is involved in cell proliferation and matrix accumulation.[1]
Q2: Is there any published data on the cytotoxicity of this compound in cell culture?
Currently, there is a lack of publicly available studies specifically detailing the cytotoxic effects or IC50 values of this compound in various cell lines. Most research has focused on its therapeutic effects in animal models and clinical trials for conditions like heart failure and hypertension.[1] Therefore, researchers should perform initial dose-response experiments to determine the potential for cytotoxicity in their specific cell model.
Q3: What cell lines might be appropriate for studying the effects of this compound?
The choice of cell line will depend on the research question.
-
For studying on-target effects: Vascular smooth muscle cells, endothelial cells, cardiac fibroblasts, or prostate cancer cell lines (which can express endothelin receptors) would be relevant.
-
For general toxicity screening: Commonly used cell lines like HEK293 (human embryonic kidney), HepG2 (human liver cancer), or MCF-7 (human breast cancer) can be used for initial cytotoxicity assessments.
Q4: What are the recommended solvents and storage conditions for this compound?
This compound is typically soluble in organic solvents like DMSO. For cell culture experiments, it is crucial to prepare a concentrated stock solution in a suitable solvent and then dilute it in a culture medium to the final working concentration. Always ensure the final solvent concentration in the culture medium is low (typically ≤ 0.5%) and consistent across all treatments, including vehicle controls, to avoid solvent-induced toxicity. According to supplier information, powdered this compound should be stored at -20°C for up to 3 years, and in solvent at -80°C for up to 1 year.
Troubleshooting Guide
This guide addresses common issues that may arise when assessing the potential toxicity of a new compound like this compound in cell culture.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High cell death in all treated wells, including low concentrations. | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | - Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%).- Run a vehicle control (medium with the same solvent concentration but no this compound) to assess solvent toxicity. |
| Compound Instability: The compound may be degrading in the culture medium. | - Prepare fresh dilutions of this compound from a frozen stock for each experiment.- Minimize the exposure of the compound to light and elevated temperatures. | |
| Inconsistent results between replicate experiments. | Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability. | - Optimize and standardize the cell seeding density to ensure cells are in the exponential growth phase during treatment.- Use a cell counter for accurate cell seeding. |
| Assay Incubation Time: The timing of reagent addition and reading can affect results. | - Standardize all incubation times as per the assay protocol.- Ensure consistent timing for all plates in a multi-plate experiment. | |
| No observable effect on cell viability even at high concentrations. | Low Receptor Expression: The chosen cell line may not express sufficient levels of ETA or ETB receptors. | - Verify the expression of endothelin receptors in your cell line using techniques like qPCR or Western blotting.- Consider using a cell line known to express these receptors. |
| Short Treatment Duration: The compound may require a longer exposure time to exert an effect. | - Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. | |
| Discrepancy between different viability assays (e.g., MTT vs. LDH). | Different Biological Endpoints: Assays measure different aspects of cell health. MTT measures metabolic activity, while LDH measures membrane integrity (cell death). | - Understand the mechanism of each assay. A compound could inhibit metabolic activity without causing immediate cell lysis.- Use multiple assays that measure different endpoints (e.g., metabolic activity, proliferation, and apoptosis) for a comprehensive assessment. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (medium with solvent) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathways and Workflows
Caption: Endothelin signaling pathway and the inhibitory action of this compound.
References
Validation & Comparative
A Comparative Guide: Enrasentan vs. Selective Endothelin A (ETA) Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of enrasentan, a mixed endothelin (ET) receptor antagonist, with several selective endothelin A (ETA) receptor antagonists. The information presented is intended to offer an objective overview of their biochemical and pharmacological properties, supported by available experimental data, to aid in research and drug development efforts.
Introduction to Endothelin Receptor Antagonism
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that mediates its effects through two G protein-coupled receptor subtypes: ETA and ETB.[1] The activation of ETA receptors, predominantly located on vascular smooth muscle cells, leads to vasoconstriction and cell proliferation.[2][3] In contrast, ETB receptors are found on both endothelial cells and smooth muscle cells. Endothelial ETB receptor activation primarily mediates vasodilation through the release of nitric oxide and prostacyclin, and also plays a role in the clearance of circulating ET-1.[2][3] The development of endothelin receptor antagonists (ERAs) has been a key strategy in treating various cardiovascular diseases, particularly pulmonary arterial hypertension (PAH). ERAs can be broadly classified into selective ETA receptor antagonists and mixed (dual) ETA/ETB receptor antagonists.
This compound is a mixed ETA and ETB receptor antagonist, exhibiting a higher affinity for the ETA receptor. Selective ETA receptor antagonists, such as atrasentan, ambrisentan, sitaxentan, and zibotentan, are designed to specifically block the ETA receptor, thereby inhibiting its vasoconstrictive and proliferative effects while preserving the potentially beneficial functions of the ETB receptor. This guide will delve into a quantitative comparison of these compounds, detail the experimental methods used to characterize them, and illustrate the key signaling pathways involved.
Quantitative Comparison of Receptor Binding Affinity
The binding affinity of an antagonist to its receptor is a critical determinant of its potency and potential for off-target effects. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity. The selectivity of an antagonist for ETA over ETB receptors is expressed as the ratio of their respective Ki values (Ki ETB / Ki ETA).
| Compound | Receptor Target | Ki for ETA Receptor (nM) | Ki for ETB Receptor (nM) | ETA Selectivity Ratio (ETB/ETA) |
| This compound | Mixed ETA/ETB | Data not publicly available | Data not publicly available | ~100-fold higher affinity for ETA |
| Atrasentan | Selective ETA | 0.0551 | 4.80 | 87 |
| Ambrisentan | Selective ETA | ~1 | ~195 | ~200 |
| Sitaxentan | Selective ETA | Data not publicly available | Data not publicly available | ~6500-fold higher affinity for ETA |
| Zibotentan | Selective ETA | 13 (Ki), 21 (IC50) | >10,000 (IC50) | >769 (based on IC50) |
| Bosentan (for comparison) | Mixed ETA/ETB | 4.75 | 40.9 | 8.6 |
Note: The Ki and IC50 values can vary depending on the experimental conditions and cell types used.
Experimental Protocols
The determination of binding affinities for endothelin receptor antagonists is primarily conducted through competitive radioligand binding assays. Below is a detailed methodology for a typical experiment.
Key Experiment: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or a selective ETA antagonist) for the ETA and ETB receptors.
Materials:
-
Radioligand: [125I]-Endothelin-1 ([125I]ET-1), a high-affinity ligand for both ETA and ETB receptors.
-
Cell Membranes:
-
For ETA receptors: Membranes from cells expressing high levels of human ETA receptors, such as human coronary artery smooth muscle cells or Chinese Hamster Ovary (CHO) cells transfected with the human ETA receptor gene.
-
For ETB receptors: Membranes from cells expressing high levels of human ETB receptors, such as the human melanoma cell line SK-Mel-28 or CHO cells transfected with the human ETB receptor gene.
-
-
Test Compounds: this compound and a panel of selective ETA receptor antagonists (atrasentan, ambrisentan, etc.) at varying concentrations.
-
Non-specific Binding Control: A high concentration of unlabeled ET-1 (e.g., 1 µM) to determine the amount of non-specific binding of the radioligand.
-
Assay Buffer: Typically, a buffer such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% Bovine Serum Albumin (BSA).
-
Filtration Apparatus: A cell harvester or a 96-well filtration plate system with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
-
Scintillation Counter: To measure the radioactivity of the filter-bound radioligand.
Procedure:
-
Membrane Preparation:
-
Cultured cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at a low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the following in order:
-
Assay buffer.
-
A fixed concentration of [125I]ET-1 (typically at a concentration close to its Kd value).
-
Increasing concentrations of the unlabeled test compound (competitor). For total binding wells, add buffer instead of the competitor. For non-specific binding wells, add a saturating concentration of unlabeled ET-1.
-
The cell membrane preparation.
-
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration of the reaction mixture through the glass fiber filters using a cell harvester or vacuum manifold.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis:
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data, fitting the data to a sigmoidal dose-response curve.
-
Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Visualizing the Molecular Landscape
To better understand the context of this comparison, the following diagrams illustrate the endothelin signaling pathway and a typical experimental workflow.
References
Enrasentan vs. Bosentan: A Comparative Review in Preclinical Models of Pulmonary Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of enrasentan and bosentan, two endothelin receptor antagonists, based on available preclinical data in the context of hypertension and cardiac hypertrophy, with a focus on their potential application in pulmonary hypertension. This document summarizes key pharmacological properties, efficacy data from animal models, and the experimental methodologies employed in these studies.
Introduction
Pulmonary hypertension (PH) is a progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and death. The endothelin (ET) system, particularly the potent vasoconstrictor and mitogen endothelin-1 (ET-1), plays a crucial role in the pathophysiology of PH. Endothelin receptor antagonists (ERAs) are a cornerstone of PH therapy. This guide focuses on two such ERAs: bosentan, a well-established dual ET-A/ET-B receptor antagonist, and this compound, a mixed ET-A/ET-B receptor antagonist with a higher affinity for the ET-A receptor. While bosentan is widely studied in various PH models, preclinical data for this compound in this specific indication is less prevalent, with existing studies focusing more on systemic hypertension and heart failure.
Pharmacological Profile
Both this compound and bosentan are competitive antagonists of endothelin receptors, but they exhibit different affinities for the ET-A and ET-B receptor subtypes.
| Feature | This compound | Bosentan |
| Receptor Specificity | Mixed ET-A and ET-B receptor antagonist with a higher affinity for ET-A receptors[1] | Dual ET-A and ET-B receptor antagonist[2] |
| ET-A Affinity (Ki) | Not explicitly quantified in the provided search results. | 4.7 nM (on human smooth muscle cells)[3] |
| ET-B Affinity (Ki) | Not explicitly quantified in the provided search results. | 95 nM (on human placenta)[3] |
| Receptor Selectivity | Higher affinity for ET-A over ET-B[1] | Approximately 20-fold higher affinity for ET-A over ET-B |
| Administration Route | Orally active | Orally active |
Preclinical Efficacy in Hypertension and Cardiac Hypertrophy Models
This compound in a Model of Hypertensive Cardiac Hypertrophy
A key study evaluated this compound in spontaneously hypertensive stroke-prone rats (SHRSP) on a high-salt/high-fat diet, a model of severe hypertension and cardiac dysfunction.
| Parameter | Control | This compound (1200 ppm) | This compound (2400 ppm) |
| Survival at 18 weeks | 30% | 90% | 95% |
| Change in Stroke Volume | - | ↑ 33-50% | ↑ 33-50% |
| Change in Cardiac Index | - | ↑ 45-63% | ↑ 45-63% |
| Reduction in LV Mass/Body Weight Ratio (at 12 weeks) | - | 20% | 20% |
| Reduction in Heart Weight/Body Weight Ratio (terminal) | - | 16% | 23% |
| Data adapted from a study in spontaneously hypertensive stroke-prone rats on a high-salt/high-fat diet. |
Bosentan in Pulmonary Hypertension Models
Bosentan has been extensively studied in various preclinical models of pulmonary hypertension, including monocrotaline- and hypoxia-induced models in rats.
Monocrotaline-Induced Pulmonary Hypertension in Rats
| Parameter | Control | Monocrotaline (MCT) | MCT + Bosentan (300 mg/kg/day) |
| Mean Pulmonary Arterial Pressure (mmHg) | ~25 | ~55 | Significantly attenuated increase |
| Right Ventricular Hypertrophy (RV/LV+S ratio) | Normal | Increased | Significantly reduced |
| Mortality | 0% | 53% | 11% |
| Data synthesized from a study in monocrotaline-treated rats. |
Hypoxia-Induced Pulmonary Hypertension in Rats
| Parameter | Normoxia | Hypoxia | Hypoxia + Bosentan (100 mg/kg/day) |
| Mean Pulmonary Artery Pressure (mmHg) | ~18 | ~36 | ~25 (reversal of established PH) |
| Right Ventricular Hypertrophy | Normal | Increased | Attenuated |
| Pulmonary Vascular Remodeling | Normal | Present | Prevented and reversed |
| Data from a study on hypoxia-induced pulmonary hypertension in rats. |
Experimental Protocols
This compound in Spontaneously Hypertensive Stroke-Prone Rats
-
Animal Model: Spontaneously hypertensive stroke-prone rats (SHRSP).
-
Induction of Disease: Fed a high-salt/high-fat diet to induce severe hypertension and cardiac hypertrophy.
-
Drug Administration: this compound was mixed into the diet at concentrations of 1,200 and 2,400 parts per million.
-
Endpoint Measurements: Survival was monitored over 18 weeks. Cardiac performance and left ventricular dimensions were quantified using echocardiography at multiple time points. At the end of the study, heart weight and circulating biomarkers were measured.
Bosentan in Monocrotaline-Induced Pulmonary Hypertension
-
Animal Model: Male Wistar rats.
-
Induction of Disease: A single subcutaneous injection of monocrotaline (MCT) (60 mg/kg).
-
Drug Administration: Bosentan was administered as a food admix at a dose of 300 mg/kg/day for 4 weeks, starting after MCT injection.
-
Endpoint Measurements: Mean pulmonary arterial pressure was measured via a catheter. Right ventricular hypertrophy was assessed by the ratio of the right ventricular weight to the left ventricle plus septum weight (RV/LV+S). Mortality was recorded over the study period.
Bosentan in Hypoxia-Induced Pulmonary Hypertension
-
Animal Model: Rats.
-
Induction of Disease: Exposure to a hypoxic environment (10% O2).
-
Drug Administration: For prevention, bosentan (100 mg/kg/day) was administered 48 hours before hypoxic exposure. For reversal, treatment was initiated after 2 weeks of hypoxia and continued for 4 weeks.
-
Endpoint Measurements: Pulmonary artery pressure was measured. Right ventricular hypertrophy and pulmonary vascular remodeling were assessed histologically.
Signaling Pathways and Experimental Workflow
Endothelin Receptor Signaling Pathway
The following diagram illustrates the mechanism of action of dual endothelin receptor antagonists like this compound and bosentan.
Caption: Mechanism of action of this compound and Bosentan.
Experimental Workflow for Preclinical Pulmonary Hypertension Studies
This diagram outlines a typical workflow for evaluating therapeutic agents in animal models of pulmonary hypertension.
Caption: Preclinical evaluation workflow.
Discussion and Conclusion
Bosentan is a well-characterized dual endothelin receptor antagonist with proven efficacy in preclinical models of pulmonary hypertension, where it attenuates the development of increased pulmonary artery pressure, right ventricular hypertrophy, and vascular remodeling.
This compound is a mixed ET-A/ET-B receptor antagonist with a higher affinity for the ET-A receptor. While direct evidence in established pulmonary hypertension models is limited in the available literature, its demonstrated ability to improve survival, preserve cardiac function, and attenuate cardiac hypertrophy in a severe model of systemic hypertension and heart failure suggests a potential therapeutic benefit in conditions involving pathological cardiovascular remodeling.
The lack of head-to-head comparative studies in the same pulmonary hypertension model makes a direct efficacy comparison between this compound and bosentan challenging. However, the data presented in this guide provide a foundation for understanding the pharmacological properties and preclinical effects of both compounds. Further research, particularly studies evaluating this compound in monocrotaline- or hypoxia-induced pulmonary hypertension models, is warranted to directly compare its efficacy with established therapies like bosentan and to fully elucidate its potential in the treatment of pulmonary hypertension.
References
- 1. This compound improves survival, limits left ventricular remodeling, and preserves myocardial performance in hypertensive cardiac hypertrophy and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiotensin-Converting Enzyme 2 Activator Ameliorates Severe Pulmonary Hypertension in a Rat Model of Left Pneumonectomy Combined With VEGF Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Change in pharmacological effect of endothelin receptor antagonists in rats with pulmonary hypertension: Role of ETB-receptor expression levels - PMC [pmc.ncbi.nlm.nih.gov]
Enrasentan's Impact on Blood Pressure: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the effects of enrasentan, an endothelin receptor antagonist, on blood pressure. It objectively compares its performance with other alternatives and is supported by available experimental data.
Executive Summary
This compound is a mixed endothelin-A (ET-A) and endothelin-B (ET-B) receptor antagonist with a higher affinity for the ET-A receptor.[1] Endothelin-1 (ET-1) is a potent vasoconstrictor, and by blocking its receptors, this compound is designed to lower blood pressure.[1] While animal studies have suggested that this compound can effectively reduce blood pressure, clinical trial data in humans for a primary hypertension indication is limited in the public domain.[1] The most detailed publicly available study compares this compound to the ACE inhibitor enalapril in patients with asymptomatic left ventricular systolic dysfunction, where it did not show a statistically significant difference in blood pressure reduction over the treatment period.[2] This guide synthesizes the available data on this compound and compares it with other endothelin receptor antagonists and a standard antihypertensive agent.
Endothelin Signaling Pathway and this compound's Mechanism of Action
Endothelin-1 (ET-1), a potent vasoconstrictor peptide produced by endothelial cells, plays a crucial role in blood pressure regulation.[1] ET-1 exerts its effects by binding to two receptor subtypes: ET-A and ET-B receptors. ET-A receptors are primarily located on vascular smooth muscle cells and mediate vasoconstriction. ET-B receptors are found on both endothelial cells and vascular smooth muscle cells; their stimulation on endothelial cells leads to the release of vasodilators like nitric oxide, while their activation on smooth muscle cells also contributes to vasoconstriction. This compound, as a mixed ET-A and ET-B receptor antagonist, blocks the binding of ET-1 to both receptor types, thereby inhibiting vasoconstriction.
Caption: Mechanism of this compound on the Endothelin Signaling Pathway.
Comparative Blood Pressure Reduction Data
The following tables summarize the quantitative data on the effects of this compound and comparator drugs on systolic and diastolic blood pressure.
Table 1: this compound vs. Enalapril in Patients with Asymptomatic Left Ventricular Systolic Dysfunction
| Treatment Group | N | Baseline SBP (mmHg) | Change in SBP (mmHg) | p-value (vs. Enalapril) | Baseline DBP (mmHg) | Change in DBP (mmHg) | p-value (vs. Enalapril) |
| This compound | 36 | Not Reported | -4.1 (14.4) | 0.20 | Not Reported | -5.2 (8.4) | 0.93 |
| Enalapril | 36 | Not Reported | -9.3 (19.2) | - | Not Reported | -5.4 (10.8) | - |
| Data presented as mean (SEM). SBP: Systolic Blood Pressure; DBP: Diastolic Blood Pressure. | |||||||
| Source: Kalra PR, Moon JC, Coats AJ, et al. Heart. 2002. |
Table 2: Other Endothelin Receptor Antagonists vs. Placebo in Hypertensive Patients
| Drug | Study | N | Dose | Duration | Change in SBP (mmHg) vs. Placebo | Change in DBP (mmHg) vs. Placebo |
| Atrasentan | Raichlin et al., 2008 | 72 | 10 mg/day | 6 months | Significant Reduction (p=0.009 for aortic SBP) | Significant Reduction (p<0.0001 for aortic DBP) |
| Bosentan | Krum et al., 1998 | 293 | 500 mg/day | 4 weeks | Not Reported | -5.7 |
| Aprocitentan | Danaiet et al., 2020 | 490 | 25 mg/day | 8 weeks | -9.90 | -6.99 |
| SBP: Systolic Blood Pressure; DBP: Diastolic Blood Pressure. | ||||||
| Sources: Raichlin E, et al. Hypertension. 2008; Krum H, et al. N Engl J Med. 1998; Danaietash P, et al. Hypertension. 2020. |
Experimental Protocols
Detailed experimental protocols for this compound clinical trials focused on hypertension are not widely available in published literature. However, based on the study comparing this compound with enalapril and general principles for clinical trials of antihypertensive drugs, a typical protocol would include the following elements.
Study Design: A randomized, double-blind, active-controlled, parallel-group study is a common design. The ENCOR (this compound Cooperative Randomised Evaluation) study was a randomized, double-blind, placebo-controlled trial in patients with heart failure.
Patient Population:
-
Inclusion Criteria: Typically, patients with a diagnosis of essential hypertension, with systolic and diastolic blood pressure within a specified range (e.g., SBP >140 mmHg or DBP >90 mmHg). For the this compound vs. enalapril study, patients had asymptomatic left ventricular dysfunction.
-
Exclusion Criteria: Common exclusions include secondary hypertension, recent major cardiovascular events, significant renal or hepatic impairment, and contraindications to the study medications.
Treatment:
-
Dosage: In the comparative study, this compound was initiated at 30 mg once daily and titrated up to a maximum of 90 mg/day. Enalapril was initiated at 2.5 mg and titrated to a maximum of 20 mg/day.
-
Washout Period: A placebo run-in period is often used to wash out previous antihypertensive medications and establish a stable baseline blood pressure.
Blood Pressure Measurement:
-
Methodology: Blood pressure is typically measured at trough (i.e., just before the next dose) at specified intervals throughout the study. Measurements are often taken in a seated position after a rest period, with multiple readings averaged. Ambulatory Blood Pressure Monitoring (ABPM) over a 24-hour period provides a more comprehensive assessment of blood pressure control.
-
Primary Endpoint: The primary efficacy endpoint is usually the change from baseline in seated or ambulatory systolic and/or diastolic blood pressure at the end of the treatment period compared to the control group.
Statistical Analysis:
-
An analysis of covariance (ANCOVA) model is often used to compare the change from baseline in blood pressure between treatment groups, with baseline blood pressure as a covariate.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial evaluating an antihypertensive agent like this compound.
Caption: Generalized workflow for a randomized controlled clinical trial.
Conclusion
The available evidence from one clinical trial indicates that this compound did not demonstrate a superior blood pressure-lowering effect compared to the ACE inhibitor enalapril in patients with asymptomatic left ventricular systolic dysfunction. Data from placebo-controlled trials of this compound specifically in hypertensive populations are needed for a more definitive assessment of its efficacy. Comparisons with other endothelin receptor antagonists suggest that this class of drugs can effectively lower blood pressure. Further research with detailed and publicly available protocols and results is necessary to fully validate the role of this compound in the management of hypertension.
References
- 1. This compound, an antagonist of endothelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the dual receptor endothelin antagonist this compound with enalapril in asymptomatic left ventricular systolic dysfunction: a cardiovascular magnetic resonance study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Enrasentan and Ambrisentan for Endothelin Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Enrasentan and Ambrisentan, two endothelin receptor antagonists. While Ambrisentan is an established treatment for pulmonary arterial hypertension (PAH), this compound's development for cardiovascular diseases was discontinued. This document aims to offer an objective comparison based on available preclinical and clinical data, focusing on their mechanism of action, receptor binding affinity, pharmacokinetics, and clinical findings.
Introduction
Endothelin-1 (ET-1) is a potent vasoconstrictor and mitogen implicated in the pathophysiology of various cardiovascular diseases, including pulmonary arterial hypertension and heart failure. It exerts its effects through two G protein-coupled receptor subtypes: endothelin receptor type A (ETA) and type B (ETB). The ETA receptor is primarily located on vascular smooth muscle cells and mediates vasoconstriction and cellular proliferation. ETB receptors are found on endothelial cells, where they mediate vasodilation through the release of nitric oxide and prostacyclin, and also on smooth muscle cells, where they can contribute to vasoconstriction.
This guide compares this compound, a mixed ETA/ETB receptor antagonist with a higher affinity for the ETA receptor, and Ambrisentan, a selective ETA receptor antagonist.
Mechanism of Action
Both this compound and Ambrisentan are competitive antagonists of endothelin receptors. However, they differ in their selectivity for the ETA and ETB receptor subtypes.
Ambrisentan is a selective endothelin receptor antagonist with a significantly higher affinity for the ETA receptor than the ETB receptor.[1][2] By selectively blocking the ETA receptor, Ambrisentan inhibits ET-1-induced vasoconstriction and smooth muscle cell proliferation, key contributors to the pathology of PAH.[1][2]
This compound is described as an orally active mixed endothelin A/B receptor antagonist.[3] It possesses a higher affinity for the ETA receptor, with some reports suggesting a 100-fold greater affinity for the ETA receptor compared to the ETB receptor. This mixed antagonism means that at therapeutic concentrations, it would block both ETA and ETB receptors, potentially impacting both vasoconstrictor and vasodilator pathways regulated by endothelin.
The differential receptor selectivity is a key distinction between these two compounds, leading to different pharmacological profiles.
Figure 1: Simplified signaling pathway of Endothelin-1 and the points of intervention for Ambrisentan and this compound.
Physicochemical and Pharmacokinetic Properties
A summary of the key physicochemical and pharmacokinetic parameters for this compound and Ambrisentan is presented in Table 1.
| Property | This compound | Ambrisentan |
| Chemical Structure | (1S,2R,3S)-1-(1,3-benzodioxol-5-yl)-3-[2-(2-hydroxyethoxy)-4-methoxyphenyl]-5-propoxy-2,3-dihydro-1H-indene-2-carboxylic acid | (2S)-2-[(4,6-dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoic acid |
| Molecular Formula | C₂₉H₃₀O₈ | C₂₂H₂₂N₂O₄ |
| Molecular Weight | 506.5 g/mol | 378.4 g/mol |
| Receptor Selectivity | Mixed ETA/ETB antagonist, ~100-fold higher affinity for ETA | Selective ETA antagonist, >4000-fold selectivity for ETA over ETB in some assays |
| Route of Administration | Oral | Oral |
| Bioavailability | Not well-documented in publicly available literature | Unknown absolute bioavailability, not affected by food |
| Protein Binding | Not well-documented in publicly available literature | ~99% |
| Metabolism | Not well-documented in publicly available literature | Primarily hepatic (CYP3A4, CYP2C19, UGTs) |
| Elimination Half-life | Not well-documented in publicly available literature | Approximately 15 hours |
| Excretion | Not well-documented in publicly available literature | Primarily non-renal |
Receptor Binding Affinity and Potency
The binding affinities of this compound and Ambrisentan for the endothelin receptors are crucial for understanding their pharmacological effects. Table 2 summarizes the available data. It is important to note that direct comparative studies are lacking, and the available data for this compound is limited.
| Parameter | This compound | Ambrisentan |
| ETA Receptor Affinity (Ki) | Not explicitly reported, but described as having high affinity | ~0.0551 nM (in one study) |
| ETB Receptor Affinity (Ki) | Not explicitly reported, but lower than for ETA | ~4.80 nM (in one study) |
| ETA/ETB Selectivity Ratio | ~100 | 87 to >4000, depending on the assay |
| Functional Antagonism (pKB) | Not available | Pulmonary Artery: 7.38 ± 0.13; Radial Artery: 6.96 ± 0.10 |
Preclinical and Clinical Efficacy
This compound showed promise in preclinical models of hypertension and cardiac hypertrophy, where it was found to reduce blood pressure, prevent cardiac hypertrophy, and preserve myocardial function. However, in a clinical trial involving patients with Class II-III heart failure, the addition of this compound to conventional treatment did not show an additive beneficial effect and a trend towards a better outcome was observed in the placebo group. This discrepancy between preclinical and clinical findings ultimately led to the discontinuation of its development for this indication.
Ambrisentan has been extensively studied in clinical trials for the treatment of PAH. The pivotal ARIES-1 and ARIES-2 trials demonstrated that Ambrisentan significantly improved exercise capacity, as measured by the 6-minute walk distance (6MWD), compared to placebo in patients with PAH. The ARIES-3 trial further confirmed its efficacy and safety in a broader population of PAH patients, including those on background therapy. These positive clinical outcomes led to its approval for the treatment of PAH.
A summary of the key efficacy data from the ARIES trials for Ambrisentan is presented in Table 3.
| Trial | Dose | Change in 6MWD from Baseline (placebo-corrected) | Time to Clinical Worsening |
| ARIES-1 | 5 mg | +31 meters (p=0.008) | Not statistically significant |
| 10 mg | +51 meters (p<0.001) | Not statistically significant | |
| ARIES-2 | 2.5 mg | +32 meters (p=0.022) | Significant improvement (p=0.005) |
| 5 mg | +59 meters (p<0.001) | Significant improvement (p=0.008) |
Safety and Tolerability
This compound: In the clinical trial for heart failure, this compound was generally well-tolerated. However, the lack of efficacy and a trend towards a worse outcome in the treatment group raised concerns.
Ambrisentan: The ARIES trials showed that Ambrisentan is generally well-tolerated. The most common adverse events reported were peripheral edema, nasal congestion, sinusitis, and flushing. A notable safety finding was the low incidence of liver function abnormalities, a concern with other endothelin receptor antagonists like bosentan.
Experimental Protocols
Detailed experimental protocols for the specific studies cited are often proprietary. However, a general methodology for key assays used to characterize endothelin receptor antagonists is provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Figure 2: General workflow for a radioligand binding assay.
Protocol Outline:
-
Membrane Preparation: Cell lines stably expressing human ETA or ETB receptors are cultured and harvested. The cells are lysed, and the membrane fraction is isolated by centrifugation. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Binding Reaction: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]ET-1) in a suitable binding buffer.
-
Competition: Increasing concentrations of the unlabeled test compound (this compound or Ambrisentan) are added to the wells to compete with the radioligand for receptor binding. Non-specific binding is determined in the presence of a high concentration of an unlabeled endothelin agonist.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Functional Assay (Vasoconstriction Assay)
This assay measures the ability of a compound to inhibit ET-1-induced vasoconstriction in isolated blood vessels.
Figure 3: General workflow for an in vitro vasoconstriction assay.
Protocol Outline:
-
Tissue Preparation: Rings of a suitable blood vessel (e.g., human pulmonary artery) are carefully dissected and mounted in an organ bath filled with a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂/5% CO₂).
-
Equilibration: The arterial rings are allowed to equilibrate under a resting tension for a specific period.
-
Antagonist Incubation: The tissues are pre-incubated with either the vehicle (control) or different concentrations of the test compound (this compound or Ambrisentan) for a defined duration.
-
ET-1 Stimulation: A cumulative concentration-response curve to ET-1 is generated by adding increasing concentrations of ET-1 to the organ bath.
-
Response Measurement: The contractile response of the arterial rings is measured using an isometric force transducer.
-
Data Analysis: The data are analyzed to determine the pKB value, which is a measure of the antagonist's potency. A rightward shift in the ET-1 concentration-response curve in the presence of the antagonist indicates competitive antagonism.
Conclusion
This compound and Ambrisentan are both endothelin receptor antagonists but with distinct receptor selectivity profiles. Ambrisentan's high selectivity for the ETA receptor has been clinically validated, leading to its successful use in the treatment of pulmonary arterial hypertension. In contrast, this compound, a mixed ETA/ETB antagonist with a higher affinity for ETA, did not demonstrate clinical benefit in heart failure, leading to the cessation of its development.
This comparative analysis, based on the available data, highlights the importance of receptor selectivity in the therapeutic application of endothelin receptor antagonists. While preclinical data for this compound were promising, the lack of translation to clinical efficacy underscores the complexities of targeting the endothelin system in different cardiovascular diseases. For researchers in this field, the divergent paths of these two molecules offer valuable insights into the nuances of drug development targeting G protein-coupled receptors.
References
- 1. Ambrisentan in Pulmonary Arterial Hypertension Efficacy Study 1 and 2 - American College of Cardiology [acc.org]
- 2. Frontiers | Efficacy and safety of switching from bosentan or ambrisentan to macitentan in pulmonary arterial hypertension: A systematic review and meta-analysis [frontiersin.org]
- 3. Comparison of the dual receptor endothelin antagonist this compound with enalapril in asymptomatic left ventricular systolic dysfunction: a cardiovascular magnetic resonance study - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity Profile of Enrasentan with Endothelin Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Enrasentan's cross-reactivity with endothelin (ET) receptor subtypes, contextualized with other ET receptor antagonists. The information is supported by available data and detailed experimental methodologies to aid in research and drug development decisions.
This compound (also known as SB 217242) is recognized as a mixed endothelin receptor antagonist, exhibiting a binding affinity for both ET subtype A (ETA) and ET subtype B (ETB) receptors.[1][2][3] Available literature indicates a preferential affinity for the ETA receptor.[1][3] Specifically, some sources suggest that this compound has a 100-fold greater affinity for the ETA receptor compared to the ETB receptor. This characteristic positions it as a non-selective antagonist but with a notable preference for the ETA subtype.
Comparative Receptor Binding Affinity
While specific quantitative binding data (Ki or IC50 values) for this compound are not consistently available in publicly accessible literature, the table below presents its reported selectivity alongside data for other well-characterized endothelin receptor antagonists to provide a comparative perspective.
| Compound | Primary Target(s) | Ki (nM) - ETA | Ki (nM) - ETB | Selectivity Ratio (ETB/ETA) |
| This compound | ETA / ETB | Data not available | Data not available | ~100 |
| Atrasentan | ETA | 0.0551 | 4.80 | 87 |
| Bosentan | ETA / ETB | 4.75 | 40.9 | 8.6 |
| YM598 | ETA | 0.772 | 143 | 185 |
Note: The selectivity ratio for this compound is based on qualitative statements in the literature. Ki values for Atrasentan, Bosentan, and YM598 are provided for comparative purposes.
Endothelin Receptor Signaling Pathway
Endothelin receptors are G protein-coupled receptors (GPCRs) that, upon activation by endothelin peptides, primarily couple to the Gq alpha subunit of heterotrimeric G proteins. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key event in vasoconstriction and cell proliferation. This compound, by acting as an antagonist, blocks the binding of endothelin to ETA and ETB receptors, thereby inhibiting this signaling pathway.
Experimental Protocols
The determination of a compound's binding affinity and selectivity for different receptor subtypes is typically achieved through in vitro radioligand binding assays and functional assays.
Radioligand Competition Binding Assay
This assay is designed to determine the inhibition constant (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To quantify the binding affinity of this compound for ETA and ETB receptors.
Materials:
-
Radioligand: [125I]-ET-1
-
Cell Membranes: Membranes prepared from cell lines stably expressing either human ETA or ETB receptors (e.g., CHO or HEK293 cells).
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled ET receptor antagonist (e.g., 1 µM ET-1).
-
Filtration Apparatus: 96-well filter plates with glass fiber filters (e.g., GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, combine the cell membranes, [125I]-ET-1 (at a concentration close to its Kd), and varying concentrations of this compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through the pre-treated glass fiber filter plates using a vacuum manifold. This traps the cell membranes with the bound radioligand on the filter.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity Measurement: After drying the filters, add scintillation fluid and measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit the functional response (calcium release) induced by an agonist (ET-1).
Objective: To determine the functional potency of this compound in blocking ETA and ETB receptor-mediated signaling.
Materials:
-
Cell Lines: Cell lines stably expressing either human ETA or ETB receptors.
-
Calcium-sensitive Fluorescent Dye: e.g., Fura-2 AM or Fluo-4 AM.
-
Agonist: Endothelin-1 (ET-1).
-
Antagonist: this compound.
-
Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.
Procedure:
-
Cell Plating: Seed the cells in 96-well or 384-well plates and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time (e.g., 60 minutes at 37°C).
-
Antagonist Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound for a defined period.
-
Agonist Stimulation and Measurement: Place the plate in a FLIPR instrument. Inject a fixed concentration of ET-1 (typically the EC80 concentration to ensure a robust signal) into the wells and simultaneously measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The inhibitory effect of this compound is determined by the reduction in the ET-1-induced fluorescence signal. The IC50 value, representing the concentration of this compound that causes a 50% inhibition of the agonist response, is calculated by fitting the data to a dose-response curve.
References
Reproducibility of Enrasentan's Effects: A Comparative Analysis of Preclinical and Clinical Studies
Enrasentan is a mixed endothelin-A (ET-A) and endothelin-B (ET-B) receptor antagonist, with a higher affinity for the ET-A receptor.[1] The endothelin system is a critical regulator of vascular tone and cellular growth, and its dysregulation has been implicated in various cardiovascular diseases.[1] Preclinical studies in animal models of hypertension and heart failure demonstrated significant therapeutic benefits of this compound. However, these effects have not been consistently reproduced in clinical trials, leading to questions about the translatability of the preclinical findings.
Endothelin Signaling Pathway
This compound exerts its effects by blocking the endothelin receptors (ET-A and ET-B), which are G protein-coupled receptors. The binding of endothelin-1 (ET-1) to these receptors triggers a cascade of intracellular signaling events that ultimately lead to vasoconstriction, cell proliferation, and inflammation. The diagram below illustrates the key components of this pathway.
Caption: Endothelin signaling pathway and the inhibitory action of this compound.
Quantitative Data Comparison
The following tables summarize the quantitative data from key preclinical and clinical studies of this compound. A direct comparison is challenging due to the different models and patient populations.
Table 1: Effects of this compound in Preclinical Models
| Parameter | Animal Model | Treatment | Outcome | Reference |
| Blood Pressure | Hypertensive Rats | This compound | Normalized blood pressure | [1] |
| Cardiac Hypertrophy | Hypertensive Rats | This compound | Prevented cardiac hypertrophy | [1] |
| Myocardial Function | Hypertensive Rats | This compound | Preserved myocardial function | [1] |
| Survival | Spontaneously Hypertensive Stroke-Prone Rats on high-salt/fat diet | This compound (1200 and 2400 ppm in diet) | 90-95% survival at 18 weeks vs. 30% in control | |
| Stroke Volume | Spontaneously Hypertensive Stroke-Prone Rats on high-salt/fat diet | This compound | Increased by 33-50% at 8, 12, and 16 weeks | |
| Cardiac Index | Spontaneously Hypertensive Stroke-Prone Rats on high-salt/fat diet | This compound | Increased by 45-63% at 8 and 16 weeks | |
| LV Mass to Body Weight Ratio | Spontaneously Hypertensive Stroke-Prone Rats on high-salt/fat diet | This compound | Reduced by 20% at 12 weeks | |
| Renal and Cardiac Damage | High-fructose diet-induced hypertensive rats | This compound | Reduced renal and cardiac damage |
Table 2: Comparison of this compound and Enalapril in Asymptomatic Left Ventricular Systolic Dysfunction (6-Month Study)
| Parameter | This compound Group (n=36) | Enalapril Group (n=36) | p-value | Reference |
| Change in LV End Diastolic Volume Index (ml/m²) | +3.9 (1.8) | -3.4 (1.4) | 0.001 | |
| Change in Resting Cardiac Index (l/m²) | +0.11 (0.07) | -0.10 (0.07) | 0.04 | |
| Change in LV Mass Index (g/m²) | +0.67 (1.6) | -3.6 (1.6) | 0.04 | |
| Change in Brain Natriuretic Peptide (pg/ml) | -5.8 (6.9) | -19.3 (9.4) | 0.005 | |
| Change in Noradrenaline (pg/ml) | Increase | Less of an increase | 0.02 | |
| Patients with Serious Adverse Events | 6 (16.7%) | 1 (2.8%) | 0.02 | |
| Hospitalization for Cardiovascular Reasons | 8% | 0% | 0.08 |
Experimental Protocols
Detailed experimental protocols for many of the this compound studies, particularly the large-scale clinical trials, are not publicly available. The following provides a summary of the methodologies described in the cited literature.
Preclinical Study in Hypertensive Rats
-
Animal Model: Spontaneously hypertensive stroke-prone rats were maintained on a high-salt/high-fat diet to induce cardiac hypertrophy and dysfunction. In another study, Wistar-Kyoto rats were fed a high-fructose diet to induce hyperinsulinemia, hypertriglyceridemia, and hypertension.
-
Intervention: this compound was administered in the diet at concentrations of 1,200 and 2,400 parts per million. In the high-fructose diet study, this compound was administered for one month after a month of the diet.
-
Measurements: Echocardiography was used to assess cardiac performance and left ventricular dimensions. Blood pressure, renal and cardiac damage were also assessed. Survival rates and various cardiac parameters were measured over several weeks.
Clinical Trial: this compound vs. Enalapril
-
Study Design: A randomized, double-blind, parallel-group study comparing this compound with Enalapril for six months.
-
Patient Population: Asymptomatic patients with left ventricular systolic dysfunction.
-
Primary Outcome: Change in left ventricular end-diastolic volume index (EDVI) measured by cardiovascular magnetic resonance.
-
Secondary Outcomes: Other cardiac function measurements, neurohormone levels, safety, and progression of heart failure.
-
Dosage: The dosage of this compound was based on previous animal studies and human safety and efficacy data, matching the dose used in the ENCOR trial.
The workflow for this clinical trial is illustrated in the diagram below.
Caption: Workflow of the comparative clinical trial of this compound vs. Enalapril.
Discussion on Reproducibility
The available evidence presents a challenging picture for the reproducibility of this compound's effects from preclinical to clinical settings.
-
Preclinical Promise: In various rat models of hypertension and heart failure, this compound consistently demonstrated beneficial effects, including blood pressure reduction, prevention of cardiac and renal damage, and improved survival. These robust preclinical findings provided a strong rationale for clinical development.
-
Clinical Discrepancies: The translation of these positive effects to human patients has been problematic. The this compound Cooperative Randomized Evaluation (ENCOR) study in patients with NYHA class II-III heart failure failed to show a benefit and, in fact, suggested a trend towards a worse outcome compared to placebo. Unfortunately, the detailed results of this and other key clinical trials have not been fully published, making a thorough independent analysis impossible.
-
Direct Comparator Study: The head-to-head comparison with Enalapril in patients with asymptomatic left ventricular systolic dysfunction further underscores the challenges. In this study, this compound was associated with adverse ventricular remodeling, as indicated by an increase in LV EDVI, whereas Enalapril showed a favorable effect. Furthermore, this compound was associated with a higher rate of serious adverse events.
Conclusion
References
A Comparative Guide to Enrasentan and Other Dual Endothelin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of enrasentan with other prominent dual endothelin receptor antagonists (ETRAs), including bosentan, macitentan, and aprocitentan. The information is compiled from preclinical and clinical studies to offer an objective overview of their pharmacological profiles and performance in relevant therapeutic areas.
Introduction to Dual Endothelin Receptor Antagonists
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that mediates its effects through two receptor subtypes: ETA and ETB. ETA receptors are primarily located on vascular smooth muscle cells and mediate vasoconstriction and cell proliferation. ETB receptors are found on endothelial cells, where their activation leads to the release of vasodilators like nitric oxide and prostacyclin, and also on smooth muscle cells, where they can mediate vasoconstriction. Dual ETRAs competitively inhibit both ETA and ETB receptors, aiming to counteract the detrimental effects of elevated ET-1 levels observed in various cardiovascular and renal diseases.
This compound is a dual ETRA with a higher affinity for the ETA receptor.[1] Its clinical development for heart failure was discontinued.[2] Bosentan was the first dual ETRA approved for pulmonary arterial hypertension (PAH).[3] Macitentan, a derivative of bosentan, was developed to have improved efficacy and safety.[4] Aprocitentan, the active metabolite of macitentan, is the first dual ETRA approved for the treatment of resistant hypertension.[5]
Preclinical Pharmacology: Receptor Binding Affinity and Selectivity
The following table summarizes the in vitro receptor binding affinities (Ki) and selectivity ratios of this compound and other dual ETRAs. A lower Ki value indicates a higher binding affinity.
| Drug | ETA Receptor Ki (nM) | ETB Receptor Ki (nM) | Selectivity Ratio (ETB/ETA) | Reference(s) |
| This compound | Data not available | Data not available | ~100-fold for ETA | |
| Bosentan | 6.5 | 343 | ~53 | |
| Macitentan | Data not available | Data not available | ~50 | |
| Aprocitentan | 3.4 ± 0.4 (IC50) | 987 ± 185 (IC50) | ~290 (based on IC50) |
Note: Direct comparative Ki values for all compounds from a single study are not available. The selectivity for this compound is described as a ~100-fold greater affinity for the ETA receptor. Aprocitentan data is presented as IC50 values.
Clinical Performance Data
Direct head-to-head clinical trial data comparing this compound with other dual ETRAs is not available. The following tables summarize key findings from clinical trials of each agent in their respective primary indications.
This compound in Asymptomatic Left Ventricular Systolic Dysfunction
This multicenter, randomized, double-blind, parallel-group study compared this compound (60–90 mg/day) with enalapril (10–20 mg/day) over six months in 72 patients.
| Parameter | This compound (n=32) | Enalapril (n=31) | p-value |
| Change in LV EDVI (ml/m²) (Primary Endpoint) | +3.9 (1.8) | -3.4 (1.4) | 0.001 |
| Change in Resting Cardiac Index (l/m²) | +0.11 (0.07) | -0.10 (0.07) | 0.04 |
| Change in LV Mass Index (g/m²) | +0.67 (1.6) | -3.6 (1.6) | 0.04 |
| Change in Brain Natriuretic Peptide (pg/ml) | -5.8 (6.9) | -19.3 (9.4) | 0.005 |
| Serious Adverse Events | 6 patients (16.7%) | 1 patient (2.8%) | 0.02 |
LV EDVI: Left Ventricular End-Diastolic Volume Index. Data are presented as mean (standard error of the mean).
Bosentan in Pulmonary Arterial Hypertension (PAH)
Data from a randomized, placebo-controlled study in patients with WHO Class III or IV PAH.
| Parameter | Bosentan (125 mg b.i.d.) | Placebo | p-value |
| Change in 6-Minute Walk Distance (meters) | +44 | -8 | <0.001 |
| Change in Borg Dyspnea Index | -1.0 | +0.1 | <0.001 |
| Time to Clinical Worsening | Longer with Bosentan | Shorter | 0.0015 |
| Incidence of Elevated Liver Aminotransferases (>3x ULN) | 14% | 3% | - |
Data compiled from pivotal clinical trials of bosentan in PAH.
Macitentan in Pulmonary Arterial Hypertension (SERAPHIN Trial)
A long-term, event-driven study in 742 patients with symptomatic PAH randomized to placebo, macitentan 3 mg, or macitentan 10 mg once daily.
| Parameter | Macitentan 10 mg (n=242) | Placebo (n=250) | Hazard Ratio (97.5% CI) | p-value |
| Primary Endpoint (Morbidity/Mortality) | 31.4% of patients | 46.4% of patients | 0.55 (0.39 to 0.76) | <0.001 |
| Worsening of PAH | Most frequent primary endpoint event | Higher incidence than macitentan | - | - |
| Change in 6-Minute Walk Distance from Baseline (meters) | +22 (vs. placebo) | - | - | - |
Primary endpoint was a composite of death, atrial septostomy, lung transplantation, initiation of IV or subcutaneous prostanoids, or worsening of PAH.
Aprocitentan in Resistant Hypertension (PRECISION Trial)
A phase 3 study in patients with resistant hypertension, evaluating aprocitentan added to standardized background triple antihypertensive therapy.
| Parameter | Aprocitentan 12.5 mg | Aprocitentan 25 mg | Placebo | p-value (vs. Placebo) |
| Change in Systolic Blood Pressure at Week 4 (mmHg) | -15.3 | -15.2 | -11.5 | 0.0042 (12.5mg), 0.0046 (25mg) |
| Difference from Placebo in SBP Change (mmHg) | -3.8 | -3.7 | - | - |
| Edema/Fluid Retention at Week 4 | 9.1% | 18.4% | 2.1% | - |
Signaling Pathways and Experimental Workflows
Dual Endothelin Receptor Antagonism Signaling Pathway
Caption: Signaling pathway of dual endothelin receptor antagonism.
Representative Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Radioligand Binding Assay for ET Receptor Affinity
This protocol is a generalized procedure for determining the binding affinity (Ki) of a compound for endothelin receptors.
-
Membrane Preparation:
-
Culture cells expressing either human ETA or ETB receptors.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of radiolabeled endothelin-1 (e.g., [125I]ET-1), and varying concentrations of the test compound (e.g., this compound).
-
For determining total binding, omit the test compound.
-
For determining non-specific binding, add a high concentration of unlabeled ET-1.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Assessment of Left Ventricular Remodeling by Cardiac MRI
This protocol describes the methodology for quantifying left ventricular end-diastolic volume index (LV EDVI), a key parameter in assessing cardiac remodeling.
-
Image Acquisition:
-
Perform cardiac magnetic resonance (CMR) imaging using a scanner with a dedicated cardiac coil.
-
Acquire a series of contiguous short-axis cine images covering the entire left ventricle from the base to the apex.
-
Use an ECG-gated steady-state free precession (SSFP) sequence during breath-holds at end-expiration for optimal image quality.
-
-
Image Analysis:
-
Identify the end-diastolic phase for each slice, which corresponds to the cardiac phase with the largest LV cavity area.
-
Manually or semi-automatically trace the endocardial borders of the left ventricle on each short-axis slice at end-diastole. Papillary muscles and trabeculae are typically excluded from the LV volume and included in the LV mass measurement.
-
The most basal slice is identified as the one showing the mitral valve.
-
-
Volume Calculation:
-
The software calculates the area within the endocardial contour for each slice.
-
The volume of each slice is determined by multiplying the area by the slice thickness (including any interslice gap).
-
The total LV end-diastolic volume (LVEDV) is calculated by summing the volumes of all slices (Simpson's method).
-
-
Indexing:
-
Measure the patient's body surface area (BSA) using their height and weight.
-
Calculate the LV end-diastolic volume index (LV EDVI) by dividing the LVEDV by the BSA (LVEDV/BSA), expressed in ml/m².
-
Conclusion
This compound is a dual endothelin receptor antagonist with a preclinical profile suggesting a higher affinity for the ETA receptor. However, its clinical development was halted, and direct comparative data with other dual ETRAs like bosentan, macitentan, and aprocitentan are unavailable. The provided data from individual clinical trials highlight the therapeutic potential of dual endothelin receptor antagonism in various cardiovascular diseases, including pulmonary arterial hypertension and resistant hypertension. The experimental protocols detailed in this guide offer a basis for the preclinical and clinical evaluation of such compounds. For a definitive comparison of the performance of these agents, head-to-head clinical trials would be necessary.
References
Head-to-Head Comparison: Enrasentan vs. Macitentan in Endothelin Receptor Antagonism
A comprehensive analysis for researchers and drug development professionals.
In the landscape of therapeutic agents targeting the endothelin (ET) system, a critical pathway in vasoconstriction and cell proliferation, Enrasentan and Macitentan have emerged as notable antagonists. While both molecules were designed to block endothelin receptors, their developmental trajectories and available clinical data diverge significantly. This guide provides a detailed, data-driven comparison of this compound and Macitentan, offering insights into their pharmacology, preclinical efficacy, and clinical outcomes to inform research and drug development efforts. Macitentan is an established treatment for pulmonary arterial hypertension (PAH), whereas the clinical development of this compound for heart failure was discontinued.
At a Glance: Key Molecular and Pharmacological Attributes
| Feature | This compound | Macitentan |
| Mechanism of Action | Mixed ETA/ETB receptor antagonist | Dual ETA/ETB receptor antagonist |
| Receptor Selectivity | Higher affinity for ETA over ETB receptors[1] | ~50-fold greater selectivity for ETA over ETB receptors |
| Chemical Structure | C29H30O8 | C19H20Br2N6O4S |
| Clinical Development Status | Discontinued (Heart Failure) | Approved (Pulmonary Arterial Hypertension) |
In Vitro Pharmacology: Receptor Binding Affinities
A crucial determinant of a drug's efficacy is its affinity for its target receptor. Both this compound and Macitentan are dual antagonists of endothelin receptors, however, Macitentan has well-characterized IC50 values.
| Compound | Target | IC50 (nM) |
| Macitentan | ETA Receptor | 0.5 |
| ETB Receptor | 391 | |
| This compound | ETA/ETB Receptors | Data not publicly available, described as a mixed antagonist with higher affinity for ETA[1] |
Preclinical Efficacy: Insights from Animal Models
Preclinical studies in various animal models have provided foundational knowledge on the therapeutic potential of both this compound and Macitentan.
This compound: Preclinical Evidence in Hypertension and Heart Failure
This compound demonstrated promising effects in animal models of cardiovascular disease. In a rat model of hypertension and cardiac hypertrophy, this compound was shown to reduce blood pressure, prevent the development of cardiac hypertrophy, and preserve myocardial function[1]. Furthermore, in rats with hyperinsulinemia and hypertension, this compound normalized blood pressure and prevented both cardiac and renal damage[1]. In a model of hypertensive cardiac hypertrophy and dysfunction using spontaneously hypertensive stroke-prone rats on a high-salt/high-fat diet, this compound significantly improved survival (90-95% vs. 30% in control rats at 18 weeks)[2]. It also increased stroke volume and cardiac index while reducing relative wall thickness and the ratio of left ventricular mass to body weight.
Macitentan: Preclinical Data in Pulmonary Hypertension
Macitentan has been extensively studied in preclinical models of pulmonary hypertension. In the monocrotaline-induced pulmonary hypertension rat model, oral administration of Macitentan at a dose of 30 mg/kg/day for four weeks prevented the development of both pulmonary arterial hypertension and right ventricular hypertrophy.
Clinical Trials: Divergent Paths and Outcomes
The clinical development pathways for this compound and Macitentan diverged significantly, with Macitentan achieving regulatory approval for PAH, while this compound's development for heart failure was halted.
This compound: Clinical Evaluation in Heart Failure
This compound was evaluated in patients with heart failure. However, when added to conventional treatment in patients with NYHA Class II-III heart failure, no additive beneficial effect was observed. This contrasted with the positive results seen in animal models, and the reasons for this discrepancy have not been fully elucidated. The this compound Cooperative Randomized Evaluation (ENCORE) study showed a trend in favor of placebo, and the detailed results of this and other trials have not been fully published. In a study comparing this compound with enalapril in patients with asymptomatic left ventricular systolic dysfunction, this compound was less effective at preventing an increase in left ventricular end-diastolic volume index over six months.
Macitentan: The Landmark SERAPHIN Trial in Pulmonary Arterial Hypertension
The efficacy and safety of Macitentan in patients with PAH were established in the pivotal, long-term, event-driven SERAPHIN (Study with an Endothelin Receptor Antagonist in Pulmonary arterial Hypertension to Improve cliNical outcome) trial. This randomized, double-blind, placebo-controlled study enrolled 742 patients with symptomatic PAH.
Key Outcomes of the SERAPHIN Trial (Macitentan 10 mg vs. Placebo):
| Endpoint | Result | Hazard Ratio (97.5% CI) | p-value |
| Primary Composite Endpoint (Morbidity & Mortality) | 45% risk reduction | 0.55 (0.39 to 0.76) | <0.001 |
| PAH-Related Death or Hospitalization | 50% risk reduction | 0.50 (0.34 to 0.75) | <0.001 |
| All-Cause Hospitalization | 32.3% risk reduction | - | 0.0051 |
The trial demonstrated that Macitentan significantly reduced the risk of morbidity and mortality among patients with pulmonary arterial hypertension.
Pharmacokinetic Profiles
| Parameter | This compound | Macitentan |
| Administration | Oral | Oral |
| Half-life (t1/2) | Data not readily available | ~16 hours (parent drug), ~48 hours (active metabolite) |
| Metabolism | - | Primarily by CYP3A4 to an active metabolite (aprocitentan) |
| Excretion | - | - |
Experimental Protocols
Endothelin Receptor Binding Assay (General Protocol)
Receptor binding assays are fundamental for determining the affinity of a compound for its target. A typical protocol involves:
-
Membrane Preparation: Isolation of cell membranes expressing ETA and ETB receptors from a suitable source (e.g., cultured cells or animal tissues).
-
Radioligand Binding: Incubation of the membranes with a radiolabeled endothelin peptide (e.g., [125I]ET-1) in the presence of varying concentrations of the test compound (this compound or Macitentan).
-
Separation of Bound and Free Ligand: Rapid filtration of the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measurement of the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculation of the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Caption: Workflow for a typical endothelin receptor binding assay.
In Vivo Model of Hypertension (General Protocol)
Animal models are instrumental in evaluating the in vivo efficacy of antihypertensive agents. A common model is the spontaneously hypertensive rat (SHR).
-
Animal Model: Use of spontaneously hypertensive rats (SHRs), a genetic model of essential hypertension, and normotensive Wistar-Kyoto (WKY) rats as controls.
-
Drug Administration: Oral administration of the test compound (this compound or Macitentan) or vehicle to the rats for a specified duration.
-
Blood Pressure Measurement: Monitoring of systolic and diastolic blood pressure using a non-invasive tail-cuff method or via telemetry at baseline and at various time points after drug administration.
-
Tissue Analysis: At the end of the study, harvesting of heart and kidney tissues for histological analysis to assess for organ damage and hypertrophy.
-
Data Analysis: Statistical comparison of blood pressure and organ weight data between the treated and vehicle control groups.
Caption: General workflow for an in vivo hypertension study.
Signaling Pathways
Both this compound and Macitentan exert their effects by blocking the binding of endothelin-1 (ET-1) to its receptors, ETA and ETB, on vascular smooth muscle cells and other cell types. This inhibition disrupts the downstream signaling cascade that leads to vasoconstriction and cellular proliferation.
Caption: Endothelin receptor signaling pathway and points of inhibition.
Conclusion
This comparative guide highlights the distinct profiles of this compound and Macitentan. Macitentan is a well-characterized, clinically successful dual endothelin receptor antagonist with proven efficacy in the long-term treatment of pulmonary arterial hypertension. Its favorable pharmacokinetic and safety profile has established it as a valuable therapeutic option.
This compound, while demonstrating promising preclinical efficacy in models of hypertension and heart failure, did not translate these findings into successful clinical outcomes for heart failure, leading to the discontinuation of its development. The limited availability of published clinical data for this compound makes a direct and comprehensive comparison with Macitentan challenging.
For researchers and drug development professionals, the story of these two molecules underscores the complexities of translating preclinical findings to clinical success. The data presented here provides a valuable resource for understanding the nuances of endothelin receptor antagonism and informing the design and development of future therapeutics targeting this critical pathway.
References
Enrasentan's Cardioprotective Potential: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Enrasentan's performance against alternative cardioprotective agents, supported by experimental data and detailed methodologies. This compound, a mixed endothelin ETa/ETb receptor antagonist, has been investigated for its potential to mitigate cardiac damage and dysfunction. This guide synthesizes findings from key clinical and preclinical studies to evaluate its therapeutic standing.
Comparative Efficacy of this compound
This compound has been evaluated in both clinical and preclinical settings, with outcomes often compared against standard-of-care therapies such as Angiotensin-Converting Enzyme (ACE) inhibitors. The following table summarizes key quantitative data from a pivotal study comparing this compound with Enalapril in patients with asymptomatic left ventricular systolic dysfunction.
| Parameter | This compound Group | Enalapril Group | p-value | Reference |
| Change in Left Ventricular End-Diastolic Volume Index (LVEDVI) (ml/m²) (Mean (SD)) | +3.9 (1.8) | -3.4 (1.4) | 0.001 | [1] |
| Change in Resting Cardiac Index (l/min/m²) (Mean (SD)) | +0.11 (0.07) | -0.10 (0.07) | 0.04 | [1] |
| Change in Left Ventricular Mass Index (g/m²) (Mean (SD)) | +0.67 (1.6) | -3.6 (1.6) | 0.04 | [1] |
| Change in Brain Natriuretic Peptide (BNP) (pg/ml) (Mean (SD)) | -5.8 (6.9) | -19.3 (9.4) | 0.005 | [1] |
| Change in Noradrenaline (pg/ml) (Mean (SD)) | Increase | Less of an Increase | 0.02 | [1] |
| Patients with Clinical Deterioration (%) | 22% | 28% | 0.6 | |
| Hospitalization for Cardiovascular Reasons (%) | 8% | 0% | 0.08 | |
| Serious Adverse Events (%) | 16.7% | 2.8% | 0.02 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for a key clinical trial and a representative animal study.
Clinical Trial: this compound vs. Enalapril in Asymptomatic Left Ventricular Dysfunction
-
Study Design: A multicenter, randomized, double-blind, parallel-group study.
-
Participants: 72 asymptomatic patients with a left ventricular ejection fraction of less than 40% on echocardiography and a left ventricular end-diastolic volume index of more than 95 ml/m². Key exclusion criteria included a history of symptomatic heart failure, acute coronary syndrome within the previous 3 months, and significant valvular heart disease.
-
Intervention: Patients were randomly assigned to receive either this compound (starting at 10 mg twice daily, titrated to 40 mg twice daily) or Enalapril (starting at 2.5 mg twice daily, titrated to 10 mg twice daily) for 6 months.
-
Primary Endpoint: The primary outcome was the change in left ventricular end-diastolic volume index (LVEDVI) measured by cardiovascular magnetic resonance (CMR).
-
CMR Protocol: CMR imaging was performed at baseline and after 6 months of treatment using a 1.5-T scanner. Short-axis cines covering the entire left ventricle were acquired to assess ventricular volumes, mass, and function.
-
Neurohormonal Analysis: Blood samples were collected at baseline and at 6 months to measure plasma concentrations of brain natriuretic peptide (BNP), noradrenaline, and endothelin-1.
-
Statistical Analysis: The primary endpoint was analyzed using an analysis of covariance (ANCOVA), with the baseline LVEDVI as a covariate. Other continuous variables were compared using t-tests or Wilcoxon rank-sum tests, and categorical variables were compared using Fisher's exact test.
Animal Study: Endothelin Receptor Antagonism in a Canine Model of Heart Failure
-
Animal Model: Pacing-induced heart failure was created in conscious dogs.
-
Experimental Groups: Dogs were divided into a control group and a group treated with an orally active ETa receptor antagonist (A-127722; 5 mg/kg twice daily).
-
Induction of Heart Failure: A programmable pacemaker was implanted, and the right ventricle was paced at a rate of 240 beats/min for 3 weeks to induce heart failure.
-
Hemodynamic Measurements: Left ventricular and aortic pressures were measured using chronically implanted catheters. Cardiac output was determined by the thermodilution method.
-
Neurohormonal and Renal Function Assessment: Blood samples were collected to measure plasma concentrations of atrial natriuretic peptide (ANP) and other neurohormones. Renal function was assessed by measuring urine volume and sodium excretion.
-
Study Protocol: Measurements were taken at baseline and after 14 and 21 days of ventricular pacing.
-
Statistical Analysis: Data were analyzed using a two-way analysis of variance (ANOVA) for repeated measures, followed by a post hoc test for multiple comparisons.
Signaling Pathways and Experimental Workflow
The cardioprotective and pathological effects of the endothelin system are mediated through complex signaling cascades. This compound, as an endothelin receptor antagonist, modulates these pathways.
Caption: Workflow for a clinical trial comparing this compound and Enalapril.
The binding of endothelin-1 (ET-1) to its receptors (ETa and ETb) on cardiomyocytes activates multiple downstream signaling pathways that are implicated in both physiological and pathological cardiac responses.
Caption: this compound blocks ET-1 signaling, impacting hypertrophy and fibrosis.
Conclusion
The available evidence suggests that while this compound, a mixed endothelin receptor antagonist, showed some effects on cardiac parameters, it did not demonstrate superior cardioprotective effects compared to the ACE inhibitor Enalapril in patients with asymptomatic left ventricular systolic dysfunction. In fact, the study highlighted potential adverse effects on ventricular remodeling and neurohormonal activation with this compound treatment. While preclinical studies in animal models of hypertension and cardiac hypertrophy showed promise for this compound in reducing blood pressure, preventing hypertrophy, and preserving myocardial function, these benefits have not consistently translated to clinical settings in heart failure. Further research may be needed to identify specific patient populations or conditions where endothelin receptor antagonism with agents like this compound could offer a therapeutic advantage. The complex nature of the endothelin signaling pathway underscores the challenges in developing targeted therapies for cardiovascular diseases.
References
Enrasentan vs. Other Antihypertensive Agents: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Enrasentan, an endothelin receptor antagonist (ERA), with other major classes of antihypertensive agents. Due to the limited availability of direct head-to-head clinical trials involving this compound for hypertension, this guide incorporates data from studies on other ERAs, such as Aprocitentan and Darusentan, to provide a broader understanding of this drug class. The comparison includes data on Angiotensin-Converting Enzyme (ACE) inhibitors, Angiotensin II Receptor Blockers (ARBs), Calcium Channel Blockers (CCBs), diuretics, and beta-blockers.
Executive Summary
This compound, a mixed ETA and ETB receptor antagonist, represents a novel mechanistic approach to blood pressure reduction by targeting the endothelin pathway. Clinical evidence for this compound in hypertension is less extensive than for established antihypertensive classes. A key head-to-head trial of this compound against the ACE inhibitor Enalapril was conducted in patients with asymptomatic left ventricular systolic dysfunction rather than a primary hypertension population. In this context, Enalapril demonstrated more favorable outcomes on ventricular remodeling. More recent studies on other ERAs, particularly in resistant hypertension, have shown significant blood pressure-lowering effects, suggesting a potential role for this class in patients who are not adequately controlled on other medications. This guide synthesizes the available evidence to facilitate an objective comparison of efficacy and safety profiles.
Mechanism of Action
Antihypertensive agents lower blood pressure through distinct physiological pathways. Understanding these mechanisms is crucial for evaluating their suitability for different patient profiles and for developing novel therapeutic strategies.
Endothelin Receptor Antagonists (e.g., this compound)
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that binds to two receptor subtypes: ETA and ETB.[1][2] ETA receptors are located on vascular smooth muscle cells and mediate vasoconstriction and cell proliferation.[2][3] ETB receptors on endothelial cells mediate vasodilation through the release of nitric oxide and prostacyclin, while ETB receptors on smooth muscle cells also contribute to vasoconstriction.[2] this compound is a mixed antagonist with a higher affinity for the ETA receptor. By blocking these receptors, this compound inhibits the vasoconstrictive and proliferative effects of ET-1, leading to vasodilation and a reduction in blood pressure.
Renin-Angiotensin-Aldosterone System (RAAS) Inhibitors
ACE Inhibitors (e.g., Enalapril): These agents inhibit the angiotensin-converting enzyme, which converts angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and reduced aldosterone secretion.
Angiotensin II Receptor Blockers (ARBs): ARBs selectively block the binding of angiotensin II to the AT1 receptor, thereby inhibiting its vasoconstrictive and aldosterone-secreting effects.
Comparative Efficacy Data
This compound vs. ACE Inhibitor (Enalapril)
A multicentre, randomized, double-blind, parallel-group study compared this compound (60–90 mg/day) with Enalapril (10–20 mg/day) in 72 asymptomatic patients with left ventricular (LV) dysfunction over six months. The primary endpoint was the change in LV end-diastolic volume index (EDVI).
| Outcome Measure | This compound (n=36) | Enalapril (n=36) | p-value |
| Change in LV EDVI (ml/m²) | +3.9 (1.8) | -3.4 (1.4) | 0.001 |
| Change in Resting Cardiac Index (l/m²) | +0.11 (0.07) | -0.10 (0.07) | 0.04 |
| Change in LV Mass Index (g/m²) | +0.67 (1.6) | -3.6 (1.6) | 0.04 |
| Change in Brain Natriuretic Peptide (pg/ml) | -5.8 (6.9) | -19.3 (9.4) | 0.005 |
| Change in Noradrenaline (pg/ml) | Increase | Decrease | 0.02 |
| Data are presented as mean (standard error). |
Endothelin Receptor Antagonists in Resistant Hypertension
Recent clinical trials have focused on the efficacy of ERAs in patients with resistant hypertension (blood pressure not controlled on three or more antihypertensive agents).
The PRECISION trial, a randomized, double-blind, placebo-controlled study, evaluated the efficacy of Aprocitentan in patients with resistant hypertension.
| Treatment Group | Change in Office Systolic BP (mmHg) | Placebo-Adjusted Change (mmHg) |
| Aprocitentan 12.5 mg | -15.3 | -3.8 |
| Aprocitentan 25 mg | -15.2 | -3.7 |
| Placebo | -11.5 | N/A |
A study on Darusentan in patients with resistant hypertension also showed significant blood pressure reductions.
| Treatment Group | Mean Reduction in Clinic SBP/DBP (mmHg) |
| Darusentan 50 mg | 17/10 |
| Darusentan 100 mg | 18/10 |
| Darusentan 300 mg | 18/11 |
| Placebo | 9/5 |
Comparative Efficacy with Other Antihypertensive Classes (General Overview)
-
ARBs: Have demonstrated similar blood pressure-lowering efficacy to ACE inhibitors with better tolerability.
-
Calcium Channel Blockers (CCBs): Highly effective in lowering blood pressure, particularly in low-renin hypertension. Some studies suggest superiority over ARBs in preventing stroke and myocardial infarction.
-
Diuretics: A cornerstone of hypertension treatment, demonstrating robust blood pressure reduction and cardiovascular risk reduction.
-
Beta-Blockers: While effective in lowering blood pressure, some evidence suggests they may be less effective than other first-line agents in preventing stroke.
Experimental Protocols
This compound vs. Enalapril in Asymptomatic LV Dysfunction Study
-
Study Design: Multicentre, randomized, double-blind, parallel-group.
-
Participants: 72 asymptomatic patients with a left ventricular ejection fraction of ≤ 40% and an LV end-diastolic diameter of > 55 mm. Exclusion criteria included systolic blood pressure < 85 mmHg or > 160 mmHg.
-
Intervention: this compound (60–90 mg/day) or Enalapril (10–20 mg/day) for six months.
-
Primary Endpoint: Change in LV end-diastolic volume index (EDVI) measured by cardiovascular magnetic resonance.
-
Secondary Endpoints: Changes in other cardiac function measurements, neurohormones, safety, and progression of heart failure.
PRECISION Trial (Aprocitentan in Resistant Hypertension)
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group.
-
Participants: Patients with resistant hypertension (systolic BP ≥140 mmHg on ≥3 antihypertensive drugs, including a diuretic).
-
Intervention: Aprocitentan (12.5 mg or 25 mg daily) or placebo for 4 weeks, followed by a 32-week single-blind treatment period with Aprocitentan 25 mg, and then a 12-week double-blind withdrawal period.
-
Primary Endpoint: Change from baseline in sitting systolic blood pressure at week 4.
-
Secondary Endpoints: Change in 24-hour ambulatory systolic blood pressure.
Safety and Tolerability
-
This compound: In the comparative trial with Enalapril, this compound was associated with more serious adverse events (16.7% vs. 2.8%). The ENCOR (this compound Cooperative Randomized Evaluation) trial in heart failure patients showed a trend towards a worse outcome with this compound compared to placebo, and the development of the drug was subsequently halted.
-
Other ERAs: A common side effect of ERAs is fluid retention, which can often be managed with diuretics.
-
ACE Inhibitors: A well-known side effect is a dry cough.
-
ARBs: Generally well-tolerated with a side effect profile similar to placebo.
-
CCBs: Can cause peripheral edema.
-
Diuretics: May lead to electrolyte imbalances.
-
Beta-Blockers: Can cause fatigue and bradycardia.
Conclusion
The available evidence suggests that while the endothelin receptor antagonist class shows promise in treating resistant hypertension, the clinical data for this compound specifically is limited and raises some safety concerns, particularly in patients with heart failure. The head-to-head comparison with Enalapril in a population with asymptomatic LV dysfunction demonstrated the superiority of the ACE inhibitor in improving cardiac remodeling. For the broader hypertensive population, established first-line agents such as ACE inhibitors, ARBs, CCBs, and diuretics have a more extensive evidence base supporting their efficacy and safety. Further research, including direct comparative trials in hypertensive populations, would be necessary to clearly define the role of this compound in the management of hypertension.
References
- 1. Endothelin Receptor Antagonists for the Treatment of Hypertension: Recent Data from Clinical Trials and Implementation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an antagonist of endothelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the dual receptor endothelin antagonist this compound with enalapril in asymptomatic left ventricular systolic dysfunction: a cardiovascular magnetic resonance study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Enrasentan: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of enrasentan, a bioactive small molecule used in research. Adherence to these procedures is vital to ensure the safety of laboratory personnel and the protection of our environment.
Key Characteristics of this compound
To ensure safe handling and disposal, it is important to be aware of the fundamental properties of this compound.
| Property | Value |
| Molecular Formula | C29H30O8[1][2] |
| Molecular Weight | 506.5 g/mol [1][2] |
| Appearance | Off-White Solid (based on similar compounds) |
| CAS Number | 167256-08-8 |
Procedural Steps for Proper Disposal
The disposal of this compound, as with any laboratory chemical, should be approached systematically and in accordance with all applicable regulations.
Step 1: Consult the Safety Data Sheet (SDS)
Before handling or disposing of any chemical, always locate and thoroughly review its specific Safety Data Sheet (SDS). The SDS provides comprehensive information regarding hazards, handling, storage, and disposal. If an SDS for this compound is not immediately available, a generic one for a similar compound like atrasentan can offer general guidance, but a substance-specific SDS should always be prioritized.
Step 2: Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
Step 3: Segregation and Waste Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
-
Do not mix this compound with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Collect waste this compound in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and include the date of accumulation.
Step 4: Arrange for Professional Disposal
This compound, as a research chemical and investigational drug, should not be disposed of in the regular trash or poured down the drain.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.
-
Follow all institutional procedures for chemical waste pickup, which may include completing a hazardous waste manifest.
-
The waste will be transported to a licensed disposal facility for incineration or other approved treatment methods.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Regulatory Compliance
It is imperative to adhere to all local, state, and federal regulations governing the disposal of chemical waste. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide guidelines for hazardous waste management. For investigational drugs used in clinical research, guidelines from the Resource Conservation and Recovery Act (RCRA) must be followed.
By following these procedures, you contribute to a safer laboratory environment and ensure that your research practices are environmentally responsible and compliant with all applicable regulations.
References
Essential Safety and Logistical Information for Handling Enrasentan
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Enrasentan is paramount. While a specific Material Safety Data Sheet (MSDS) for this compound was not located in the available resources, this guide provides essential safety protocols based on general best practices for handling potent pharmaceutical compounds and hazardous drugs. All personnel must adhere to their institution's specific safety plans and the general guidelines outlined by organizations such as the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure to hazardous drug aerosols and residues. The selection of PPE should be based on a risk assessment of the specific procedures being performed.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Required PPE | Specifications & Best Practices |
| Receiving & Unpacking | Chemotherapy-tested gloves (double gloving recommended) | Check package integrity upon arrival. If packaging is compromised, implement spill procedures. |
| Compounding/Preparation (in a containment primary engineering control - C-PEC) | Double chemotherapy-tested gloves, Impermeable gown (disposable, solid front, cuffed), Eye protection (goggles or face shield), Respiratory protection (if not in a C-PEC) | Gowns should be shown to resist permeability by hazardous drugs. Change gloves regularly or immediately if contaminated.[1][2][3] |
| Administration | Double chemotherapy-tested gloves, Impermeable gown, Eye protection (face shield or splash goggles if there is a risk of splashing) | Use of closed-system drug-transfer devices (CSTDs) is strongly recommended to minimize exposure.[4] |
| Spill Cleanup | Double chemotherapy-tested gloves, Impermeable gown, Eye and face protection, Respiratory protection | A spill kit should be readily available in all areas where this compound is handled. |
| Waste Disposal | Double chemotherapy-tested gloves, Impermeable gown | All PPE used in handling this compound should be considered contaminated and disposed of as hazardous waste. |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the external packaging for any signs of damage or leakage.
-
Personnel involved in unpacking should wear appropriate chemotherapy-tested gloves.
-
Store this compound in a designated, restricted-access area, clearly labeled as a hazardous substance.
-
Maintain an inventory record of the compound.
2. Compounding and Preparation:
-
All manipulations of this compound, especially those that could generate aerosols (e.g., weighing, dissolving), should be performed within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).
-
Wear the full complement of PPE as detailed in Table 1.
-
Use dedicated equipment (e.g., spatulas, weighing boats) and decontaminate them after use or dispose of them as hazardous waste.
-
Wash hands thoroughly before donning and after removing gloves.[1]
3. Administration (in a research setting):
-
Administer the compound using techniques that minimize the generation of aerosols and prevent spills.
-
The use of Luer-Lok fittings and closed-system transfer devices is strongly recommended.
-
All materials used in the administration process (e.g., syringes, tubing) should be considered contaminated.
Disposal Plan
The disposal of this compound and all contaminated materials must comply with federal, state, and local regulations for hazardous pharmaceutical waste.
1. Segregation and Collection:
-
All waste contaminated with this compound, including unused compound, PPE, and disposable labware, must be segregated into clearly labeled, leak-proof, and puncture-resistant hazardous waste containers.
-
These containers should be marked with the "Cytotoxic" or "Hazardous Drug" symbol.
2. Disposal Pathway:
-
Do not dispose of this compound or contaminated materials in the regular trash or down the drain.
-
Engage a licensed hazardous waste vendor for the transportation and final disposal of the waste, which is typically incineration.
-
Maintain detailed records of all disposed of hazardous waste, including dates, quantities, and disposal manifests.
Spill Management Workflow
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.
Caption: Workflow for responding to an this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
